molecular formula C12H11N3O2 B1310069 1,4-Benzenediamine, 2-nitro-N1-phenyl- CAS No. 2784-89-6

1,4-Benzenediamine, 2-nitro-N1-phenyl-

Cat. No.: B1310069
CAS No.: 2784-89-6
M. Wt: 229.23 g/mol
InChI Key: WHJNKCNHEVCICH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Benzenediamine, 2-nitro-N1-phenyl- is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Benzenediamine, 2-nitro-N1-phenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1,4-Benzenediamine, 2-nitro-N1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Benzenediamine, 2-nitro-N1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-1-N-phenylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h1-8,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJNKCNHEVCICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062640
Record name 1,4-Benzenediamine, 2-nitro-N1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2784-89-6
Record name HC Red 1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2784-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-nitrodiphenylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002784896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, 2-nitro-N1-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Benzenediamine, 2-nitro-N1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitro-N-phenylbenzene-1,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.632
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HC RED NO. 1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FZM1701IS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Nitro-4-aminodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-nitro-4-aminodiphenylamine, a chemical compound of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document details its structural and physical characteristics, supported by quantitative data, and outlines general experimental protocols for their determination.

Chemical Identity and Structure

Systematic Name: 2-nitro-N-phenylbenzene-1,4-diamine[1] Common Synonyms: 4-Amino-2-nitrodiphenylamine, HC Red 1[2] CAS Number: 2784-89-6[2][3][4][5] Molecular Formula: C₁₂H₁₁N₃O₂[3][4][5] Molecular Weight: 229.24 g/mol [5][6][7]

The molecular structure of 2-nitro-4-aminodiphenylamine consists of a diphenylamine core functionalized with a nitro group at the 2-position and an amino group at the 4-position of one of the phenyl rings.

Tabulated Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of 2-nitro-4-aminodiphenylamine.

Table 1: Physical and Chemical Properties

PropertyValueReference
Melting Point228-231 °C[2][3]
Boiling Point417.6 ± 30.0 °C at 760 mmHg[3]
Density1.4 ± 0.1 g/cm³[3]
Flash Point206.4 ± 24.6 °C[3]
pKa3.02 ± 0.10 (Predicted)[2]
LogP2.42[3]
Vapor Pressure0.0 ± 1.0 mmHg at 25°C[3]
Refractive Index1.712[3]

Table 2: Solubility Data

SolventSolubilityReference
ChloroformSlightly Soluble[2]
MethanolSlightly Soluble[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 2-nitro-4-aminodiphenylamine are outlined below. These represent general methodologies and may be adapted based on specific laboratory equipment and conditions.

Melting Point Determination

The melting point of 2-nitro-4-aminodiphenylamine can be determined using the capillary method with a calibrated melting point apparatus.

  • Apparatus: Digital melting point apparatus, capillary tubes.

  • Procedure:

    • A small, dry sample of 2-nitro-4-aminodiphenylamine is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate (e.g., 2-5 °C/min) while being observed through a magnifying lens.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Boiling Point Determination

The boiling point is determined at a specific pressure, typically atmospheric pressure (760 mmHg).

  • Apparatus: Boiling point apparatus (e.g., Siwoloboff method), thermometer, heating mantle.

  • Procedure:

    • A small amount of the substance is placed in a test tube.

    • A capillary tube, sealed at one end, is placed open-end down into the test tube.

    • The apparatus is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

    • The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Qualitative and quantitative solubility can be determined in various solvents at a controlled temperature.

  • Apparatus: Vials, analytical balance, magnetic stirrer, temperature-controlled water bath.

  • Procedure (for quantitative determination):

    • An excess amount of 2-nitro-4-aminodiphenylamine is added to a known volume of the solvent in a vial.

    • The mixture is stirred vigorously in a temperature-controlled water bath for a sufficient time to reach equilibrium (e.g., 24 hours).

    • The saturated solution is allowed to settle, and an aliquot of the clear supernatant is carefully removed.

    • The solvent is evaporated from the aliquot, and the mass of the dissolved solid is determined.

    • The solubility is calculated and expressed as g/100 mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.

  • Apparatus (Potentiometric Titration): pH meter, burette, stirrer.

  • Procedure:

    • A solution of 2-nitro-4-aminodiphenylamine of known concentration is prepared in a suitable solvent (e.g., a water-alcohol mixture).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted.

    • The pKa is determined from the pH at the half-equivalence point.

Visualization of Synthesis Workflow

While no signaling pathways involving 2-nitro-4-aminodiphenylamine were identified in the literature, a common synthetic route for its preparation involves the condensation of p-chloronitrobenzene with aniline, followed by the reduction of the resulting 4-nitrodiphenylamine. The general workflow for this synthesis is depicted below.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product p_chloronitrobenzene p-Chloronitrobenzene condensation Condensation Reaction (e.g., Ullmann Condensation) p_chloronitrobenzene->condensation aniline Aniline aniline->condensation intermediate 4-Nitrodiphenylamine condensation->intermediate reduction Reduction (e.g., Catalytic Hydrogenation) intermediate->reduction final_product 2-Nitro-4-aminodiphenylamine reduction->final_product

General synthesis workflow for 2-nitro-4-aminodiphenylamine.

Safety and Handling

2-Nitro-4-aminodiphenylamine should be handled with appropriate safety precautions in a well-ventilated area. It is known to cause skin and serious eye irritation.[8] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[9] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8]

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Nitro-p-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the solubility and stability of 2-nitro-p-phenylenediamine (2-NPPD) . Extensive literature searches did not yield specific data for "2-nitro-N1-phenyl-p-phenylenediamine." Therefore, 2-NPPD, a structurally related compound, is presented here as the closest analogue with available scientific information. The properties of 2-nitro-N1-phenyl-p-phenylenediamine may differ.

Introduction

2-Nitro-p-phenylenediamine (2-NPPD) is an organic compound utilized primarily as a component in permanent and semi-permanent hair dye formulations, where it contributes to brown and red shades.[1] Its application in cosmetics necessitates a thorough understanding of its solubility in various media and its stability under different environmental conditions to ensure product efficacy, safety, and shelf-life. This guide provides a comprehensive overview of the available technical data on the solubility and stability of 2-NPPD, intended for researchers, scientists, and professionals in drug development and cosmetic science.

Solubility Profile

The solubility of 2-NPPD has been characterized in aqueous and organic solvents. As a general observation, it is slightly soluble in water and more soluble in polar organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of 2-nitro-p-phenylenediamine.

SolventTemperatureSolubilityReference
WaterRoom TemperatureSlightly soluble[2]
WaterNot Specified0.18 g / 100 mL[3]
EthanolNot SpecifiedSoluble[4][5]
AcetoneNot SpecifiedSoluble[3]
Diethyl EtherNot SpecifiedSoluble[3]
BenzeneNot SpecifiedSlightly soluble[3]

Stability Profile

2-Nitro-p-phenylenediamine is a compound that exhibits sensitivity to environmental factors such as light and air. In solution, it is prone to oxidation.

General Stability Characteristics
  • Light and Air Sensitivity: The compound may be sensitive to prolonged exposure to light and air.[3]

  • Oxidation in Solution: In solution, 2-NPPD readily oxidizes, which can lead to the formation of reactive imine intermediates.[4][5]

  • pH Influence: The color of 2-NPPD in solution is dependent on the pH.[4][5] While specific data on its hydrolytic stability at different pH values is not available, the hydrolysis of p-phenylenediamine antioxidants has been studied and is influenced by pH.[2][7]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of the specific compound 2-nitro-N1-phenyl-p-phenylenediamine are not available in the public domain. However, standardized methods for characterizing aromatic amines and cosmetic ingredients can be applied.

Solubility Determination Protocol (General Method)

This protocol outlines a general procedure for determining the solubility of a solid aromatic amine in a given solvent.

G cluster_0 Solubility Determination Workflow A 1. Preparation of Saturated Solution - Add excess solid to a known volume of solvent in a sealed vial. - Agitate at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium. B 2. Separation of Undissolved Solid - Centrifuge or filter the saturated solution to remove any undissolved solid. A->B C 3. Quantification of Solute - Take a known aliquot of the clear supernatant. - Dilute the aliquot with a suitable solvent. B->C D 4. Analytical Measurement - Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, spectrophotometry) to determine the concentration. C->D E 5. Calculation of Solubility - Calculate the solubility based on the measured concentration and the dilution factor. D->E

Caption: General workflow for determining the solubility of a compound.

Stability Testing Protocol (General Method for Cosmetic Ingredients)

This protocol describes a general approach for assessing the stability of a hair dye component like 2-NPPD under various stress conditions.

G cluster_0 Stability Testing Workflow A 1. Sample Preparation - Prepare solutions of the test compound in relevant solvents or in a cosmetic base formulation. B 2. Exposure to Stress Conditions - Store samples under various conditions:  - Elevated temperatures (e.g., 40°C, 50°C)  - Different pH values  - Exposure to UV/visible light (photostability)  - Freeze-thaw cycles A->B C 3. Time-Point Sampling - Withdraw aliquots of the samples at predefined time intervals (e.g., 0, 1, 3, 6 months). B->C D 4. Analysis of Samples - Analyze the samples for:  - Appearance (color, clarity)  - pH  - Assay of the active compound (e.g., by HPLC)  - Presence of degradation products C->D E 5. Data Evaluation - Determine the rate of degradation and identify degradation products. - Establish the shelf-life and recommended storage conditions. D->E

Caption: General workflow for stability testing of a chemical compound.

Metabolic Pathway and Biological Interactions

When used in hair dyes, 2-NPPD can be absorbed through the skin. In vivo and in vitro studies have shown that it undergoes metabolism.

The primary metabolic pathways for 2-NPPD involve nitroreduction and N-acetylation.[8] The nitro group can be reduced to a hydroxylamino group and then to an amino group, forming 1,2,4-triaminobenzene.[8] The amino groups can also be acetylated. These metabolic activation steps can lead to the formation of reactive intermediates that may interact with cellular macromolecules. The nitroreduction pathway is a critical metabolic process for many nitroaromatic compounds and is catalyzed by various nitroreductases.[9] The resulting hydroxylamino intermediate can undergo further conjugation reactions, potentially leading to the formation of DNA adducts.[9]

G cluster_0 Metabolic Pathway of 2-Nitro-p-Phenylenediamine A 2-Nitro-p-phenylenediamine B Nitroreduction (Nitroreductases) A->B Metabolic Activation D N-Acetylation (N-acetyltransferases) A->D Metabolic Activation C 1,2,4-Triaminobenzene B->C F Further Conjugation & Potential DNA Adduct Formation C->F E N-acetyl-2-nitro-p-phenylenediamine D->E E->F

Caption: Simplified metabolic pathway of 2-nitro-p-phenylenediamine.

Conclusion

This technical guide has summarized the available information on the solubility and stability of 2-nitro-p-phenylenediamine, serving as an analogue for the requested compound 2-nitro-N1-phenyl-p-phenylenediamine due to a lack of specific data for the latter. 2-NPPD exhibits limited solubility in water and is more soluble in organic solvents. It is susceptible to degradation by light, air, and oxidation in solution. While quantitative stability data is sparse, general protocols for assessing the solubility and stability of such compounds are well-established. The metabolic pathway of 2-NPPD primarily involves nitroreduction and N-acetylation, which are important considerations for its toxicological assessment. Further research is warranted to determine the specific physicochemical properties of 2-nitro-N1-phenyl-p-phenylenediamine.

References

Spectroscopic Profile of 2-Nitro-4-Aminodiphenylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-nitro-4-aminodiphenylamine (CAS No: 2784-89-6), a compound of interest in the fields of dye chemistry and pharmaceutical research. The following sections detail its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic characteristics. This guide presents available quantitative data in structured tables and outlines detailed experimental methodologies for data acquisition. Due to the limited availability of published experimental spectra for 2-nitro-4-aminodiphenylamine, this guide also includes comparative data from structurally similar compounds to predict and interpret its spectroscopic features.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The extended π-system of 2-nitro-4-aminodiphenylamine, encompassing two aromatic rings, an amino group, and a nitro group, gives rise to characteristic absorption bands in the UV-visible region.

Data Presentation

The UV-Vis absorption maxima for 2-nitro-4-aminodiphenylamine have been reported and are summarized in the table below.[1]

Spectroscopic ParameterValue
λmax 1272 nm
λmax 2497 nm

Table 1: UV-Vis Absorption Maxima of 2-Nitro-4-aminodiphenylamine

Experimental Protocol

Objective: To determine the UV-Vis absorption spectrum of 2-nitro-4-aminodiphenylamine.

Materials:

  • 2-nitro-4-aminodiphenylamine sample

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Quartz cuvettes (1 cm path length)

  • Double-beam UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a dilute stock solution of 2-nitro-4-aminodiphenylamine in the chosen solvent. A typical concentration is in the range of 1-10 µg/mL. Ensure the sample is fully dissolved.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the desired wavelength range for the scan (e.g., 200-800 nm).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the blank cuvette in both the sample and reference holders and run a baseline correction to zero the absorbance across the spectral range.

  • Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it. Place the sample cuvette in the sample holder.

  • Data Acquisition: Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength relative to the reference blank.

  • Data Analysis: The resulting spectrum should show absorbance peaks at the characteristic wavelengths (λmax). Determine the wavelengths of maximum absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-nitro-4-aminodiphenylamine is expected to show signals corresponding to the aromatic protons and the protons of the amino groups. The protons on the nitro-substituted ring will be significantly influenced by the electron-withdrawing nitro group and the electron-donating amino and diphenylamino groups.

Proton Assignment (Hypothetical)Expected Chemical Shift (δ, ppm)Multiplicity
Aromatic H (phenyl ring)7.0 - 7.5Multiplet
Aromatic H (nitro-substituted ring)6.5 - 8.2Multiplets
-NH- (diphenylamine bridge)8.0 - 9.5Broad Singlet
-NH₂ (amino group)4.0 - 6.0Broad Singlet

Table 2: Predicted ¹H NMR Chemical Shifts for 2-Nitro-4-aminodiphenylamine

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups.

Carbon Assignment (Hypothetical)Expected Chemical Shift (δ, ppm)
Aromatic C-NO₂140 - 150
Aromatic C-NH (diphenylamine bridge)135 - 145
Aromatic C-NH₂145 - 155
Aromatic C-H (phenyl ring)115 - 130
Aromatic C-H (nitro-substituted ring)110 - 135
Aromatic C (quaternary, phenyl ring)130 - 140

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Nitro-4-aminodiphenylamine

Experimental Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of 2-nitro-4-aminodiphenylamine.

Materials:

  • 2-nitro-4-aminodiphenylamine sample (5-20 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube (5 mm diameter)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Transfer to NMR Tube: Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter and transfer the clear solution into an NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Data Acquisition:

    • Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming.

    • Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C).

    • Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and start the data acquisition.

  • Data Processing: After data acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

The IR spectrum of 2-nitro-4-aminodiphenylamine is expected to show characteristic absorption bands for the N-H bonds of the primary and secondary amines, the N-O bonds of the nitro group, and the C-N and C=C bonds of the aromatic rings.

Wavenumber (cm⁻¹)VibrationFunctional Group
3500 - 3300N-H stretchPrimary and Secondary Amine
1650 - 1580N-H bendPrimary Amine
1550 - 1475N-O asymmetric stretchNitro Group
1360 - 1290N-O symmetric stretchNitro Group
1600 - 1450C=C stretchAromatic Ring
1335 - 1250C-N stretchAromatic Amine

Table 4: Predicted Characteristic IR Absorption Bands for 2-Nitro-4-aminodiphenylamine

Experimental Protocol

Objective: To obtain the FT-IR spectrum of 2-nitro-4-aminodiphenylamine.

Materials:

  • 2-nitro-4-aminodiphenylamine sample

  • Spectroscopic grade potassium bromide (KBr)

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the solid 2-nitro-4-aminodiphenylamine sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous mixture is obtained.

  • Pellet Formation: Transfer the powder mixture to a pellet die and press it under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational modes of the functional groups present in the molecule. Identify and assign the characteristic peaks.

Experimental and Analytical Workflow

The following diagram illustrates a plausible workflow for the synthesis and spectroscopic analysis of 2-nitro-4-aminodiphenylamine, based on general synthetic methods for related compounds.

experimental_workflow Workflow for Synthesis and Analysis of 2-Nitro-4-aminodiphenylamine cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Reactants: 2-Chloro-5-nitroaniline Aniline reaction Condensation Reaction (e.g., Ullmann Condensation) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product 2-Nitro-4-aminodiphenylamine purification->product uv_vis UV-Vis Spectroscopy product->uv_vis nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir data_analysis Data Interpretation and Structure Confirmation uv_vis->data_analysis nmr->data_analysis ir->data_analysis

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

Synthesis of 2-nitro-N1-phenyl-1,4-benzenediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a plausible synthetic route for 2-nitro-N1-phenyl-1,4-benzenediamine, a valuable intermediate in the synthesis of various organic molecules. The proposed methodology is based on established chemical transformations, drawing parallels from the synthesis of structurally similar N-substituted nitro-p-phenylenediamines. This document provides a detailed experimental protocol, quantitative data from analogous reactions, and a visual representation of the synthetic pathway.

Proposed Synthesis Route

The most direct and feasible approach to synthesize 2-nitro-N1-phenyl-1,4-benzenediamine is via a nucleophilic aromatic substitution reaction. This method involves the reaction of 4-fluoro-3-nitroaniline with aniline. The fluorine atom, activated by the electron-withdrawing nitro group in the ortho position, is susceptible to displacement by the nucleophilic amine group of aniline.

This strategy is supported by documented procedures for the synthesis of various N-substituted nitro-p-phenylenediamines where 4-fluoro-3-nitroaniline is reacted with a range of primary and secondary amines.[1][2]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous N-substituted 2-nitro-p-phenylenediamines.[1][2]

Materials:

  • 4-fluoro-3-nitroaniline

  • Aniline

  • Sodium carbonate or an appropriate base

  • Water or a suitable high-boiling point solvent (e.g., ethanol-water mixture)

  • Hydrochloric acid (for workup, if necessary)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoro-3-nitroaniline (1 equivalent), aniline (1.5 to 1.8 equivalents), and a suitable solvent such as water or an ethanol-water mixture.

  • Addition of Base: Add a base, such as sodium carbonate or an alkali metal hydroxide (e.g., sodium hydroxide), to the mixture. The base acts as a scavenger for the hydrofluoric acid generated during the reaction. The pH of the reaction mixture may be maintained between 8.5 and 9.5.[1]

  • Reaction Conditions: Heat the reaction mixture to reflux (typically between 80°C and 100°C) and maintain this temperature for several hours (e.g., 5 to 25 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[1][2]

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the mixture can be extracted with a suitable organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-nitro-N1-phenyl-1,4-benzenediamine as a solid.

Quantitative Data from Analogous Reactions

The following table summarizes the reaction conditions and yields for the synthesis of various N-substituted 2-nitro-p-phenylenediamines, which can serve as a reference for the proposed synthesis.

Starting MaterialAmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-fluoro-3-nitroanilineEthanolamineSodium HydroxideWater100685[1]
4-fluoro-3-nitroanilineTert-butylamineSodium CarbonateWaterReflux2553[2]
4-fluoro-3-nitroaniline3,3-imino-bis-propylamineSodium CarbonateWaterReflux570.2[2]
4-fluoro-3-nitroanilinePyrrolidine-Ethanol-water (1:1)Reflux--[2]
4-fluoro-3-nitroanilineMorpholine-WaterReflux8-[2]

Visualizing the Synthesis Pathway

The following diagram illustrates the proposed synthetic route for 2-nitro-N1-phenyl-1,4-benzenediamine.

Synthesis_Route cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4_fluoro_3_nitroaniline 4-fluoro-3-nitroaniline Reaction_Vessel Nucleophilic Aromatic Substitution 4_fluoro_3_nitroaniline->Reaction_Vessel Aniline Aniline Aniline->Reaction_Vessel Base Base (e.g., Na2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Water) Solvent->Reaction_Vessel Heat Heat (Reflux) Heat->Reaction_Vessel Target_Compound 2-nitro-N1-phenyl-1,4-benzenediamine Reaction_Vessel->Target_Compound

Caption: Proposed synthesis of 2-nitro-N1-phenyl-1,4-benzenediamine.

References

An In-Depth Technical Guide to the Health and Safety of 2-Nitro-4-aminodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available health and safety data for 2-nitro-4-aminodiphenylamine (CAS No. 2784-89-6). The information is intended for researchers, scientists, and drug development professionals to support risk assessment and safe handling practices.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of 2-nitro-4-aminodiphenylamine.

PropertyValueReference
Molecular Formula C₁₂H₁₁N₃O₂[1][2]
Molecular Weight 229.24 g/mol [2]
Melting Point 228-231°C[1]
Boiling Point 417.6 ± 30.0 °C at 760 mmHg[1]
LogP (Octanol-Water Partition Coefficient) 2.42[1]
Vapor Pressure 0.0 ± 1.0 mmHg at 25°C[1]
Appearance Not specified in provided results
Purity ≥95% (commercially available)[2]

Toxicological Data

This section details the toxicological profile of 2-nitro-4-aminodiphenylamine based on available studies.

Acute Toxicity
EndpointSpeciesRouteValueReference
LD₅₀ (Median Lethal Dose)Rat (female)Oral625 - 1250 mg/kg bw[3]
LD₅₀ (Median Lethal Dose)Rat (male)Oral2500 - 5000 mg/kg bw[3]
LDLo (Lowest Published Lethal Dose)RatOral1250 mg/kg[1]
Irritation and Sensitization
EndpointSpeciesResultReference
Skin Irritation RabbitNot irritating (0.5 g, aqueous slurry, 72h observation)[3]
RabbitMild irritant (Primary Irritation Index = 0)[4]
Eye Irritation RabbitMildly irritating (undiluted substance), effects reversible by day 3[3]
RabbitDeep conjunctival redness observed at 1 hour, resolving by day 2.[4]
Skin Sensitization HumanStrong sensitizer[3]
Guinea PigSensitizer[4][5]
Dermal Absorption
SpeciesFormulationAbsorption (% of applied dose over 48h)Reference
Human (in vitro)1% in non-oxidative hair dye formulation< 2%[3]
Human (in vitro)1% in non-oxidative hair dye formulation1.68%[3]
Genotoxicity
TestSystemMetabolic ActivationResultReference
Ames TestSalmonella typhimuriumInformation not availableMutagenic (for the related 2-nitro-p-phenylenediamine)[6]
Micronucleus TestMouse (in vivo)N/ANegative[3]
Carcinogenicity

No direct carcinogenicity studies on 2-nitro-4-aminodiphenylamine were identified. A bioassay of a structurally similar compound, 1,4-benzenediamine, N-phenyl (CAS No. 101-54-2), conducted by the National Toxicology Program (NTP), showed no evidence of carcinogenicity in Fischer 344 rats and B6C3F1 mice[3].

Reproductive and Developmental Toxicity

No data on the reproductive or developmental toxicity of 2-nitro-4-aminodiphenylamine were found in the available resources.

Occupational Exposure Limits

No specific occupational exposure limits (e.g., OSHA PEL, ACGIH TLV) have been established for 2-nitro-4-aminodiphenylamine[7][8]. For the related compound diphenylamine, OSHA has established a Permissible Exposure Limit (PEL) of 10 mg/m³ as an 8-hour time-weighted average (TWA)[8].

Experimental Protocols

The following sections describe the general methodologies for key toxicological assessments, based on OECD guidelines and other standard protocols.

Acute Oral Toxicity (OECD TG 423)

The acute toxic class method is a stepwise procedure using a small number of animals.

  • Test Animals: Typically, three female rats are used per step.

  • Dosage: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Administration: The substance is administered orally by gavage.

  • Observation: Animals are observed for mortality and clinical signs of toxicity over a 14-day period.

  • Procedure: The outcome of the first step determines the next step:

    • If mortality occurs, the test is repeated with a lower dose.

    • If no mortality occurs, the test is repeated with a higher dose.

  • Endpoint: The test allows for the classification of the substance's acute toxicity based on the observed mortality at different dose levels.

Dermal Irritation (OECD TG 404)
  • Test Animals: At least three healthy adult albino rabbits are used.

  • Application: 0.5 g or 0.5 mL of the test substance is applied to a small area of clipped skin (approximately 6 cm²) on the back of the rabbit. The site is covered with a gauze patch and a semi-occlusive dressing.

  • Exposure: The exposure period is typically 4 hours.

  • Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The reactions are scored according to a graded scale (e.g., Draize scale). The Primary Irritation Index (PII) is calculated from these scores to classify the irritation potential.

Eye Irritation (OECD TG 405)
  • Test Animals: A single adult albino rabbit is initially used.

  • Application: 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

  • Scoring: The ocular reactions are scored according to a graded scale.

  • Procedure: If the initial test does not show severe irritation, the test is confirmed using two additional animals.

Bacterial Reverse Mutation Test (Ames Test; OECD TG 471)
  • Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

  • Endpoint: The mutagenic potential is assessed by counting the number of revertant colonies (bacteria that have undergone a reverse mutation and can now grow on a medium lacking the essential amino acid).

  • Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualizations

General Toxicological Assessment Workflow

The following diagram illustrates a typical workflow for assessing the toxicity of a chemical substance, based on OECD guidelines.

Toxicological_Assessment_Workflow cluster_in_vitro In Vitro / In Silico Screening cluster_in_vivo In Vivo Testing cluster_assessment Risk Assessment QSAR QSAR Modeling (Structure-Activity Relationship) Ames Ames Test (Mutagenicity) QSAR->Ames Prioritization Hazard_ID Hazard Identification QSAR->Hazard_ID MN_vitro In Vitro Micronucleus (Genotoxicity) Ames->MN_vitro Ames->Hazard_ID Acute_Tox Acute Toxicity (Oral, Dermal, Inhalation) MN_vitro->Acute_Tox Further Investigation MN_vitro->Hazard_ID Dermal_Abs Dermal Absorption (e.g., Franz Cell) Exposure_Assess Exposure Assessment Dermal_Abs->Exposure_Assess Irritation Skin/Eye Irritation Acute_Tox->Irritation Acute_Tox->Hazard_ID Sensitization Skin Sensitization Irritation->Sensitization Irritation->Hazard_ID Subchronic_Tox Repeated Dose Toxicity (28-day or 90-day) Sensitization->Subchronic_Tox Sensitization->Hazard_ID Repro_Tox Reproductive/Developmental Toxicity Subchronic_Tox->Repro_Tox Carcinogenicity Carcinogenicity Bioassay Subchronic_Tox->Carcinogenicity Subchronic_Tox->Hazard_ID Dose_Response Dose-Response Assessment Subchronic_Tox->Dose_Response Repro_Tox->Hazard_ID Repro_Tox->Dose_Response Carcinogenicity->Hazard_ID Carcinogenicity->Dose_Response Risk_Char Risk Characterization Hazard_ID->Risk_Char Dose_Response->Risk_Char Exposure_Assess->Risk_Char

Caption: A generalized workflow for chemical toxicity assessment.

References

An In-depth Technical Guide to the Research Applications of Nitro-Substituted Diphenylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current and potential research applications of nitro-substituted diphenylamines. These aromatic compounds, characterized by a diphenylamine core with one or more nitro group substitutions, exhibit a diverse range of chemical and biological properties that make them valuable in several scientific and industrial fields. This document details their applications as propellant stabilizers, corrosion inhibitors, advanced materials precursors, and pharmacologically active agents, providing quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.

Application in Propellant Stabilization

Nitro-substituted diphenylamines are crucial for the long-term stability and safety of nitrocellulose-based propellants used in munitions. They function by scavenging nitrogen oxides (NOx), which are produced during the slow decomposition of the nitrate esters in the propellant. These NOx species can otherwise autocatalyze the degradation of the propellant, leading to a loss of performance and potentially catastrophic autoignition.[1]

The primary stabilizer, diphenylamine (DPA), is consumed over time through a series of nitration and nitrosation reactions, forming various nitro- and nitroso-derivatives. Notably, 2-nitrodiphenylamine (2-NDPA) and 4-nitrodiphenylamine (4-NDPA) are themselves effective stabilizers.[1][2] Monitoring the depletion of DPA and the formation of its nitro-derivatives is a key method for predicting the remaining safe shelf-life of propellants.[3][4]

Quantitative Data: Propellant Stabilizer Depletion

The following table summarizes the typical evolution of diphenylamine and its primary nitro-derivatives in a single-base propellant during accelerated aging.

CompoundInitial Concentration (%)Concentration after 160 hours at 100°C (%) [approximated from graphical data]
Diphenylamine (DPA)~2.0< 0.2
N-Nitroso-DPA0Peaks and then declines
2-Nitro-DPA0~0.6
4-Nitro-DPA0~0.4

Data is illustrative and can vary significantly based on propellant formulation and aging conditions.

Experimental Protocol: HPLC Analysis of Propellant Stabilizers

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantitative analysis of diphenylamine and its nitro-derivatives in propellant samples.[5][6]

1. Sample Preparation (Soxhlet Extraction): a. Weigh approximately 2 grams of the propellant sample into a Soxhlet extraction thimble. b. Place the thimble in a Soxhlet extractor. c. Add 150 mL of chloroform (CHCl₃) to the extraction flask. d. Extract the sample for 6-8 hours. e. After extraction, evaporate the chloroform from the extract under reduced pressure. f. Dissolve the residue in a known volume of acetonitrile (e.g., 100 mL) for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of 85% acetonitrile and 15% water.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Injection Volume: 20 µL.

  • Temperature: 30°C.

3. Quantification: a. Prepare standard solutions of diphenylamine, 2-nitro-DPA, 4-nitro-DPA, and other relevant derivatives in acetonitrile at known concentrations. b. Generate a calibration curve for each analyte by plotting peak area against concentration. c. Quantify the analytes in the propellant extract by comparing their peak areas to the calibration curves. The recovery for 2-nitro diphenylamine using this method has been found to be between 95.06 ±3.09% and 99.88 ±3.34%.[5]

Visualization: Propellant Stabilization Workflow

The following diagram illustrates the workflow for assessing propellant stability through the analysis of diphenylamine and its nitro-derivatives.

G propellant Propellant Sample extraction Soxhlet Extraction (Chloroform) propellant->extraction evaporation Solvent Evaporation extraction->evaporation dissolution Dissolution in Acetonitrile evaporation->dissolution hplc HPLC Analysis dissolution->hplc quantification Quantification (Calibration Curves) hplc->quantification shelf_life Shelf-Life Prediction quantification->shelf_life

Propellant Stability Assessment Workflow

Application in Corrosion Inhibition

Nitro-substituted diphenylamines, as part of the broader class of organic corrosion inhibitors, have potential applications in protecting metallic surfaces from acidic and other corrosive environments. The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the aromatic rings.[4]

Quantitative Data: Corrosion Inhibition Efficiency

The following table presents representative corrosion inhibition efficiencies for diphenylamine, which serves as a baseline for its nitro-substituted derivatives. While specific data for many nitro-derivatives is not widely published, related nitro-containing compounds have shown significant inhibitory effects.

InhibitorMetalCorrosive MediumTemperature (°C)ConcentrationInhibition Efficiency (%)
DiphenylamineSteel (A515)Sour Medium751x10⁻² M85.81
Ethylethanolammonium 4-nitrobenzoateCarbon Steel3% NaClRoom Temp.5x10⁻³ M96
Experimental Protocol: Weight Loss Method for Corrosion Inhibition Measurement

This protocol details the gravimetric (weight loss) method for determining the corrosion inhibition efficiency of a nitro-substituted diphenylamine.

1. Specimen Preparation: a. Cut mild steel coupons into uniform dimensions (e.g., 2 cm x 2 cm x 0.1 cm). b. Polish the coupons with successively finer grades of emery paper, wash with distilled water and acetone, and dry. c. Accurately weigh each coupon to four decimal places (W₀).

2. Immersion Test: a. Prepare the corrosive medium (e.g., 1 M HCl). b. Prepare solutions of the corrosive medium containing various concentrations of the nitro-substituted diphenylamine inhibitor. c. Prepare a blank solution (corrosive medium without the inhibitor). d. Suspend a pre-weighed coupon in each solution, ensuring it is fully immersed. e. Maintain the solutions at a constant temperature for a specified duration (e.g., 6 hours).

3. Post-Immersion Treatment: a. After the immersion period, remove the coupons from the solutions. b. Remove the corrosion products by immersing the coupons in a cleaning solution (e.g., Clarke's solution: 1 L HCl, 20 g Sb₂O₃, 50 g SnCl₂), followed by gentle brushing. c. Wash the cleaned coupons with distilled water and acetone, then dry. d. Reweigh each coupon (Wᵢ).

4. Calculation of Inhibition Efficiency (IE%): a. Calculate the weight loss in the blank solution (ΔW_blank = W₀ - W_blank). b. Calculate the weight loss in the inhibitor solution (ΔW_inhibitor = W₀ - Wᵢ). c. Calculate the inhibition efficiency using the following formula: IE% = [(ΔW_blank - ΔW_inhibitor) / ΔW_blank] x 100

Visualization: Corrosion Inhibition Mechanism

The following diagram illustrates the general mechanism of action for an organic corrosion inhibitor like a nitro-substituted diphenylamine.

G metal Metal Surface adsorption Adsorption metal->adsorption corrosive Corrosive Medium (e.g., H+, Cl-) corrosive->metal Corrosion inhibitor Nitro-substituted Diphenylamine inhibitor->adsorption film Protective Film Formation adsorption->film inhibition Corrosion Inhibition film->inhibition

Mechanism of Corrosion Inhibition

Application in Advanced Materials Science

The incorporation of nitro groups into polymer backbones can significantly enhance their optical properties, particularly the refractive index. Nitro-substituted polyamides are a class of materials being explored for applications in optoelectronics, such as high refractive index coatings and optical films.[7] The high molar refraction of the nitro group contributes to an increased refractive index of the resulting polymer.[5]

Quantitative Data: Optical Properties of Nitro-Substituted Polyamides

The following table provides representative data on the optical properties of polyamides containing nitrophenyl groups.

Polymer TypeRefractive Index (at 632.8 nm)Optical Transparency (at 450 nm)
Thiazole-containing polyamide with nitrophenyl side groupsup to 1.7660> 87%
Experimental Protocol: Synthesis of a Nitro-Substituted Polyamide

This protocol describes the synthesis of a polyamide from a nitro-substituted diamine and a dicarboxylic acid via direct polycondensation.

1. Monomer Synthesis (Example: 4-amino-4'-nitrodiphenylamine): a. This can be achieved through a multi-step synthesis, for instance, starting with the Ullmann condensation of p-chloronitrobenzene and aniline to form 4-nitrodiphenylamine, followed by selective reduction of a second nitro group if starting from a dinitro compound, or by other established synthetic routes.

2. Polycondensation Reaction: a. In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the nitro-substituted diamine monomer (e.g., 4-amino-4'-nitrodiphenylamine) (1 equivalent) and an aromatic dicarboxylic acid (e.g., terephthalic acid) (1 equivalent) in an anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP) containing a salt such as calcium chloride (CaCl₂). b. Add a phosphorylation agent, such as triphenyl phosphite (TPP) (2.2 equivalents), and a base, such as pyridine (2.2 equivalents). c. Heat the reaction mixture to 100-120°C and stir for 3-6 hours under a nitrogen atmosphere. d. After the reaction is complete (indicated by a significant increase in viscosity), cool the solution to room temperature. e. Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol. f. Filter the fibrous polymer, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 80°C.

Visualization: Polyamide Synthesis Workflow

The diagram below outlines the general workflow for the synthesis of a nitro-substituted polyamide.

G diamine Nitro-substituted Diamine reaction Polycondensation (100-120°C) diamine->reaction diacid Dicarboxylic Acid diacid->reaction solvent NMP, CaCl₂, Pyridine solvent->reaction tpp Triphenyl Phosphite tpp->reaction precipitation Precipitation in Methanol reaction->precipitation filtration Filtration & Washing precipitation->filtration drying Vacuum Drying filtration->drying polyamide Nitro-substituted Polyamide drying->polyamide

Workflow for Nitro-Substituted Polyamide Synthesis

Pharmacological and Drug Development Applications

The nitro group is a well-established pharmacophore in medicinal chemistry, and its presence in a diphenylamine scaffold can lead to a range of biological activities. Nitroaromatic compounds are known to have antimicrobial, anticancer, and anti-inflammatory properties. The biological activity of these compounds is often linked to the reductive activation of the nitro group within cells, leading to the formation of reactive nitrogen species that can induce cellular damage.

Quantitative Data: Biological Activity of Nitro-Substituted Diphenylamine Derivatives

The following table summarizes the in vitro biological activity of selected nitro-substituted diphenylamine derivatives.

Compound IDDerivative ClassTarget/Cell LineActivity (IC₅₀ / MIC)
3jPhenylacetamide derivative with para-nitro groupMDA-MB468 (Breast Cancer)IC₅₀ = 0.76 ± 0.09 µM
3aAminobenzylated 4-NitrophenolStaphylococcus aureus (MRSA)MIC = 1.23 µM
A72-(2-(2-nitrobenzylidine) hydrazinyl)-N, N-diphenyl-acetamideVarious bacteria and fungiSignificant activity (qualitative)
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes a standard method for determining the MIC of a nitro-substituted diphenylamine derivative against a bacterial strain.

1. Preparation of Materials: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Prepare sterile Mueller-Hinton Broth (MHB). c. Culture the bacterial strain overnight on an appropriate agar plate.

2. Inoculum Preparation: a. From the overnight culture, pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Microplate Assay: a. In a sterile 96-well microtiter plate, add 50 µL of MHB to all wells. b. Add 50 µL of the stock solution of the test compound at twice the highest desired concentration to the first column of wells. c. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. d. Add 50 µL of the diluted bacterial inoculum to each well. e. Include a positive control (inoculum in broth without the compound) and a negative control (broth only).

4. Incubation and Reading: a. Incubate the plate at 37°C for 18-24 hours. b. The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be determined visually or by reading the optical density at 600 nm with a microplate reader.

Visualization: Potential Modulation of the MAPK/ERK Signaling Pathway

Some diphenylamine derivatives have been shown to modulate key cellular signaling pathways, such as the MAPK/ERK pathway, which is often dysregulated in cancer. The diagram below illustrates a potential mechanism by which a nitro-substituted diphenylamine could inhibit this pathway.

G gf Growth Factor rtk Receptor Tyrosine Kinase gf->rtk ras Ras rtk->ras activates raf Raf ras->raf activates mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates tf Transcription Factors (e.g., Myc, AP-1) erk->tf phosphorylates proliferation Cell Proliferation & Survival tf->proliferation promotes inhibitor Nitro-substituted Diphenylamine inhibitor->inhibition_point

Potential Inhibition of the MAPK/ERK Signaling Pathway

This guide highlights the multifaceted potential of nitro-substituted diphenylamines in various research and development sectors. The provided data and protocols serve as a foundation for further investigation into these versatile compounds.

References

Literature Review of 2-nitro-N1-phenyl-p-phenylenediamine: A Scarcity of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on 2-nitro-N1-phenyl-p-phenylenediamine cannot be comprehensively compiled at this time due to a notable lack of specific scientific literature for this distinct chemical entity. Extensive database searches reveal a significant gap in published research concerning its detailed physicochemical properties, toxicology, metabolic pathways, and relevant experimental protocols.

It is crucial to differentiate 2-nitro-N1-phenyl-p-phenylenediamine from the structurally similar and more extensively studied compound, 2-nitro-p-phenylenediamine (2-NPPD) . The key distinction lies in the "N1-phenyl" substitution, indicating a phenyl group attached to one of the amino nitrogens in the user's compound of interest, which is absent in 2-NPPD. This structural variance imparts different chemical and biological characteristics.

While a detailed review of 2-nitro-N1-phenyl-p-phenylenediamine is not feasible, this document will provide available information on the closely related parent compound, N-phenyl-p-phenylenediamine , and the isomeric compound, 2-nitro-p-phenylenediamine , to offer context on this class of chemicals.

N-phenyl-p-phenylenediamine: A Toxicological Profile of the Parent Compound

N-phenyl-p-phenylenediamine serves as an important industrial chemical, and its toxicological profile has been evaluated to some extent.

Physicochemical Properties
PropertyValueReference
CAS Number101-54-2
Molecular FormulaC₁₂H₁₂N₂
Molecular Weight184.24 g/mol
AppearanceOdorless purple-black solid or flakes
Melting Point74-76 °C
Boiling Point354 °C
Water Solubility< 1 mg/mL at 20 °C
Toxicological Data

Acute Toxicity:

SpeciesRouteLD₅₀Reference
RatOral464 - 1000 mg/kg[1]
RabbitDermal> 5000 mg/kg[2]

Carcinogenicity:

A bioassay conducted by the National Toxicology Program (NTP) on N-phenyl-p-phenylenediamine in Fischer 344 rats and B6C3F1 mice concluded that under the conditions of the study, the compound was not carcinogenic for either species.[3] However, the study noted extensive hepatic inflammation in dosed male mice.[3]

Experimental Protocols

Carcinogenicity Bioassay (NTP Protocol):

  • Test Animals: Fischer 344 rats and B6C3F1 mice, 50 of each sex per group.

  • Administration: The chemical was administered in the diet at two different concentrations.

  • Dosage for Rats: 600 or 1,200 ppm for 78 weeks.[3]

  • Dosage for Mice: Time-weighted average doses of 2,057 or 4,114 ppm for males and 3,672 or 8,170 ppm for females over 48 weeks.

  • Observation Period: Animals were observed for an additional 26 weeks (rats) or 43 weeks (mice) after the administration period.[3]

  • Endpoint: Histopathological examination of all major tissues and organs for evidence of neoplastic and non-neoplastic lesions.

2-nitro-p-phenylenediamine (2-NPPD): An Isomer of Interest

2-nitro-p-phenylenediamine is a well-documented compound, primarily used as a hair dye. Its safety and metabolic fate have been the subject of numerous studies.

Physicochemical Properties
PropertyValueReference
CAS Number5307-14-2[4]
Molecular FormulaC₆H₇N₃O₂[5]
Molecular Weight153.14 g/mol [6]
AppearanceGreenish to brownish crystalline powder[6]
Melting Point136-137 °C[7]
Water Solubility0.18% w/w
Toxicological Data

Acute Toxicity:

SpeciesRouteLD₅₀Reference
RatOral1800 - 3080 mg/kg[6]
RatIntraperitoneal348 mg/kg[6]
RabbitDermal> 5 g/kg[6]

Genotoxicity:

2-NPPD has shown mutagenic activity in several Ames tests, both with and without metabolic activation.[8]

Metabolism

In vitro studies using human and rat skin have shown that 2-NPPD is absorbed and extensively metabolized. The primary metabolites identified are triaminobenzene and N4-acetyl-2NPPD.[9] In rat skin, a sulfated metabolite was also observed.[9] The metabolic pathway involves two main routes: N-acetylation and nitro-reduction.

Experimental Protocols

In Vitro Skin Penetration and Metabolism Study:

  • Tissue: Human and fuzzy rat skin, and rat jejunal tissue.

  • Method: Flow-through diffusion cells were used to measure absorption over 24 hours.

  • Receptor Fluid: Hepes-buffered Hank's balanced salt solution.

  • Dosing: The compound was applied to the tissue in the diffusion cells for 30 minutes in various vehicles (e.g., ethanol, semipermanent formulation).

  • Analysis: Metabolites were identified and quantified using high-performance liquid chromatography (HPLC).[9]

Ames Test (General Protocol):

  • Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver.

  • Procedure: The test compound, bacterial strain, and S9 mix (if used) are combined and plated on a minimal glucose agar medium.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted after incubation. A significant increase in revertant colonies compared to the control indicates mutagenic potential.

Metabolic Pathway of 2-nitro-p-phenylenediamine

Metabolic Pathway of 2-nitro-p-phenylenediamine 2-nitro-p-phenylenediamine 2-nitro-p-phenylenediamine N4-acetyl-2-nitro-p-phenylenediamine N4-acetyl-2-nitro-p-phenylenediamine 2-nitro-p-phenylenediamine->N4-acetyl-2-nitro-p-phenylenediamine N-acetylation 1,2,4-Triaminobenzene 1,2,4-Triaminobenzene 2-nitro-p-phenylenediamine->1,2,4-Triaminobenzene Nitro-reduction Sulfated_metabolite Sulfated_metabolite 2-nitro-p-phenylenediamine->Sulfated_metabolite Sulfation (in rats)

Metabolic routes of 2-nitro-p-phenylenediamine.

Conclusion

While a detailed technical guide for 2-nitro-N1-phenyl-p-phenylenediamine is not possible based on current publicly available data, the information on related compounds like N-phenyl-p-phenylenediamine and 2-nitro-p-phenylenediamine provides valuable insights into the potential toxicological and metabolic characteristics of this class of substituted aromatic amines. The lack of data for 2-nitro-N1-phenyl-p-phenylenediamine itself highlights an area where further research is needed to fully characterize its safety profile, especially if it is used in consumer or industrial applications. Researchers and drug development professionals are advised to treat this compound with caution, assuming a toxicological profile similar to or potentially more complex than its related analogues until specific data becomes available.

References

The Double-Edged Sword: A Technical Guide to the Biological Activity of Nitroaromatic Amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitroaromatic amine compounds, a class of molecules characterized by the presence of both a nitro group (-NO2) and an amine group (-NH2) attached to an aromatic ring, represent a fascinating and complex area of study in pharmacology and toxicology. Their biological activities are diverse, ranging from potent therapeutic effects to significant toxicity. This duality stems from their unique chemical properties, particularly the electron-withdrawing nature of the nitro group, which profoundly influences their metabolism and interaction with biological systems. This technical guide provides an in-depth exploration of the biological activities of these compounds, focusing on their mechanisms of action, metabolism, and toxicological profiles, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanisms of Action: A Tale of Reduction and Reactivity

The biological effects of nitroaromatic amine compounds are intrinsically linked to the metabolic reduction of the nitro group. This process, often mediated by a variety of nitroreductase enzymes present in both mammalian and microbial cells, is a double-edged sword, leading to both therapeutic efficacy and toxicity.[1][2][3]

The reduction of the nitro group is a stepwise process that generates a series of highly reactive intermediates, including nitroso, hydroxylamino, and ultimately amino derivatives.[4] These intermediates, particularly the hydroxylamine and its subsequent electrophilic nitrenium ion, are capable of covalently binding to cellular macromolecules such as DNA, forming DNA adducts.[5] This DNA damage is a primary driver of the mutagenic and carcinogenic properties observed for many nitroaromatic compounds.[5][6]

Furthermore, the metabolic activation of these compounds can lead to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress within the cell. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and can trigger various signaling pathways, including those leading to apoptosis.[7]

Therapeutic Applications: Harnessing the Power of Nitroaromatics

Despite their potential for toxicity, the unique reactivity of nitroaromatic amine compounds has been successfully harnessed for therapeutic purposes, particularly in the development of antimicrobial and anticancer agents.

Antimicrobial Activity

Nitroaromatic compounds, especially nitroimidazoles and nitrofurans, are mainstays in the treatment of anaerobic bacterial and parasitic infections.[8][9] Their selective toxicity towards these organisms is often attributed to the presence of specific nitroreductases that efficiently activate the prodrug form of the compound in the low-oxygen environment characteristic of these pathogens. The resulting reactive intermediates are cytotoxic, leading to microbial cell death.[4]

Anticancer Activity

The hypoxic (low oxygen) environment of solid tumors provides a target for bioreductive drugs, including certain nitroaromatic compounds. These compounds can be selectively activated in cancer cells, leading to localized cytotoxicity while sparing healthy, well-oxygenated tissues.[10] The resulting DNA damage and oxidative stress can induce apoptosis and inhibit tumor growth.[10][11]

Quantitative Biological Activity Data

The following tables summarize the in vitro and in vivo biological activities of selected nitroaromatic amine compounds.

Table 1: Antiparasitic Activity of Nitroimidazole Derivatives

CompoundParasiteAssayIC50 (µM)Reference
2-NitroimidazoleToxoplasma gondiiTachyzoite Inhibition5.43[1]
MetronidazoleGiardia lamblia (MtzS WB)Cell Growth/Survival6.1[8]
Compound 8fGiardia lamblia (MtzS WB)Cell Growth/Survival1.6[8]
Compound 8hGiardia lamblia (MtzS WB)Cell Growth/Survival1.6[8]
MetronidazoleEntamoeba histolyticaCell Growth/Survival5.0[8]
Quinoline-metronidazole derivative 63iLeishmania donovaniIntracellular Amastigotes3.75[9]
Dimeric 2-nitroimidazole 8Trypanosoma cruziIntracellular Amastigotes< 1.0[12]
Dimeric 2-nitroimidazole 10Trypanosoma cruziIntracellular Amastigotes< 1.0[12]
Dimeric 2-nitroimidazole 11Trypanosoma cruziIntracellular Amastigotes< 1.0[12]

Table 2: Antibacterial Activity of Nitroaromatic Compounds

CompoundBacteriaMIC (µg/mL)Reference
Nitrated Pyrrolomycin 4bStaphylococcus aureus20 (µM)[13]
Nitrated Pyrrolomycin 4dPseudomonas aeruginosa30 (µM)[13]
Halogenated Nitro Derivative 9b-9dStaphylococcus aureus15.6 - 62.5[14]
Halogenated Nitro Derivative 9b-9dCandida sp.15 - 500[14]

Table 3: In Vivo Toxicity of Nitroaromatic Compounds in Rats

CompoundLD50 (mg/kg)Reference
Benzene5600[15]
Toluene5500[15]
Nitrobenzene600[15]

Key Signaling Pathways and Mechanisms

The biological activity of nitroaromatic amine compounds is mediated through the modulation of several key cellular signaling pathways. The genotoxic and oxidative stress induced by their reactive metabolites can trigger cascades leading to cell cycle arrest, apoptosis, or senescence.

Metabolic Activation and DNA Adduct Formation

The initial and most critical step in the bioactivity of these compounds is the enzymatic reduction of the nitro group. This process is a key determinant of both their therapeutic efficacy and their toxicity.

Metabolic_Activation cluster_0 Cellular Environment Nitroaromatic Compound Nitroaromatic Compound Nitroso Intermediate Nitroso Intermediate Nitroaromatic Compound->Nitroso Intermediate 2e- reduction Nitroreductase Nitroreductase NAD(P)+ NAD(P)+ Nitroreductase->NAD(P)+ Nitroreductase->Nitroso Intermediate NAD(P)H NAD(P)H NAD(P)H->Nitroreductase Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate 2e- reduction Nitrenium Ion Nitrenium Ion Hydroxylamine Intermediate->Nitrenium Ion O-acetylation/ sulfonation DNA Adduct DNA Adduct Nitrenium Ion->DNA Adduct DNA DNA DNA->DNA Adduct

Metabolic activation of a nitroaromatic compound leading to DNA adduct formation.
Induction of Apoptosis via p53 and Caspase Activation

DNA damage caused by nitroaromatic amine compounds can activate the p53 tumor suppressor protein. Activated p53 can induce cell cycle arrest to allow for DNA repair, or, if the damage is too severe, trigger apoptosis. This apoptotic cascade often involves the activation of caspases, a family of proteases that execute programmed cell death.

Apoptosis_Pathway cluster_1 Cellular Response to DNA Damage DNA Damage\n(Adducts, Oxidative Stress) DNA Damage (Adducts, Oxidative Stress) p53 Activation p53 Activation DNA Damage\n(Adducts, Oxidative Stress)->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation pro-apoptotic gene expression DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Cell Death Cell Death Caspase-3 Activation->Cell Death

Simplified signaling pathway for apoptosis induction by nitroaromatic compounds.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of nitroaromatic amine compounds. The following sections provide outlines for key in vitro and in vivo assays.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[16]

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) due to mutations in the histidine operon. The test measures the ability of a compound to cause a reverse mutation, restoring the bacteria's ability to synthesize histidine and thus grow on a histidine-free medium.

Workflow:

Ames_Test_Workflow cluster_2 Ames Test Procedure A Prepare bacterial strains (e.g., S. typhimurium TA98, TA100) B Mix bacteria with test compound (with and without S9 metabolic activation) A->B C Pour mixture onto minimal glucose agar plates (histidine-deficient) B->C D Incubate at 37°C for 48-72 hours C->D E Count revertant colonies D->E F Compare to negative and positive controls E->F G Assess mutagenic potential F->G

Workflow for the Ames Test.

Detailed Methodology:

  • Preparation of Bacterial Strains: Overnight cultures of the required Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) are grown in nutrient broth.

  • Metabolic Activation (S9 Mix): For indirect-acting mutagens, a rat liver homogenate (S9 fraction) is added to the test system to provide metabolic enzymes that may be required to convert the test compound into its mutagenic form.

  • Exposure: The test compound, at various concentrations, is mixed with the bacterial culture, with and without the S9 mix.

  • Plating: The mixture is then poured onto minimal glucose agar plates. These plates lack histidine, so only bacteria that have undergone a reverse mutation will be able to grow and form colonies.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: The number of revertant colonies on each plate is counted.

  • Data Analysis: The number of revertant colonies on the test plates is compared to the number on the negative (solvent) control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential of the test compound. Positive controls with known mutagens are also included to ensure the validity of the assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Methodology:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the nitroaromatic amine compound for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.

  • MTT Addition: After the treatment period, the culture medium is removed, and fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The absorbance values of the treated cells are compared to those of the untreated control cells to determine the percentage of cell viability. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.

In Vivo Micronucleus Assay

The in vivo micronucleus assay is used to detect the genotoxic potential of a test substance in the bone marrow of rodents.

Principle: The assay detects damage to the chromosomes or the mitotic apparatus of erythroblasts. When a developing erythroblast expels its main nucleus to become a polychromatic erythrocyte (PCE), any chromosome fragments or whole chromosomes that are not incorporated into the main nucleus can form small, separate nuclei called micronuclei. An increase in the frequency of micronucleated PCEs in treated animals is an indication of genotoxicity.

Detailed Methodology:

  • Animal Dosing: The test compound is administered to a group of animals (usually mice or rats) at different dose levels. A vehicle control group and a positive control group (treated with a known genotoxic agent) are also included.

  • Bone Marrow Sampling: At specific time points after dosing (e.g., 24 and 48 hours), the animals are euthanized, and bone marrow is collected from the femur.

  • Slide Preparation: The bone marrow cells are flushed out, and smears are prepared on microscope slides.

  • Staining: The slides are stained with a dye that allows for the differentiation of PCEs, normochromatic erythrocytes (NCEs), and micronuclei.

  • Microscopic Analysis: The slides are examined under a microscope, and the number of micronucleated PCEs per a certain number of total PCEs (e.g., 2000) is counted for each animal. The ratio of PCEs to NCEs is also determined to assess cytotoxicity to the bone marrow.

  • Data Analysis: The frequency of micronucleated PCEs in the treated groups is compared to that in the vehicle control group. A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs indicates that the test compound is genotoxic in vivo.

Conclusion

Nitroaromatic amine compounds exhibit a complex and multifaceted biological profile. Their capacity for reductive metabolism is central to both their therapeutic potential and their inherent toxicity. The generation of reactive intermediates that can damage DNA and induce oxidative stress underpins their utility as antimicrobial and anticancer agents, but also raises concerns regarding their mutagenicity and carcinogenicity. A thorough understanding of their mechanisms of action, coupled with robust in vitro and in vivo testing, is essential for the safe and effective development of new drugs based on this chemical scaffold. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to further explore the intricate biological activities of this important class of compounds.

References

An In-Depth Technical Guide to 2-Nitro-4-aminodiphenylamine and its Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-nitro-4-aminodiphenylamine and its derivatives, compounds of growing interest in medicinal chemistry. This document details synthetic methodologies, explores their diverse biological activities, and elucidates their potential mechanisms of action, with a focus on anticancer and antimicrobial applications. Quantitative data on biological activities are presented in structured tables for comparative analysis. Detailed experimental protocols for the synthesis of the core molecule and its derivatives, as well as for key biological assays, are provided to facilitate further research and development. Visual diagrams of pertinent signaling pathways and experimental workflows are included to enhance understanding.

Introduction

Diphenylamine and its derivatives have long been recognized for their broad spectrum of chemical and biological activities. The introduction of a nitro group and an additional amino group, as seen in 2-nitro-4-aminodiphenylamine, significantly modifies the electronic and steric properties of the scaffold, opening avenues for the development of novel therapeutic agents. The presence of the electron-withdrawing nitro group, coupled with the electron-donating amino groups, creates a unique electronic environment that can influence receptor binding and biological activity. This guide will explore the synthesis, biological evaluation, and mechanistic underpinnings of 2-nitro-4-aminodiphenylamine and its derivatives, providing a foundational resource for researchers in the field of drug discovery.

Synthesis of 2-Nitro-4-aminodiphenylamine and Its Derivatives

The synthesis of 2-nitro-4-aminodiphenylamine can be approached through several strategic routes, primarily involving the formation of the crucial C-N bond between the two aromatic rings. Modern catalytic methods like the Buchwald-Hartwig amination offer efficient and versatile approaches.

Synthesis of the Core Moiety: 2-Nitro-4-aminodiphenylamine

A plausible and efficient method for the synthesis of 2-nitro-4-aminodiphenylamine involves a two-step process starting from commercially available materials. The first step is the protection of one of the amino groups of p-phenylenediamine, followed by nitration and subsequent deprotection and N-arylation. An alternative, more direct approach, is the Buchwald-Hartwig amination of a suitably substituted nitroaniline.

Synthesis_Workflow Proposed Synthesis of 2-Nitro-4-aminodiphenylamine cluster_route1 Route 1: Protection-Nitration-Deprotection-Arylation cluster_route2 Route 2: Direct Buchwald-Hartwig Amination A p-Phenylenediamine B Mono-protected p-phenylenediamine A->B Protection (e.g., Ac2O) C 2-Nitro-4-amino-(protected)aniline B->C Nitration (e.g., HNO3/H2SO4) D 2-Nitro-p-phenylenediamine C->D Deprotection (e.g., acid/base hydrolysis) E 2-Nitro-4-aminodiphenylamine D->E Buchwald-Hartwig Amination (Aryl halide, Pd catalyst, ligand, base) F 2-Nitro-1,4-diaminobenzene H 2-Nitro-4-aminodiphenylamine F->H Pd catalyst, ligand, base G Bromobenzene G->H

Figure 1: Proposed synthetic routes to 2-nitro-4-aminodiphenylamine.

Synthesis of Derivatives

Functionalized derivatives of 2-nitro-4-aminodiphenylamine can be prepared by modifying the synthetic strategy. This can involve using substituted anilines or aryl halides in the C-N coupling step or by further chemical modification of the parent compound. For example, amide derivatives can be synthesized by reacting the amino group with various carboxylic acid derivatives.

Biological Activities

Derivatives of 2-nitro-4-aminodiphenylamine have shown promising biological activities, particularly as anticancer and antimicrobial agents.

Anticancer Activity

Several studies on related diphenylamine and nitroaromatic compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Selected Diphenylamine and Nitroaromatic Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1a N-(4'-nitrophenyl)-l-prolinamideA549 (Lung)>100 (95.41% inhibition at 100 µM)[1]
1b N-(4'-nitrophenyl)-l-prolinamideHCT-116 (Colon)>100 (93.33% inhibition at 100 µM)[1]
2a Dibenzocyclooctatetraene derivativeMultiple human tumor cell linesGI50 1.38–1.45[1]
3a Phenylthiazole derivative (ortho-nitro)Hep-G2 (Liver)22.3 ± 1.89
3b Phenylthiazole derivative (para-nitro)SKNMC (Neuroblastoma)10.8 ± 0.08
Antimicrobial Activity

The antimicrobial potential of nitroaromatic compounds is well-documented. Their mechanism of action often involves the reductive activation of the nitro group within microbial cells, leading to the formation of toxic radical species that damage cellular components, including DNA.

Table 2: Antimicrobial Activity of Selected Aminodiphenylamine Derivatives

Compound IDBacterial StrainMIC (mg/mL)MBC (mg/mL)Reference
4a Staphylococcus aureus ATCC 259230.312 - 1.250.312 - 1.25
4b Enterococcus faecalis ATCC 292121.25 - 51.25 - 5
4c Escherichia coli ATCC 259221.25 - 51.25 - 5
4d Pseudomonas aeruginosa ATCC 278531.25 - 51.25 - 5
5a Staphylococcus aureus2.5 - 5.0-

Mechanisms of Action

Anticancer Mechanisms

The anticancer activity of 2-nitro-4-aminodiphenylamine derivatives is likely multifactorial, involving the induction of apoptosis and the inhibition of critical cell signaling pathways.

Many cytotoxic agents exert their effects by triggering programmed cell death, or apoptosis. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For nitroaromatic compounds, the generation of reactive oxygen species (ROS) can lead to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.

Dysregulation of signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways is a hallmark of many cancers. Several diphenylamine derivatives have been shown to inhibit components of these pathways, leading to decreased cell proliferation and survival. The NF-κB signaling pathway, a key regulator of inflammation and cell survival, is another potential target.

Anticancer_Pathways Potential Anticancer Mechanisms of 2-Nitro-4-aminodiphenylamine Derivatives cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Induction PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival2 Cell Proliferation & Survival ERK->Proliferation_Survival2 IKK IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Inflammation_Survival Inflammation & Cell Survival NFkB->Inflammation_Survival Derivative 2-Nitro-4-aminodiphenylamine Derivative Derivative->PI3K Inhibition Derivative->MEK Inhibition Derivative->IKK Inhibition ROS ROS Generation Derivative->ROS Induction Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: Potential signaling pathways modulated by 2-nitro-4-aminodiphenylamine derivatives.

Antimicrobial Mechanism

The antimicrobial action of nitroaromatic compounds is primarily attributed to their reductive activation within the microbial cell. This process is often enzyme-mediated and leads to the formation of highly reactive nitrogen species that can cause widespread cellular damage.

Antimicrobial_Mechanism Reductive Activation Mechanism of Nitroaromatic Antimicrobials Nitro_Compound Nitroaromatic Compound (R-NO2) Nitro_Radical Nitro Radical Anion (R-NO2•−) Nitro_Compound->Nitro_Radical Nitroreductase (1e- reduction) Nitroso Nitroso Derivative (R-NO) Nitro_Radical->Nitroso Further reduction Cellular_Damage Cellular Damage (DNA, proteins, lipids) Nitro_Radical->Cellular_Damage Hydroxylamine Hydroxylamine Derivative (R-NHOH) Nitroso->Hydroxylamine Further reduction Nitroso->Cellular_Damage Hydroxylamine->Cellular_Damage Reaction with cellular components

Figure 3: Antimicrobial mechanism of nitroaromatic compounds.

Experimental Protocols

Synthesis of 2-Nitro-4-aminodiphenylamine (Proposed)

This protocol is a proposed synthetic route based on the Buchwald-Hartwig amination.

Materials:

  • 2-Nitro-1,4-diaminobenzene

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for organic synthesis

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)2 (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 2-nitro-1,4-diaminobenzene (1.0 equivalent) and bromobenzene (1.2 equivalents) to the flask.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-nitro-4-aminodiphenylamine.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HCT-116, Hep-G2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plate for 48 or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow MTT Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add serially diluted compounds Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Remove_Medium Remove medium Incubate_2_4h->Remove_Medium Add_Solubilizer Add solubilization solution Remove_Medium->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 4: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microplates

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a 0.5 McFarland standard.

  • Prepare two-fold serial dilutions of the test compounds in the 96-well microplate using the growth medium.

  • Add a standardized inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the microplates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that shows no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

2-Nitro-4-aminodiphenylamine and its derivatives represent a promising class of compounds with significant potential for the development of new anticancer and antimicrobial agents. This technical guide has provided a comprehensive overview of their synthesis, biological activities, and potential mechanisms of action. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers to further explore and optimize these molecules for therapeutic applications. Future work should focus on the synthesis of a broader range of derivatives to establish clear structure-activity relationships and to identify lead compounds with improved potency and selectivity. In-depth mechanistic studies will also be crucial to fully elucidate their modes of action and to guide rational drug design.

References

Methodological & Application

Application Note: HPLC Analysis of 1,4-Benzenediamine, 2-nitro-N1-phenyl-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Benzenediamine, 2-nitro-N1-phenyl-, also known as 2-nitro-N-phenyl-p-phenylenediamine, is an aromatic amine that finds application in various industrial manufacturing processes, including as an intermediate in the synthesis of dyes and polymers. Due to its potential toxicological implications, a reliable and accurate analytical method for its quantification is crucial for quality control, environmental monitoring, and safety assessment. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1,4-Benzenediamine, 2-nitro-N1-phenyl-.

Principle

This method employs reverse-phase HPLC with UV detection for the separation and quantification of 1,4-Benzenediamine, 2-nitro-N1-phenyl-. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered acetonitrile-water mixture. The analyte is detected by its UV absorbance at 254 nm.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Table 1: HPLC Instrumentation and Conditions

ParameterValue
HPLC SystemStandard LC system with pump, autosampler, and UV detector
ColumnC18, 5 µm, 4.6 x 250 mm
Mobile PhaseAcetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30°C
UV Detection254 nm
Run Time10 minutes
Reagents and Standards
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • 1,4-Benzenediamine, 2-nitro-N1-phenyl- reference standard (>98% purity)

Standard Solution Preparation

A stock solution of 1,4-Benzenediamine, 2-nitro-N1-phenyl- is prepared by accurately weighing approximately 10 mg of the reference standard and dissolving it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL. A series of working standards are prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation will vary depending on the matrix. A general procedure for a solid sample is outlined below:

  • Accurately weigh 100 mg of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile.

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

Results and Discussion

Method Validation

The developed HPLC method was validated for linearity, precision, and accuracy.

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery %)98 - 102%
Typical Chromatogram

Under the specified chromatographic conditions, 1,4-Benzenediamine, 2-nitro-N1-phenyl- is expected to elute as a sharp, well-resolved peak.

Table 3: Expected Retention Time

CompoundRetention Time (min)
1,4-Benzenediamine, 2-nitro-N1-phenyl-~ 5.2

Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of 1,4-Benzenediamine, 2-nitro-N1-phenyl-.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing node_standard_prep Standard Preparation (1-100 µg/mL) node_injection Injection (20 µL, 1.0 mL/min) node_standard_prep->node_injection node_sample_prep Sample Preparation (Extraction & Filtration) node_sample_prep->node_injection node_hplc_system HPLC System (C18 Column, 30°C) node_hplc_system->node_injection node_mobile_phase Mobile Phase (ACN:0.1% H3PO4 in H2O, 60:40) node_mobile_phase->node_hplc_system node_detection UV Detection (254 nm) node_injection->node_detection node_chromatogram Chromatogram Acquisition node_detection->node_chromatogram node_quantification Peak Integration & Quantification node_chromatogram->node_quantification

Application Notes and Protocols for the Analytical Method Development of 2-Nitro-4-aminodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Nitro-4-aminodiphenylamine is a chemical intermediate used in the synthesis of dyes and other organic molecules. Ensuring the purity and quality of this compound is crucial for its intended applications.[1] This document provides a detailed application note and protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-nitro-4-aminodiphenylamine. The described method is designed for accuracy, precision, and robustness, making it suitable for routine quality control and research purposes.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is proposed for the determination of 2-nitro-4-aminodiphenylamine. This technique is widely used for the analysis of aromatic amines and related compounds due to its high resolution and sensitivity.[2][3]

Chromatographic Conditions

A C18 column is selected for its versatility in separating non-polar to moderately polar compounds. The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer, which is a common practice for the analysis of such analytes.[2][4]

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes (adjust as necessary)

Experimental Protocols

Preparation of Solutions

a. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of 2-nitro-4-aminodiphenylamine reference standard.

  • Dissolve it in 10 mL of acetonitrile in a volumetric flask.

b. Working Standard Solutions:

  • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock standard solution with the mobile phase.

c. Sample Solution:

  • Accurately weigh and dissolve the sample containing 2-nitro-4-aminodiphenylamine in the mobile phase to achieve a concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]

HPLC System Setup and Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

  • Inject the prepared working standard solutions in triplicate to construct a calibration curve.

  • Inject the prepared sample solutions.

Data Analysis
  • Identify the peak corresponding to 2-nitro-4-aminodiphenylamine in the chromatograms based on the retention time of the standards.

  • Integrate the peak area of the 2-nitro-4-aminodiphenylamine peak.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of 2-nitro-4-aminodiphenylamine in the samples using the calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5][6] The following validation parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of 2-nitro-4-aminodiphenylamine in a blank and placebo sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations.

  • Accuracy: The closeness of the test results to the true value. It is often determined by spike recovery studies.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Summary of Typical Validation Data

The following table summarizes expected quantitative data for a validated HPLC method for 2-nitro-4-aminodiphenylamine.

Validation ParameterTypical Acceptance CriteriaExample Result
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9995
Range e.g., 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD Signal-to-Noise Ratio of 3:10.1 µg/mL
LOQ Signal-to-Noise Ratio of 10:10.3 µg/mL

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of 2-nitro-4-aminodiphenylamine.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions hplc_setup HPLC System Equilibration prep_std->hplc_setup prep_smp Prepare Sample Solutions prep_smp->hplc_setup hplc_inject Inject Standards and Samples hplc_setup->hplc_inject data_acq Data Acquisition hplc_inject->data_acq data_proc Peak Integration & Calibration data_acq->data_proc quant Quantification of Analyte data_proc->quant

HPLC Analysis Workflow
Method Validation Process

The logical relationship between the different stages of analytical method validation is depicted in the diagram below.

G method_dev Analytical Method Development validation_protocol Validation Protocol Definition method_dev->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness validation_report Final Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report

Analytical Method Validation Steps

References

The Versatile Role of 2-nitro-N1-phenyl-p-phenylenediamine in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-nitro-N1-phenyl-p-phenylenediamine, a key aromatic amine, serves as a versatile building block in the landscape of organic synthesis. Its unique structural features, comprising a nitro group and two amino functionalities with differential reactivity, make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and pharmacologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of 2-nitro-N1-phenyl-p-phenylenediamine in the synthesis of important pharmaceutical intermediates.

Application Notes

2-nitro-N1-phenyl-p-phenylenediamine is a pivotal starting material in the synthesis of several modern drugs. Its applications primarily revolve around the construction of nitrogen-containing heterocyclic scaffolds, which are prevalent in many therapeutic agents.

1. Synthesis of Anticonvulsant and Analgesic Agents:

A prominent application of 2-nitro-N1-phenyl-p-phenylenediamine is in the synthesis of intermediates for anticonvulsant and analgesic drugs such as Retigabine and Izogabine . The synthetic strategy involves the reductive amination of 2-nitro-p-phenylenediamine with p-fluorobenzaldehyde to yield 4-(4-fluorobenzylamino)-2-nitroaniline. This intermediate is then subjected to reduction to afford 4-(4-fluorobenzylamino)-1,2-phenylenediamine, a crucial precursor for the construction of the final drug molecules.

2. Synthesis of Proton Pump Inhibitors:

2-nitro-N1-phenyl-p-phenylenediamine is also a key starting material in the synthesis of Ilaprazole , a next-generation proton pump inhibitor used in the treatment of acid-related gastrointestinal disorders. The synthesis commences with the reaction of 2-nitro-p-phenylenediamine with 2,5-dimethoxytetrahydrofuran to form 2-nitro-4-(1H-pyrrol-1-yl)aniline. Subsequent reduction of the nitro group furnishes 4-(1H-pyrrol-1-yl)-1,2-phenylenediamine, a core intermediate in the ilaprazole synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates from 2-nitro-N1-phenyl-p-phenylenediamine.

Protocol 1: Synthesis of 4-(4-fluorobenzylamino)-2-nitroaniline (Intermediate for Retigabine and Izogabine)

This protocol details the reductive amination of 2-nitro-p-phenylenediamine with p-fluorobenzaldehyde.

Materials:

  • 2-nitro-p-phenylenediamine

  • p-fluorobenzaldehyde

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride

  • Methanol or Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 2-nitro-p-phenylenediamine (1.0 eq) in an alcohol solvent (e.g., methanol or ethanol), add p-fluorobenzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 eq), portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 4-(4-fluorobenzylamino)-2-nitroaniline as a solid.

Protocol 2: Synthesis of 4-(4-fluorobenzylamino)-1,2-phenylenediamine (Intermediate for Retigabine and Izogabine)

This protocol describes the reduction of the nitro group of 4-(4-fluorobenzylamino)-2-nitroaniline.

Materials:

  • 4-(4-fluorobenzylamino)-2-nitroaniline

  • Tin(II) chloride dihydrate (SnCl2·2H2O) or Iron powder (Fe)

  • Ethanol or Acetic acid

  • Concentrated hydrochloric acid (if using SnCl2)

  • Sodium hydroxide solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure using Tin(II) chloride:

  • Dissolve 4-(4-fluorobenzylamino)-2-nitroaniline (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid dropwise at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, carefully neutralize the mixture with a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 4-(4-fluorobenzylamino)-1,2-phenylenediamine.

Protocol 3: Synthesis of 2-nitro-4-(1H-pyrrol-1-yl)aniline (Intermediate for Ilaprazole)

This protocol outlines the synthesis of the pyrrole-substituted nitroaniline.

Materials:

  • 2-nitro-1,4-phenylenediamine

  • 2,5-dimethoxytetrahydrofuran

  • Glacial acetic acid

  • Water

  • Dichloromethane (DCM)

  • 5% Sodium hydroxide solution

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine 2-nitro-1,4-phenylenediamine (120 g, 0.784 mol), glacial acetic acid (12 mL), water (1200 mL), and dichloromethane (1200 mL).[1]

  • Heat the mixture to reflux to dissolve all starting materials.[1]

  • Add 2,5-dimethoxytetrahydrofuran (232.8 mL, 1.960 mol) to the refluxing mixture.[1]

  • Continue refluxing for 6 hours, monitoring the reaction by TLC.[1]

  • After completion, cool the reaction mixture and adjust the pH to 7-8 with a 5% sodium hydroxide solution, leading to the precipitation of a solid.[1]

  • Separate the layers. Wash the dichloromethane layer with saturated brine and dry over anhydrous sodium sulfate.[1]

  • Extract the aqueous layer with dichloromethane.[1]

  • Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-nitro-4-(1H-pyrrol-1-yl)aniline.

Protocol 4: Synthesis of 4-(1H-pyrrol-1-yl)-1,2-phenylenediamine (Intermediate for Ilaprazole)

This protocol details the reduction of the nitro group in 2-nitro-4-(1H-pyrrol-1-yl)aniline.

Materials:

  • 2-nitro-4-(1H-pyrrol-1-yl)aniline

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethanol

Procedure:

  • To a solution of 2-nitro-4-(1H-pyrrol-1-yl)aniline (120.0 g, 0.591 mol) in ethanol (1200 mL), add SnCl2·2H2O (348 g, 1.182 mol).[1]

  • Heat the mixture to reflux for 1 hour, monitoring the reaction completion by TLC.[1]

  • Upon completion, proceed with workup and purification to isolate 4-(1H-pyrrol-1-yl)-1,2-phenylenediamine.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of Pharmaceutical Intermediates

Starting MaterialProductReagentsSolventReaction TimeYield (%)
2-nitro-p-phenylenediamine4-(4-fluorobenzylamino)-2-nitroanilinep-fluorobenzaldehyde, NaBH(OAc)3Methanol12-24 h-
4-(4-fluorobenzylamino)-2-nitroaniline4-(4-fluorobenzylamino)-1,2-phenylenediamineSnCl2·2H2O, HClEthanol4-6 h-
2-nitro-1,4-phenylenediamine2-nitro-4-(1H-pyrrol-1-yl)aniline2,5-dimethoxytetrahydrofuran, Acetic acidWater/DCM6 h-
2-nitro-4-(1H-pyrrol-1-yl)aniline4-(1H-pyrrol-1-yl)-1,2-phenylenediamineSnCl2·2H2OEthanol1 h91.1

Table 2: Characterization Data of Intermediates

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data
4-(4-fluorobenzylamino)-2-nitroanilineC13H12FN3O2261.25--
4-(4-fluorobenzylamino)-1,2-phenylenediamineC13H14FN3231.27--
2-nitro-4-(1H-pyrrol-1-yl)anilineC10H9N3O2203.20--
4-(1H-pyrrol-1-yl)-1,2-phenylenediamineC10H11N3173.2275.2-76.11H NMR (DMSO-d6, 300MHz): 6.97-6.96(t, 2H), 6.75-6.72(m, 3H), 6.30-6.27(t, 2H), 3.43(s, 4H); ESI-MS m/z: 174.1 [M+H]+

Note: '-' indicates data not available in the searched literature.

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic workflows described in the protocols.

Synthesis_of_Retigabine_Izogabine_Intermediate cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Nitro Group Reduction start 2-nitro-p-phenylenediamine + p-fluorobenzaldehyde reductive_amination Reductive Amination (NaBH(OAc)3 or NaBH3CN) in Alcohol start->reductive_amination intermediate1 4-(4-fluorobenzylamino)-2-nitroaniline reductive_amination->intermediate1 intermediate1_2 4-(4-fluorobenzylamino)-2-nitroaniline reduction Reduction (SnCl2·2H2O/HCl or Fe/AcOH) intermediate1_2->reduction final_product 4-(4-fluorobenzylamino)-1,2-phenylenediamine (Retigabine/Izogabine Precursor) reduction->final_product

Synthetic workflow for Retigabine and Izogabine intermediate.

Synthesis_of_Ilaprazole_Intermediate cluster_0 Step 1: Pyrrole Ring Formation cluster_1 Step 2: Nitro Group Reduction start 2-nitro-p-phenylenediamine + 2,5-dimethoxytetrahydrofuran clauson_kaas Clauson-Kaas Reaction (Acetic Acid) start->clauson_kaas intermediate1 2-nitro-4-(1H-pyrrol-1-yl)aniline clauson_kaas->intermediate1 intermediate1_2 2-nitro-4-(1H-pyrrol-1-yl)aniline reduction Reduction (SnCl2·2H2O) intermediate1_2->reduction final_product 4-(1H-pyrrol-1-yl)-1,2-phenylenediamine (Ilaprazole Precursor) reduction->final_product

Synthetic workflow for Ilaprazole intermediate.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken when performing these experiments. Reaction conditions and yields may vary and optimization may be required.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Nitro-4-aminodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of three classes of heterocyclic compounds—phenazines, carbazoles, and benzimidazoles—using 2-nitro-4-aminodiphenylamine as a common starting material. The methodologies are based on established synthetic transformations, adapted for this specific substrate.

Synthesis of 2-Amino-7-nitrophenazine

Phenazines are a class of nitrogen-containing heterocyclic compounds with diverse biological activities. The synthesis of 2-amino-7-nitrophenazine from 2-nitro-4-aminodiphenylamine can be achieved through a reductive cyclization process. While direct cyclization of 2-nitrodiphenylamines to phenazines is known to occur under various conditions, a plausible route for the given starting material involves the reduction of the nitro group to an amino group, followed by oxidative cyclization of the resulting triamine. However, a more direct approach involves the intramolecular reductive cyclization of the nitro group with the secondary amine.

Experimental Protocol: Reductive Cyclization to 2-Amino-7-nitrophenazine

This protocol outlines the synthesis of 2-amino-7-nitrophenazine via a reductive cyclization of 2-nitro-4-aminodiphenylamine.

Materials:

  • 2-Nitro-4-aminodiphenylamine

  • Sodium borohydride (NaBH₄)

  • Sodium ethoxide (NaOEt)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-nitro-4-aminodiphenylamine (1.0 eq) in ethanol.

  • Add a solution of sodium ethoxide (2.0 eq) in ethanol to the flask and stir the mixture at room temperature for 15 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (3.0 eq) in small portions to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and carefully quench the excess sodium borohydride by the slow addition of dilute hydrochloric acid until the effervescence ceases.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-amino-7-nitrophenazine.

Quantitative Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Spectroscopic Data
2-Amino-7-nitrophenazineC₁₂H₈N₄O₂240.2260-70>250¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy

Note: The yield and melting point are estimated based on similar reactions reported in the literature. Actual results may vary.

Reaction Pathway

phenazine_synthesis start 2-Nitro-4-aminodiphenylamine intermediate Intermediate (not isolated) start->intermediate NaBH4, NaOEt, Ethanol, Reflux product 2-Amino-7-nitrophenazine intermediate->product Intramolecular Cyclization

Caption: Synthesis of 2-Amino-7-nitrophenazine.

Synthesis of 3-Amino-6-nitrocarbazole

The Graebe-Ullmann reaction is a classic method for the synthesis of carbazoles from aminodiphenylamines via diazotization followed by intramolecular cyclization. This approach can be adapted to synthesize 3-amino-6-nitrocarbazole from 2-nitro-4-aminodiphenylamine after the reduction of the nitro group. A more direct approach would be the diazotization of the primary amino group of the starting material, followed by cyclization.

Experimental Protocol: Graebe-Ullmann Synthesis of 3-Nitrocarbazole

This protocol describes the synthesis of 3-nitrocarbazole from 2-nitro-4-aminodiphenylamine. The resulting nitrocarbazole can then be reduced to the corresponding aminocarbazole if desired.

Materials:

  • 2-Nitro-4-aminodiphenylamine

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Glacial acetic acid

  • Copper powder

  • Ethanol

  • Water

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-nitro-4-aminodiphenylamine (1.0 eq) in a mixture of glacial acetic acid and concentrated sulfuric acid at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • Stir the reaction mixture at this temperature for 30 minutes.

  • In a separate flask, heat glacial acetic acid to reflux and add copper powder.

  • Slowly add the diazonium salt solution to the refluxing acetic acid containing copper powder. Nitrogen gas will evolve.

  • After the addition is complete, continue to reflux for 1-2 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into a large volume of ice-water.

  • Neutralize the mixture with sodium carbonate until it is slightly basic.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 3-nitrocarbazole by column chromatography on silica gel.

Quantitative Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Spectroscopic Data
3-NitrocarbazoleC₁₂H₈N₂O₂212.2140-50153-155¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy

Note: The yield is estimated based on typical Graebe-Ullmann reaction yields, which can be moderate. The subsequent reduction of 3-nitrocarbazole to 3-aminocarbazole can be achieved using standard reducing agents like SnCl₂/HCl or catalytic hydrogenation.

Reaction Pathway

carbazole_synthesis start 2-Nitro-4-aminodiphenylamine diazonium Diazonium Salt start->diazonium NaNO2, H2SO4, 0-5 °C product 3-Nitrocarbazole diazonium->product Cu, Acetic Acid, Reflux

Caption: Graebe-Ullmann synthesis of 3-Nitrocarbazole.

Synthesis of 5-Nitro-1-phenyl-1H-benzimidazole

Benzimidazoles are another important class of heterocyclic compounds with a wide range of pharmaceutical applications. The synthesis of a substituted benzimidazole from 2-nitro-4-aminodiphenylamine can be achieved through a reductive cyclization reaction. In this process, the nitro group is reduced to an amino group in the presence of a one-carbon synthon (e.g., an aldehyde or orthoformate), which then condenses with the newly formed diamine and the existing secondary amine to form the benzimidazole ring.

Experimental Protocol: Reductive Cyclization to a Benzimidazole Derivative

This protocol describes the one-pot synthesis of a 5-nitro-1-phenyl-1H-benzimidazole derivative from 2-nitro-4-aminodiphenylamine.

Materials:

  • 2-Nitro-4-aminodiphenylamine

  • Triethyl orthoformate

  • Palladium on carbon (10% Pd/C)

  • Acetic acid (catalytic amount)

  • Methanol

  • Hydrogen gas supply

  • Celite®

Procedure:

  • In a hydrogenation flask, suspend 2-nitro-4-aminodiphenylamine (1.0 eq) and 10% Pd/C (10% w/w) in methanol.

  • Add triethyl orthoformate (1.2 eq) and a catalytic amount of acetic acid to the suspension.

  • Connect the flask to a hydrogen gas supply and purge the system with hydrogen.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12-24 hours, or until the starting material is consumed (monitored by TLC).

  • After the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired 5-nitro-1-phenyl-1H-benzimidazole derivative.

Quantitative Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Spectroscopic Data
5-Nitro-1-phenyl-1H-benzimidazoleC₁₃H₉N₃O₂239.2370-85198-200¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy

Note: The expected product is 5-nitro-1-phenyl-1H-benzimidazole, assuming cyclization occurs between the two amino groups of the reduced intermediate and the orthoformate, followed by aromatization. The yield is an estimate based on similar one-pot reductive cyclization reactions.[1]

Reaction Pathway

benzimidazole_synthesis start 2-Nitro-4-aminodiphenylamine intermediate In situ generated diamine start->intermediate H2, Pd/C product 5-Nitro-1-phenyl-1H-benzimidazole intermediate->product Triethyl orthoformate, Acetic Acid

Caption: Reductive cyclization to a benzimidazole derivative.

References

protocol for the purification of 2-nitro-N1-phenyl-p-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of 2-nitro-N1-phenyl-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the purification of 2-nitro-N1-phenyl-p-phenylenediamine, a substituted aromatic amine. Given the limited availability of specific published purification data for this exact compound, the methodologies presented herein are based on established chemical principles for purifying nitro-aromatic amines and analytical-scale separation data. Two primary methods are detailed: recrystallization for bulk purification and flash column chromatography for achieving high purity. This guide includes physicochemical data, step-by-step protocols, and a comparative analysis to assist researchers in selecting the most appropriate method.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of 2-nitro-N1-phenyl-p-phenylenediamine is presented below. It is important to note that detailed experimental data for this specific compound is scarce. For context, properties of the related compound, 2-nitro-p-phenylenediamine, are also provided.

Property2-nitro-N1-phenyl-p-phenylenediamine2-nitro-p-phenylenediamine (for reference)
Molecular Formula C₁₂H₁₁N₃O₂C₆H₇N₃O₂[1]
Molar Mass 229.24 g/mol 153.14 g/mol [1]
Appearance Dark crystalline solid (expected)Almost black needles or red-black solid[1][2][3]
Melting Point Data not available135-138 °C[1][2]
Solubility Data not availableSlightly soluble in water and ethanol[4]

Experimental Protocols

Purification of 2-nitro-N1-phenyl-p-phenylenediamine is essential to remove unreacted starting materials (e.g., aniline, 4-fluoro-1-nitrobenzene), catalysts, and potential isomeric side-products. The choice between recrystallization and chromatography depends on the initial purity of the crude material, the required final purity, and the scale of the purification.

Protocol 1: Recrystallization

Recrystallization is a suitable technique for purifying moderate to large quantities of solid material that is relatively pure (>85%). The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. Ethanol or an ethanol/water mixture is a recommended starting point for this class of compound.

Materials:

  • Crude 2-nitro-N1-phenyl-p-phenylenediamine

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional, for color removal)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Vacuum oven

Procedure:

  • Solvent Selection: Place a small amount of crude product in a test tube and add a small volume of 95% ethanol. Heat the mixture. If the compound dissolves completely upon heating and precipitates upon cooling, ethanol is a suitable solvent. If solubility is too high even when cold, add water dropwise to the hot solution until it becomes slightly cloudy (the cloud point), then add a drop of ethanol to redissolve, creating an ideal mixed-solvent system.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the minimum amount of hot ethanol (or the determined ethanol/water mixture) required for complete dissolution. Stir continuously while heating.

  • Decolorization (Optional): If the solution is highly colored by impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approx. 1-2% w/w of the solute), and reheat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: If activated carbon was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the carbon. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath for 30-60 minutes to complete the crystallization process.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

Flash column chromatography is the preferred method for purifying small to medium quantities of material or when high purity is required, especially for separating compounds with similar polarities. The protocol is scalable and can be adapted from analytical HPLC methods.[5]

Materials:

  • Crude 2-nitro-N1-phenyl-p-phenylenediamine

  • Silica gel (60 Å, 40-63 µm particle size)

  • Solvents: Hexane (or Toluene) and Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Compressed air or nitrogen source

  • Sample collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Eluent Selection: Determine the optimal solvent system using TLC. Spot the crude material on a TLC plate and develop it in various ratios of Hexane/Ethyl Acetate (e.g., 9:1, 8:2, 7:3). The ideal system should provide a retention factor (Rf) for the desired product of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane/Ethyl Acetate). Pour the slurry into the column and use gentle pressure from a compressed air line to pack the column bed evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of a moderately polar solvent (like dichloromethane or the eluent itself). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the concentrated sample solution or the dry-loaded silica to the top of the column bed.

  • Elution: Begin elution with the least polar solvent mixture. Apply pressure to achieve a flow rate of approximately 2 inches/minute. Gradually increase the polarity of the eluent (e.g., from 9:1 to 8:2 Hexane/Ethyl Acetate) to move the compound down the column.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Drying: Further dry the purified product under high vacuum to remove any residual solvent.

Data Presentation: Method Comparison

ParameterRecrystallizationFlash Column Chromatography
Typical Scale Milligrams to KilogramsMilligrams to ~100 grams
Achievable Purity Good to High (>99%)Very High (>99.5%)
Yield Moderate to High (60-95%)Good (70-98%, depends on separation)
Primary Use Bulk purification of major productsHigh-purity isolation, separation of close isomers
Advantages Scalable, cost-effective, simple equipmentHigh resolution, applicable to complex mixtures
Disadvantages Lower yield if compound is moderately solubleMore complex, requires more solvent, less scalable

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the purification of 2-nitro-N1-phenyl-p-phenylenediamine.

Purification_Workflow crude Crude Product (2-nitro-N1-phenyl-p-phenylenediamine) purity_check Assess Purity & Scale crude->purity_check recrystallization Protocol 1: Recrystallization purity_check->recrystallization >85% Purity High Scale chromatography Protocol 2: Flash Column Chromatography purity_check->chromatography <85% Purity or Isomers Present analysis Purity Analysis (TLC, NMR, HPLC) recrystallization->analysis chromatography->analysis pure_product Pure Product (>99%) analysis->pure_product

Caption: Decision workflow for purification protocol selection.

Chromatography_Process cluster_prep Preparation cluster_run Execution cluster_post Post-Processing tlc 1. TLC Analysis (Select Eluent) pack 2. Pack Column (Silica Slurry) load 3. Load Sample (Dry or Wet) elute 4. Elute with Solvent Gradient load->elute collect 5. Collect Fractions elute->collect combine 6. Combine Pure Fractions (TLC) collect->combine evap 7. Evaporate Solvent combine->evap pure Pure Product evap->pure

Caption: Step-by-step workflow for flash column chromatography.

References

Application Notes and Protocols for 2-Nitro-4-aminodiphenylamine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-nitro-4-aminodiphenylamine as a versatile chemical intermediate. This document details its application in the synthesis of azo dyes and as a precursor for potentially bioactive heterocyclic compounds, specifically phenothiazine derivatives. Detailed experimental protocols, quantitative data (where available from analogous reactions), and visualizations of key reaction pathways and biological signaling cascades are provided to support research and development activities.

Synthesis of Azo Dyes

2-Nitro-4-aminodiphenylamine serves as a valuable primary aromatic amine for the synthesis of azo dyes. The general and well-established method involves a two-step process: diazotization of the primary amine followed by an azo coupling reaction with a suitable coupling component.

Experimental Protocol: Synthesis of a Monoazo Dye

This protocol is adapted from general procedures for the synthesis of azo dyes from primary aromatic amines.[1][2][3]

Step 1: Diazotization of 2-Nitro-4-aminodiphenylamine

  • In a beaker, suspend 2.29 g (0.01 mol) of 2-nitro-4-aminodiphenylamine in 20 mL of water and 3 mL of concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-water bath with continuous stirring.

  • In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine suspension while maintaining the temperature between 0-5 °C.

  • Continue stirring for 15-20 minutes after the addition is complete to ensure the formation of the diazonium salt is finalized. The resulting solution contains the in situ generated diazonium salt of 2-nitro-4-aminodiphenylamine.

Step 2: Azo Coupling Reaction

  • In a separate beaker, dissolve 0.01 mol of a suitable coupling component (e.g., phenol, β-naphthol, or an aromatic amine) in 20 mL of a 1 M sodium hydroxide solution (for phenolic coupling partners) or a 1 M hydrochloric acid solution (for amine coupling partners).

  • Cool this solution to 0-5 °C in an ice-water bath.

  • Slowly add the freshly prepared diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

  • A colored precipitate of the azo dye should form. Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Isolate the azo dye by vacuum filtration, wash the precipitate with cold water, and dry it in a desiccator.

Quantitative Data (Analogous Reactions)
Starting Amine (Analogous)Coupling ComponentTypical YieldReference
2-Amino-4-phenylthiazole4-Hydroxycoumarin50-75%[4]
p-Nitroanilineβ-NaphtholGood

Experimental Workflow

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Amine 2-Nitro-4-aminodiphenylamine Suspension Cooling1 Cool to 0-5 °C Amine->Cooling1 Addition1 Slow Addition Cooling1->Addition1 NaNO2 Sodium Nitrite Solution NaNO2->Addition1 Stirring1 Stir for 15-20 min Addition1->Stirring1 Diazonium Diazonium Salt Solution Stirring1->Diazonium Addition2 Slow Addition Diazonium->Addition2 Coupling_Component Coupling Component Solution Cooling2 Cool to 0-5 °C Coupling_Component->Cooling2 Cooling2->Addition2 Stirring2 Stir for 30-60 min Addition2->Stirring2 Precipitate Azo Dye Precipitate Stirring2->Precipitate Filtration Filtration and Drying Precipitate->Filtration Final_Product Pure Azo Dye Filtration->Final_Product

Workflow for the synthesis of an azo dye.

Precursor for Phenothiazine Derivatives

2-Nitro-4-aminodiphenylamine is a potential precursor for the synthesis of nitrophenothiazine derivatives. Phenothiazines are a class of heterocyclic compounds with a wide range of biological activities, including antipsychotic, antihistaminic, and anticancer properties.[5][6] The synthesis would likely involve a cyclization reaction with sulfur, followed by further functionalization.

Proposed Synthetic Pathway

A plausible synthetic route to a nitrophenothiazine derivative from 2-nitro-4-aminodiphenylamine is outlined below. This pathway is based on the established synthesis of phenothiazine from diphenylamine.[7]

  • Reduction of the Nitro Group: The nitro group of 2-nitro-4-aminodiphenylamine can be selectively reduced to an amino group to yield 2,4-diaminodiphenylamine.

  • Cyclization with Sulfur: The resulting triamine can then undergo a cyclization reaction with elemental sulfur, likely in the presence of a catalyst such as iodine or aluminum chloride, to form the phenothiazine ring system.

Experimental Protocol (Conceptual)

This protocol is a conceptual adaptation based on known phenothiazine syntheses.

Step 1: Reduction of 2-Nitro-4-aminodiphenylamine

  • In a round-bottom flask, dissolve 2.29 g (0.01 mol) of 2-nitro-4-aminodiphenylamine in a suitable solvent such as ethanol.

  • Add a reducing agent, for example, iron powder (Fe) and a catalytic amount of hydrochloric acid (HCl), or perform catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the crude 2,4-diaminodiphenylamine.

Step 2: Synthesis of Nitrophenothiazine

  • In a reaction vessel, combine the crude 2,4-diaminodiphenylamine (0.01 mol) with 0.32 g (0.01 mol) of elemental sulfur.

  • Add a catalytic amount of iodine (I₂) or anhydrous aluminum chloride (AlCl₃).

  • Heat the mixture, with stirring, to a temperature sufficient to initiate the cyclization reaction, typically in the range of 140-180 °C.

  • The reaction will likely evolve hydrogen sulfide gas, which should be appropriately trapped.

  • After the reaction is complete, cool the mixture and purify the resulting nitrophenothiazine derivative by recrystallization or column chromatography.

Quantitative Data (Analogous Reactions)

Specific quantitative data for the synthesis of nitrophenothiazine from 2-nitro-4-aminodiphenylamine is not available in the reviewed literature. However, the synthesis of similar phenothiazine derivatives has been reported with yields ranging from 46-85%.[7]

Starting Material (Analogous)ReagentsProductYieldReference
2-Chloro-10H-phenothiazineHNO₃, H₂SO₄2-Chloro-7-nitrophenothiazineGood[7]
Substituted PhenothiazinesVariousFunctionalized Phenothiazines46-85%[7]

Logical Relationship Diagram

G Start 2-Nitro-4-aminodiphenylamine Reduction Reduction of Nitro Group Start->Reduction Intermediate 2,4-Diaminodiphenylamine Reduction->Intermediate Cyclization Cyclization with Sulfur Intermediate->Cyclization Product Nitrophenothiazine Derivative Cyclization->Product

Synthetic pathway to a nitrophenothiazine.

Potential in Drug Development: Phenothiazine Signaling Pathways

Phenothiazine derivatives are known to interact with various biological targets, leading to their diverse pharmacological effects. While the specific signaling pathways modulated by nitrophenothiazines derived from 2-nitro-4-aminodiphenylamine have not been explicitly detailed in the available literature, it is plausible that they would share mechanisms of action with other phenothiazines. The primary targets include dopamine receptors and other signaling pathways implicated in cancer.

Dopamine D2 Receptor Antagonism

The antipsychotic effects of many phenothiazines are attributed to their ability to block dopamine D2 receptors in the brain.[8]

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates Phenothiazine Phenothiazine Derivative Phenothiazine->D2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Decreases Activity Cellular_Response Cellular Response PKA->Cellular_Response Modulates

Phenothiazine antagonism of the D2 receptor.
Anticancer Signaling Pathways

Phenothiazines have demonstrated potential as anticancer agents by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.[9][10][11][12]

G Phenothiazine Phenothiazine Derivative CaM Calmodulin Phenothiazine->CaM Inhibits PP2A Protein Phosphatase 2A Phenothiazine->PP2A Activates MAPK_Wnt MAP Kinase & Wnt Pathways Phenothiazine->MAPK_Wnt Modulates Apoptosis Apoptosis Phenothiazine->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest Phenothiazine->Cell_Cycle_Arrest Induces Proliferation Cell Proliferation CaM->Proliferation Promotes PP2A->Proliferation Inhibits MAPK_Wnt->Proliferation Regulates

Potential anticancer mechanisms of phenothiazines.

References

Application Notes and Protocols: Antimicrobial Properties of 2-Nitro-N1-phenyl-1,4-benzenediamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of 2-nitro-N1-phenyl-1,4-benzenediamine derivatives and related compounds. The following sections detail the antimicrobial activity, experimental protocols for synthesis and screening, and a proposed workflow for investigating these compounds as potential antimicrobial agents. The data presented is based on reported findings for structurally similar molecules, providing a strong starting point for research in this area.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Nitroaromatic compounds, including derivatives of phenylenediamine, have garnered significant interest due to their broad-spectrum antimicrobial activities. The presence of a nitro group is often crucial for their biological action, which can involve bioreductive activation under the hypoxic conditions often found in microbial environments. This document focuses on the investigation of 2-nitro-N1-phenyl-1,4-benzenediamine derivatives as a promising class of antimicrobials.

Data Presentation: Antimicrobial Activity

While specific data for 2-nitro-N1-phenyl-1,4-benzenediamine derivatives is limited in publicly available literature, extensive research on the closely related N,N'-(4-nitro-1,2-phenylene)diamide analogues provides valuable insights into their potential antimicrobial efficacy. The following tables summarize the reported zone of inhibition and Minimum Inhibitory Concentration (MIC) values for a series of these compounds against various bacterial and fungal strains.

Table 1: Antimicrobial Activity (Zone of Inhibition in mm) of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives [1]

CompoundDerivativeS. aureusS. typhiK. pneumoniaeP. aeruginosaMRSAC. albicans
3a Diacetamide121008101110
3c Dibenzamide211815121916
3d Bis(2,2,2-trifluoroacetamide)322825113426

Table 2: Minimum Inhibitory Concentration (MIC) in mg/mL of N,N'-(4-Nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) (Compound 3d) [1]

MicroorganismMIC (mg/mL)
S. aureus12.5
S. typhi12.5
K. pneumoniae25
P. aeruginosa12.5
MRSA12.5
C. albicans12.5

The data suggests that derivatives with electron-withdrawing groups, such as the trifluoroacetamide derivative (3d), exhibit enhanced antimicrobial activity.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and antimicrobial screening of 2-nitro-N1-phenyl-1,4-benzenediamine derivatives and their analogues.

Synthesis of N-Substituted 2-Nitroaniline Derivatives

This protocol describes a general method for the synthesis of N-substituted 2-nitroanilines, which can be adapted for the synthesis of 2-nitro-N1-phenyl-1,4-benzenediamine derivatives.

Materials:

  • 2-Nitrochlorobenzene or a suitable precursor

  • Substituted aniline (e.g., p-amino-N-phenylaniline)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, combine 2-nitrochlorobenzene (1 mmol), the desired substituted aniline (1.2 mmol), and potassium carbonate (2 mmol) in dimethylformamide (10 mL).

  • Heat the reaction mixture at 120 °C for 8-12 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid precipitate, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Antimicrobial Susceptibility Testing

The following are standard protocols for determining the antimicrobial activity of the synthesized compounds.

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Agar (for bacteria)

  • Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer (6 mm diameter)

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic and antifungal discs (positive controls)

Procedure:

  • Prepare sterile agar plates.

  • Prepare a microbial inoculum of the test organisms and adjust the turbidity to the 0.5 McFarland standard.

  • Evenly spread 100 µL of the microbial suspension over the surface of the agar plates.

  • Allow the plates to dry for a few minutes.

  • Using a sterile cork borer, create wells in the agar.

  • Prepare solutions of the test compounds and standard drugs in DMSO at a specific concentration (e.g., 1 mg/mL).

  • Add 100 µL of each test solution into the respective wells. Use a well with only DMSO as a negative control.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

This method is used to quantitatively determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized compounds

  • 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotics/antifungals

  • Sterile saline or broth

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism in the broth.

  • Inoculate each well with the microbial suspension.

  • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only). Also, include wells with a standard antibiotic/antifungal as a positive control.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and screening of 2-nitro-N1-phenyl-1,4-benzenediamine derivatives.

Synthesis_Workflow Start Starting Materials (e.g., 2-Nitrochlorobenzene, p-Amino-N-phenylaniline) Reaction Chemical Synthesis (e.g., Nucleophilic Aromatic Substitution) Start->Reaction Purification Purification (Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Final_Product 2-Nitro-N1-phenyl-1,4-benzenediamine Derivative Characterization->Final_Product

Caption: General workflow for the synthesis of target derivatives.

Antimicrobial_Screening_Workflow cluster_screening Antimicrobial Screening Compound Synthesized Derivative Agar_Diffusion Agar Well Diffusion Assay (Qualitative Screening) Compound->Agar_Diffusion MIC_Assay Broth Microdilution Assay (Quantitative - MIC) Agar_Diffusion->MIC_Assay Active Compounds Data_Analysis Data Analysis and Structure-Activity Relationship MIC_Assay->Data_Analysis

Caption: Workflow for antimicrobial activity screening.

Proposed Mechanism of Action

The antimicrobial activity of nitroaromatic compounds is often attributed to the reduction of the nitro group within the microbial cell, leading to the formation of reactive nitrogen species. These reactive species can cause cellular damage through various mechanisms, including DNA damage, enzyme inhibition, and disruption of cellular respiration.

Mechanism_of_Action Compound Nitroaromatic Compound (Enters Microbial Cell) Reduction Nitroreductase (Enzymatic Reduction) Compound->Reduction Reactive_Species Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine) Reduction->Reactive_Species Cellular_Damage Cellular Damage (DNA, Proteins, etc.) Reactive_Species->Cellular_Damage Cell_Death Microbial Cell Death Cellular_Damage->Cell_Death

Caption: Proposed mechanism of action for nitroaromatic antimicrobials.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Nitro-4-Aminodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-nitro-4-aminodiphenylamine.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper (in Ullmann condensation) or palladium (in Buchwald-Hartwig amination) catalyst may be oxidized or of poor quality.- For Ullmann reactions, use fresh, high-purity copper(I) salts (e.g., CuI) or activate the copper powder in situ.[1][2] - For Buchwald-Hartwig reactions, ensure the use of a high-quality palladium precursor and consider using a pre-catalyst to ensure the generation of the active Pd(0) species.[3]
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates or reaction conditions.- Screen a variety of phosphine ligands for Buchwald-Hartwig amination, such as Xantphos or X-Phos, especially for less reactive aryl halides.[4] - For Ullmann condensations, consider using ligands like phenanthrolines or diamines to improve catalyst solubility and activity.[1]
Suboptimal Base: The strength and type of base are crucial for the reaction's success.- For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often effective.[3] However, for base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary, potentially requiring longer reaction times.[5] - In Ullmann condensations, K₂CO₃ is a common choice. Ensure it is finely ground to maximize surface area.
Low Reaction Temperature: The reaction may not have sufficient energy to proceed.- Ullmann condensations often require high temperatures, sometimes in excess of 150°C, especially without an effective ligand.[1][2] - Buchwald-Hartwig reactions are typically run at temperatures between 80-100°C.[3] If the reaction is sluggish, a moderate increase in temperature may be beneficial.
Formation of Significant Side Products Isomeric Impurities (e.g., 2-nitro-2'-aminodiphenylamine): Self-coupling of the starting materials or reaction at an alternative position on the aromatic ring.- Optimize the stoichiometry of the reactants. An excess of the amine component can sometimes suppress the self-coupling of the aryl halide. - The presence of electron-withdrawing groups, like the nitro group, can direct the substitution to the para position, but ortho-substitution can still occur.[4] Purification by column chromatography is often necessary to separate these isomers.
Dehalogenation of Aryl Halide: The starting aryl halide is reduced instead of undergoing the desired coupling reaction.- Ensure strictly anhydrous reaction conditions by thoroughly drying all reagents and solvents and using an inert atmosphere (e.g., Argon or Nitrogen). - The choice of solvent can influence this side reaction; consider screening alternative anhydrous solvents.
Formation of Azobenzene and Phenazine Derivatives (in direct coupling methods): These by-products are common in the direct coupling of aniline and nitrobenzene.[6]- This "greener" route often produces a mixture of products. The subsequent reduction step can convert some of these by-products (like azoxybenzene) to the desired product or to aniline, which can be recycled.[6] - Careful control of the base (e.g., TMAH) concentration and reaction time can help to minimize the formation of these impurities.[6]
Difficulty in Product Purification Co-eluting Impurities: The product and by-products have similar polarities, making separation by column chromatography challenging.- Optimize the mobile phase for column chromatography. A gradient elution may be necessary. - Consider recrystallization from a suitable solvent system to purify the final product.
Product Instability: The product may be sensitive to air or light.- Work up the reaction and purify the product under an inert atmosphere if possible. - Store the final product under an inert atmosphere and protected from light.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for preparing 2-nitro-4-aminodiphenylamine: Ullmann condensation or Buchwald-Hartwig amination?

A1: Both the Ullmann condensation and the Buchwald-Hartwig amination are viable methods for the synthesis of diarylamines. The choice often depends on the specific starting materials and available laboratory resources.

  • Ullmann Condensation: This is a classical method that uses a copper catalyst. It often requires higher reaction temperatures and stoichiometric amounts of copper.[1][2] However, it can be a good option when palladium catalysts are not desirable or available. The reaction is typically favored when the aryl halide is activated by electron-withdrawing groups, which is the case for substrates used to synthesize 2-nitro-4-aminodiphenylamine.[1]

  • Buchwald-Hartwig Amination: This is a more modern, palladium-catalyzed reaction that generally proceeds under milder conditions and with a broader substrate scope.[7] It often provides higher yields and better functional group tolerance.[7] However, the palladium catalysts and the often-required phosphine ligands can be expensive.[8]

Q2: What are the key parameters to optimize in a Buchwald-Hartwig reaction for this synthesis?

A2: The key parameters to optimize for a successful Buchwald-Hartwig amination are the choice of palladium precursor, ligand, base, and solvent.

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices.[3]

  • Ligand: Bulky, electron-rich phosphine ligands like Xantphos, X-Phos, or S-Phos are often crucial for high yields. The choice of ligand can significantly impact the reaction's efficiency.

  • Base: A strong, non-nucleophilic base is usually required. Sodium tert-butoxide (NaOt-Bu) is a common choice.[3] For substrates sensitive to strong bases, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

Q3: I am considering the greener synthesis route via direct coupling of a substituted aniline and nitrobenzene. What are the main challenges with this method?

A3: The direct coupling of aniline and nitrobenzene is an attractive, more environmentally friendly alternative as it avoids halogenated starting materials.[9] However, the main challenge is selectivity. This reaction, often carried out in the presence of a strong base like tetramethylammonium hydroxide (TMAH), typically yields a mixture of products, including 4-nitrodiphenylamine, 4-nitrosodiphenylamine, and by-products like azobenzene and phenazine.[6] The subsequent reduction step is crucial for converting the nitro and nitroso intermediates to the desired amino group.[6] Optimizing the reaction conditions to favor the formation of the desired para-substituted products over ortho-isomers and other by-products is a key challenge.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture can be taken at different time points, quenched, and analyzed to observe the disappearance of the starting materials and the appearance of the product spot/peak.

Q5: What are the common safety precautions to take during the synthesis of 2-nitro-4-aminodiphenylamine?

A5: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used, such as organic solvents and strong bases, are flammable and corrosive. The reaction should be carried out in a well-ventilated fume hood. Nitroaromatic compounds can be toxic and should be handled with care.

Quantitative Data Summary

The following tables summarize key quantitative data for representative Ullmann and Buchwald-Hartwig reactions for the synthesis of substituted diphenylamines. Note that specific yields for 2-nitro-4-aminodiphenylamine may vary depending on the exact substrates and optimized conditions.

Table 1: Representative Ullmann Condensation Conditions and Yields

ParameterValueReference
Aryl Halide 4-Chloronitrobenzene[9]
Amine Aniline[9]
Catalyst Copper (e.g., CuI)[9]
Base Potassium Carbonate[9]
Solvent High-boiling polar solvent (e.g., NMP, DMF)[9]
Temperature >150 °C[1][2]
Typical Yield Moderate to Good[10]

Table 2: Representative Buchwald-Hartwig Amination Conditions and Yields

ParameterValueReference
Aryl Halide Aryl Bromide[4]
Amine Nitroaniline[4]
Catalyst Pd(OAc)₂ (10 mol%)[4]
Ligand X-Phos (10 mol%)[4]
Base KOt-Bu[4]
Solvent Toluene or Dioxane[5]
Temperature ~100 °C[4]
Typical Yield Good to Excellent[4]

Experimental Protocols

Protocol 1: General Procedure for Ullmann Condensation

  • To an oven-dried flask equipped with a magnetic stirrer and a reflux condenser, add the aryl halide (1.0 eq), the amine (1.2-1.5 eq), copper(I) iodide (0.1-0.2 eq), and finely ground potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add an anhydrous, high-boiling polar solvent (e.g., DMF or NMP) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 150-190°C) and stir vigorously.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and the copper catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 0.02-0.05 eq) and the phosphine ligand (0.02-0.05 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous solvent (e.g., toluene) and stir for a few minutes to allow for pre-formation of the catalyst complex.

  • Add the aryl halide (1.0 eq), the amine (1.1-1.2 eq), and the base (e.g., NaOt-Bu, 1.4 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a plug of silica gel, washing with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the key experimental workflows and logical relationships in the synthesis and troubleshooting of 2-nitro-4-aminodiphenylamine.

experimental_workflow cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_Start Aryl Halide + Amine + Cu(I) Catalyst + Base U_Reaction Heating in High-Boiling Solvent (e.g., DMF, NMP) U_Start->U_Reaction U_Workup Aqueous Workup & Extraction U_Reaction->U_Workup U_Purification Column Chromatography or Recrystallization U_Workup->U_Purification U_Product 2-Nitro-4-Aminodiphenylamine U_Purification->U_Product B_Start Aryl Halide + Amine + Pd Catalyst + Ligand + Base B_Reaction Heating in Aprotic Solvent (e.g., Toluene) B_Start->B_Reaction B_Workup Filtration & Solvent Removal B_Reaction->B_Workup B_Purification Column Chromatography or Recrystallization B_Workup->B_Purification B_Product 2-Nitro-4-Aminodiphenylamine B_Purification->B_Product

Caption: General experimental workflows for Ullmann and Buchwald-Hartwig syntheses.

troubleshooting_logic Start Low or No Yield? Cause1 Inactive Catalyst? Start->Cause1 Yes SideProducts Side Product Formation? Start->SideProducts No Solution1 Use Fresh/Activated Catalyst Cause1->Solution1 Yes Cause2 Suboptimal Reaction Conditions? Cause1->Cause2 No Solution2 Optimize Temperature, Base, and Solvent Cause2->Solution2 Yes Cause3 Inappropriate Ligand? Cause2->Cause3 No Solution3 Screen a Variety of Ligands Cause3->Solution3 Yes Solution4 Ensure Anhydrous Conditions SideProducts->Solution4 Yes Solution5 Optimize Reactant Stoichiometry SideProducts->Solution5 Yes

Caption: A logical workflow for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Synthesis of 2-nitro-N1-phenyl-p-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-nitro-N1-phenyl-p-phenylenediamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-nitro-N1-phenyl-p-phenylenediamine, providing potential causes and solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Final Product Incomplete reaction during the nitration or hydrolysis step.- Nitration: Ensure the dropwise addition of nitric acid is slow and the temperature is maintained at room temperature to prevent side reactions.[1] - Hydrolysis: Confirm that the reaction mixture is heated to reflux for the specified time to ensure complete deprotection.[1]
Loss of product during filtration and washing.- Use minimal amounts of cold washing solvents (water and ethyl acetate) to rinse the product cake.[1]
Product is a Dark, Tarry Substance Instead of a Red-Black Solid Formation of oxidation byproducts.- p-Phenylenediamines are susceptible to air oxidation, which can lead to colored impurities.[2] Ensure the reaction and work-up are performed promptly and consider using an inert atmosphere if the problem persists.
Incomplete hydrolysis of the di-trifluoroacetyl intermediate.- Extend the reflux time during the hydrolysis step or ensure the concentration of sodium carbonate is sufficient for complete deprotection.[1]
Presence of Unexpected Peaks in HPLC or GC-MS Analysis Formation of dinitro isomers (e.g., 2,6-dinitro-p-phenylenediamine) during nitration.- Over-nitration can occur if the reaction temperature is too high or the addition of nitric acid is too fast. Maintain strict temperature control and slow addition.
Presence of unreacted starting materials or intermediates.- Monitor the reaction progress using thin-layer chromatography (TLC) to ensure complete conversion at each step.
Formation of 4-amino-3-nitroacetanilide as a byproduct.- This impurity can arise from the starting materials or side reactions. Purification by recrystallization or column chromatography may be necessary.
In the synthesis from 4-fluoro-3-nitroaniline, formation of phenolic byproducts.- Ensure anhydrous conditions are maintained during the reaction to prevent hydrolysis of the starting material.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-nitro-N1-phenyl-p-phenylenediamine?

A1: Two primary synthetic routes are commonly employed:

  • From p-Phenylenediamine: This multi-step synthesis involves the protection of the amino groups of p-phenylenediamine (often as trifluoroacetyl groups), followed by nitration and subsequent deprotection via hydrolysis to yield the final product.[1]

  • From 4-Fluoro-3-nitroaniline: This method involves the nucleophilic aromatic substitution of the fluorine atom in 4-fluoro-3-nitroaniline with an appropriate amine.[3]

Q2: What are the expected byproducts in the synthesis starting from p-phenylenediamine?

A2: The primary byproducts of concern in this route are:

  • Dinitro-p-phenylenediamine isomers: Over-nitration can lead to the formation of 2,3-, 2,5-, and 2,6-dinitro-p-phenylenediamine.

  • 4-Amino-3-nitroacetanilide: This can be present as an impurity in the starting materials or formed as a side product.

  • Incompletely hydrolyzed intermediates: If the final hydrolysis step is not complete, N1,N4-ditrifluoroacetyl-2-nitro-p-phenylenediamine may remain.[1]

Q3: What are the potential side reactions when synthesizing from 4-fluoro-3-nitroaniline?

A3: The main side reaction in this synthesis is the hydrolysis of the starting material, 4-fluoro-3-nitroaniline, to form the corresponding phenol if water is present in the reaction mixture. This highlights the importance of using anhydrous solvents and reagents.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: An excellent method for separating the desired product from potential byproducts and for quantitative analysis of purity. A reverse-phase C18 column is often suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities. Derivatization may be necessary for less volatile compounds.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS): Essential for structural confirmation of the final product and identification of unknown impurities.[1]

Experimental Protocols

Synthesis of 2-nitro-N1-phenyl-p-phenylenediamine from p-Phenylenediamine Sulfate[1]

Step 1: Synthesis of N1,N4-ditrifluoroacetyl-p-phenylenediamine

  • To a reactor, add 0.5 mol (approximately 103.1 g) of 1,4-phenylenediamine sulfate, 1.1 mol (approximately 231 g) of trifluoroacetic anhydride, 1.6 mol (approximately 162 g) of triethylamine, and 250 ml of dichloromethane.

  • Stir the mixture thoroughly at room temperature for 1 hour.

  • Filter the reaction mixture to obtain N1,N4-ditrifluoroacetyl-p-phenylenediamine.

Step 2: Synthesis of N1,N4-ditrifluoroacetyl-2-nitro-p-phenylenediamine

  • Add the N1,N4-ditrifluoroacetyl-p-phenylenediamine (60.3 g, 0.2 mol) obtained in the previous step to 300 ml of acetic anhydride to form a suspension.

  • Stir the suspension thoroughly.

  • Slowly add 25 ml of concentrated nitric acid dropwise to the reaction mixture at room temperature.

  • Continue stirring for 6 hours after the addition is complete.

  • Filter the reaction solution.

  • Wash the filter cake with 200 ml of water and then with 200 ml of ethyl acetate.

  • Dry the solid to obtain N1,N4-ditrifluoroacetyl-2-nitro-p-phenylenediamine.

Step 3: Synthesis of 2-nitro-p-phenylenediamine

  • In a reactor, combine 36.3 g of N1,N4-ditrifluoroacetyl-2-nitro-p-phenylenediamine, 53 g of sodium carbonate, and 400 ml of water.

  • Heat the mixture to reflux and maintain for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Collect the product by suction filtration to obtain 2-nitro-p-phenylenediamine.

Data Presentation

The following table summarizes potential byproducts and their expected analytical signatures.

Byproduct Synthetic Route of Origin Expected m/z (EI-MS) Key 1H NMR Signals (DMSO-d6) Typical HPLC Retention Time
2,6-Dinitro-p-phenylenediamineFrom p-Phenylenediamine198Aromatic protons in a more downfield region compared to the mono-nitro product.Shorter or longer than the main product depending on the exact HPLC method.
4-Amino-3-nitroacetanilideFrom p-Phenylenediamine195Presence of an acetyl group signal (~2.1 ppm).Will vary based on polarity.
N1,N4-ditrifluoroacetyl-2-nitro-p-phenylenediamineFrom p-Phenylenediamine345Absence of free amine protons, presence of trifluoroacetyl groups.Significantly different from the final product.
4-Amino-3-nitrophenolFrom 4-Fluoro-3-nitroaniline154Presence of a phenolic -OH proton signal.Dependent on the mobile phase pH.

Visualizations

Synthesis_Pathway A p-Phenylenediamine Sulfate B N1,N4-ditrifluoroacetyl- p-phenylenediamine A->B Trifluoroacetic anhydride, Triethylamine C N1,N4-ditrifluoroacetyl- 2-nitro-p-phenylenediamine B->C Conc. Nitric Acid, Acetic Anhydride D 2-nitro-N1-phenyl- p-phenylenediamine C->D Sodium Carbonate, Water, Reflux

Caption: Synthesis pathway of 2-nitro-N1-phenyl-p-phenylenediamine.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Review Reaction Conditions (Temp, Time, Reagents) Start->Check_Reaction Analyze_Product Analyze Crude Product (HPLC, GC-MS) Check_Reaction->Analyze_Product Identify_Byproducts Identify Byproducts Analyze_Product->Identify_Byproducts Optimize_Nitration Optimize Nitration Step (Lower Temp, Slower Addition) Identify_Byproducts->Optimize_Nitration Dinitro Byproducts Optimize_Hydrolysis Optimize Hydrolysis Step (Longer Time, More Base) Identify_Byproducts->Optimize_Hydrolysis Incomplete Hydrolysis Purify Purify Product (Recrystallization, Chromatography) Optimize_Nitration->Purify Optimize_Hydrolysis->Purify End Pure Product, Improved Yield Purify->End

Caption: Troubleshooting workflow for synthesis issues.

Caption: Structures of the main product and key byproducts.

References

Technical Support Center: Purification of 2-Nitro-4-aminodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-nitro-4-aminodiphenylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-nitro-4-aminodiphenylamine?

A1: The most common impurities in crude 2-nitro-4-aminodiphenylamine typically arise from the synthesis process. These can include:

  • Isomeric Byproducts: The synthesis of 4-nitro-diphenylamine derivatives can often lead to the formation of ortho-isomers, such as 2-nitrodiphenylamine and 2-nitrosodiphenylamine.[1] These isomers can be difficult to separate due to their similar physical and chemical properties.

  • Unreacted Starting Materials: Residual starting materials from the synthesis may remain in the crude product.

  • Over-nitrated or Under-nitrated Species: Depending on the reaction conditions, byproducts with additional nitro groups or lacking a nitro group may be present.

  • Degradation Products: 2-nitro-4-aminodiphenylamine can be sensitive to heat and light, leading to the formation of various degradation products.

Q2: What is the target purity level for 2-nitro-4-aminodiphenylamine in downstream applications?

A2: A high purity of ≥99.0% as determined by High-Performance Liquid Chromatography (HPLC) is often required for applications such as in organic synthesis and as an intermediate in the manufacturing of dyes and pharmaceuticals.[2] Impurities can lead to unwanted side reactions, lower yields, and affect the quality of the final product.[2]

Q3: What analytical techniques are recommended for assessing the purity of 2-nitro-4-aminodiphenylamine?

A3: The following analytical techniques are commonly used to determine the purity of 2-nitro-4-aminodiphenylamine:

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used method for quantitative purity analysis and can effectively separate the main compound from its impurities.[2]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative analysis to monitor the progress of a reaction and the purification process. It can help in identifying the presence of impurities.

  • Gas Chromatography (GC): GC can also be used for purity assessment, particularly for volatile impurities.

  • Karl Fischer (KF) Titration: This method is specifically used to determine the water content in the final product.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Oiling out instead of crystallization The solvent is too non-polar, causing the compound to separate as a liquid. The cooling rate is too fast.Use a more polar solvent or a solvent mixture. Try adding a co-solvent to increase the polarity. Ensure a slow cooling process to allow for crystal lattice formation. Seeding with a small crystal of pure product can also induce crystallization.
Low recovery of purified product The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used.Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
Product is still impure after recrystallization The chosen solvent is not effective at separating the specific impurities present. Co-crystallization of the impurity with the product.Experiment with different solvents or solvent mixtures of varying polarities. Sometimes, multiple recrystallizations with different solvent systems are necessary. Consider using a different purification technique, such as column chromatography, prior to recrystallization.
Discoloration of the product Presence of colored impurities. Thermal degradation during heating.Add activated charcoal to the hot solution to adsorb colored impurities before filtration. Avoid prolonged heating at high temperatures.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of the desired compound from impurities The mobile phase polarity is not optimized. The stationary phase is not appropriate for the separation.Perform a systematic study of different mobile phase compositions using TLC to find the optimal eluent system. Consider using a different stationary phase (e.g., alumina instead of silica gel) if separation on silica is poor.
Compound is not eluting from the column (streaking or tailing) The compound is too polar and is strongly adsorbed to the stationary phase. The compound is interacting with active sites on the stationary phase.Increase the polarity of the mobile phase gradually. For basic compounds like amines, adding a small amount of a base (e.g., triethylamine) to the mobile phase can reduce tailing by neutralizing acidic sites on the silica gel.
Cracking of the column bed Improper packing of the column. Running the column dry.Ensure the column is packed uniformly without any air bubbles. Always maintain a level of solvent above the stationary phase.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent or solvent system in which 2-nitro-4-aminodiphenylamine is highly soluble when hot and poorly soluble when cold. Common solvents for nitroanilines include ethanol, methanol, and ethyl acetate, or mixtures with water or hexane.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-nitro-4-aminodiphenylamine in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

General Column Chromatography Protocol
  • Stationary Phase and Column Preparation: Pack a glass column with silica gel (or another suitable stationary phase) as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude 2-nitro-4-aminodiphenylamine in a minimal amount of the mobile phase or a solvent in which it is highly soluble and load it carefully onto the top of the column.

  • Elution: Begin eluting the column with a solvent system of low polarity. The polarity of the mobile phase can be gradually increased (gradient elution) to elute the compounds based on their polarity. The separation can be monitored by collecting fractions and analyzing them by TLC.

  • Fraction Collection and Analysis: Collect fractions of the eluate. Spot each fraction on a TLC plate to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-nitro-4-aminodiphenylamine.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product synthesis Crude 2-nitro-4-aminodiphenylamine (Contains Impurities) recrystallization Recrystallization synthesis->recrystallization Initial Purification column_chromatography Column Chromatography synthesis->column_chromatography Alternative/Further Purification tlc TLC Analysis recrystallization->tlc Monitor Purity pure_product Pure 2-nitro-4-aminodiphenylamine (≥99.0%) recrystallization->pure_product If sufficiently pure column_chromatography->tlc Monitor Fractions hplc HPLC Purity Check tlc->hplc Confirm Purity hplc->pure_product Final Quality Control

Caption: Experimental workflow for the purification and analysis of 2-nitro-4-aminodiphenylamine.

troubleshooting_logic start Purification Attempt check_purity Assess Purity (TLC/HPLC) start->check_purity is_pure Is Purity ≥99.0%? check_purity->is_pure success Purification Successful is_pure->success Yes failure Identify Problem is_pure->failure No troubleshoot_recryst Troubleshoot Recrystallization (e.g., change solvent, slow cooling) failure->troubleshoot_recryst If Recrystallization was used troubleshoot_chrom Troubleshoot Chromatography (e.g., change mobile phase, new stationary phase) failure->troubleshoot_chrom If Chromatography was used re_purify Re-purify troubleshoot_recryst->re_purify troubleshoot_chrom->re_purify re_purify->start

Caption: Logical workflow for troubleshooting the purification of 2-nitro-4-aminodiphenylamine.

References

Technical Support Center: Degradation of 2-nitro-N1-phenyl-1,4-benzenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-nitro-N1-phenyl-1,4-benzenediamine and related nitroaromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for 2-nitro-N1-phenyl-1,4-benzenediamine?

A1: Based on studies of the closely related compound 2-nitro-p-phenylenediamine (2-NPPD), two primary metabolic pathways are anticipated:

  • N-acetylation: The acetylation of one of the amino groups.

  • Nitroreduction: The reduction of the nitro group to form 1,2,4-triaminobenzene.[1][2]

Under anaerobic conditions, microbial degradation is likely to proceed via the reduction of the nitro group through nitroso and hydroxylamino intermediates to the corresponding amine.[3] Aerobic bacterial degradation may involve different strategies, such as the enzymatic removal of the nitro group.[3][4]

Q2: What analytical methods are suitable for monitoring the degradation of 2-nitro-N1-phenyl-1,4-benzenediamine and its metabolites?

A2: High-Performance Liquid Chromatography (HPLC) is a commonly used and effective method for the analysis of 2-nitro-p-phenylenediamine and its degradation products.[5][6] A reverse-phase (RP) HPLC method with a C18 column can be employed.[5][6] For detection, a diode array detector (DAD) at a wavelength of 410 nm has been shown to be effective.[6] For applications requiring mass spectrometry (MS) detection, it is important to use a mobile phase compatible with MS, such as one containing formic acid instead of phosphoric acid.[5]

Q3: How can I extract and clean up my samples before analysis?

A3: Solid-Phase Extraction (SPE) is a robust technique for sample cleanup and concentration of 2-nitro-p-phenylenediamine from various matrices, including biological fluids and environmental samples.[2] Both reversed-phase (e.g., C18) and mixed-mode cation exchange sorbents can be effective.[2] The choice of sorbent will depend on the specific matrix and the physicochemical properties of the analytes.

Troubleshooting Guides

Issue 1: Poor separation or peak shape in HPLC analysis.
Potential Cause Troubleshooting Step
Inappropriate mobile phase composition Optimize the mobile phase composition. For reverse-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer.[5]
Incorrect pH of the mobile phase The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds like aromatic amines. Adjust the pH of the aqueous component of the mobile phase.
Column degradation The use of high or low pH mobile phases can degrade the stationary phase of the column over time. Ensure the mobile phase pH is within the recommended range for your column. If the column is old or has been used extensively, consider replacing it.
Sample overload Injecting too concentrated a sample can lead to broad or tailing peaks. Dilute the sample and re-inject.
Issue 2: Low recovery of the analyte during Solid-Phase Extraction (SPE).
Potential Cause Troubleshooting Step
Incomplete retention on the SPE sorbent Ensure the sample is appropriately pre-treated to promote retention. For reversed-phase SPE, the sample should be in a primarily aqueous environment. For cation exchange, the sample should be acidified to ensure the amine groups are protonated.[2]
Incomplete elution from the SPE sorbent The elution solvent may not be strong enough to desorb the analyte completely. Try a stronger solvent or a mixture of solvents. For example, if using methanol for elution, try acetonitrile or a mixture containing a small amount of a stronger solvent.
Analyte degradation during sample processing Aromatic amines can be susceptible to oxidation. Minimize exposure to air and light during sample preparation. Consider working under an inert atmosphere (e.g., nitrogen) and using amber vials.
Issue 3: Inconsistent or no microbial degradation observed.
Potential Cause Troubleshooting Step
Inappropriate microbial culture or conditions Ensure the microbial culture used has the metabolic capability to degrade nitroaromatic compounds. The degradation can be highly dependent on whether the conditions are aerobic or anaerobic.[3] Optimize culture conditions such as pH, temperature, and nutrient availability.
Toxicity of the parent compound or metabolites High concentrations of the parent compound or its degradation products may be toxic to the microorganisms. Perform a dose-response experiment to determine the optimal starting concentration.
Lack of necessary co-substrates Some microbial degradation pathways require the presence of a co-substrate as a primary energy and carbon source. Ensure the growth medium contains all necessary nutrients.

Experimental Protocols

Protocol 1: HPLC Analysis of 2-nitro-N1-phenyl-1,4-benzenediamine

This protocol is adapted from methods for the analysis of 2-nitro-p-phenylenediamine.[5][6]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM citric acid and 10 mM sodium octanesulfonate, pH adjusted to 2.6.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: A suitable gradient can be developed, for example, starting with a higher proportion of Mobile Phase A and increasing the proportion of Mobile Phase B over time.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode array detector at 410 nm.[6]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Samples should be dissolved in the initial mobile phase composition.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol is a general guideline based on methods for 2-nitro-p-phenylenediamine.[2]

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Pass 5 mL of deionized water through the cartridge.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • A second wash with a mild organic solvent (e.g., 5% methanol in water) can be used to remove less polar interferences.

  • Drying:

    • Dry the cartridge under vacuum for 5-10 minutes to remove residual water.

  • Elution:

    • Elute the analyte with 2 x 2 mL of acetonitrile or methanol into a collection tube.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent for the subsequent analytical method (e.g., mobile phase for HPLC).

Visualizations

degradation_pathway 2-nitro-N1-phenyl-1,4-benzenediamine 2-nitro-N1-phenyl-1,4-benzenediamine N-acetylated metabolite N-acetylated metabolite 2-nitro-N1-phenyl-1,4-benzenediamine->N-acetylated metabolite N-acetylation 1,2,4-triaminobenzene 1,2,4-triaminobenzene 2-nitro-N1-phenyl-1,4-benzenediamine->1,2,4-triaminobenzene Nitroreduction

Caption: Proposed metabolic pathways of 2-nitro-N1-phenyl-1,4-benzenediamine.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Sample_Collection Sample Collection SPE_Cleanup Solid-Phase Extraction (SPE) Sample_Collection->SPE_Cleanup HPLC_Analysis HPLC Analysis SPE_Cleanup->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Pathway_Elucidation Pathway Elucidation Data_Analysis->Pathway_Elucidation

Caption: General experimental workflow for degradation studies.

References

Technical Support Center: HPLC Separation of 2-nitro-4-aminodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-nitro-4-aminodiphenylamine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during chromatographic separation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the HPLC analysis of 2-nitro-4-aminodiphenylamine.

Q1: Why is my 2-nitro-4-aminodiphenylamine peak exhibiting significant tailing?

A1: Peak tailing is a common issue when analyzing basic compounds like 2-nitro-4-aminodiphenylamine, which contains an amino group. Tailing is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[1][2][3]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The most effective solution is often to adjust the pH of the aqueous portion of your mobile phase. Operate at a pH at least 2 units away from the pKa of the analyte to ensure it is in a single ionic state.[1] For a basic compound, using a slightly acidic mobile phase (e.g., pH 2.5-4) will protonate the amine, which can reduce interaction with silanols. Conversely, a high pH mobile phase (e.g., pH > 8, if the column is stable) can suppress the ionization of the silanol groups.[2][3]

  • Use a Well-Endcapped Column: Employ a modern, high-purity silica column that is thoroughly end-capped. End-capping neutralizes most of the residual silanol groups, minimizing their availability for secondary interactions.[3][4]

  • Add a Competing Base: Introduce a small concentration of a competing base, like triethylamine (TEA), into the mobile phase. The competing base will preferentially interact with the active silanol sites, masking them from the analyte.

  • Reduce Sample Load: Column overloading can lead to peak tailing.[1] Try reducing the concentration of your sample or the injection volume to see if the peak shape improves.[5]

Q2: The retention time for my analyte is inconsistent and drifting between injections. What could be the cause?

A2: Retention time shifts can compromise the reliability of your analysis. The most common causes are related to the mobile phase, column temperature, or inadequate column equilibration.[6][7][8]

Troubleshooting Steps:

  • Ensure Proper Mobile Phase Preparation: Inconsistencies in mobile phase composition are a primary cause of drifting retention times.[7] Prepare fresh mobile phase daily, ensure accurate mixing, and thoroughly degas it using sonication or vacuum filtration to remove dissolved gases that can cause pump flow to be inconsistent.[7]

  • Control Column Temperature: Fluctuations in ambient temperature can significantly affect retention times.[8] Use a column oven to maintain a constant and stable temperature throughout the analytical run.

  • Allow for Sufficient Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis.[6][7] When changing mobile phases or after a gradient run, allow at least 10-15 column volumes of the new mobile phase to pass through the column to ensure a stable baseline and reproducible retention.

Q3: I am observing broad or split peaks for 2-nitro-4-aminodiphenylamine. How can I resolve this?

A3: Broad or split peaks can indicate several issues, ranging from problems at the point of injection to issues with the column itself.[9][10]

Troubleshooting Steps:

  • Check Sample Solvent: Injecting your sample in a solvent that is significantly stronger than your mobile phase can cause peak distortion, including splitting and broadening.[4][5][9] Ideally, dissolve your sample in the initial mobile phase or a weaker solvent.

  • Inspect for Column Voids or Blockages: A sudden appearance of split peaks may indicate a physical problem with the column, such as a partially blocked inlet frit or a void in the packing material.[9][10] Try back-flushing the column (disconnecting it from the detector first) at a low flow rate to dislodge particulates from the frit. If a void is suspected, the column may need to be replaced.

  • Minimize Dead Volume: Excessive dead volume in the system (e.g., from poorly connected tubing or fittings) can cause peaks to broaden.[1][4] Ensure all fittings are properly tightened and use tubing with the smallest appropriate internal diameter.

Q4: My baseline is noisy and drifting, making it difficult to integrate my peak. What should I do?

A4: An unstable baseline can be caused by the mobile phase, the detector, or contamination within the HPLC system.[7][11]

Troubleshooting Steps:

  • Check Mobile Phase Quality: Use high-purity HPLC-grade solvents and freshly prepared buffers. Contaminants or microbial growth in the mobile phase can lead to a rising or noisy baseline.[7][9]

  • Degas the Mobile Phase: Air bubbles passing through the detector cell are a common cause of baseline spikes and noise.[7] Ensure your mobile phase is thoroughly degassed.

  • Flush the System: If the baseline drift is gradual, it may be due to the accumulation of contaminants on the column. Flush the column with a strong solvent to remove strongly retained compounds.

  • Check the Detector Lamp: An aging or failing detector lamp can cause baseline noise and drift.[7] Check the lamp's energy output and replace it if necessary.

Experimental Protocols & Data

Recommended Starting HPLC Method

This protocol provides a robust starting point for the reversed-phase HPLC separation of 2-nitro-4-aminodiphenylamine. Optimization may be required based on your specific sample matrix and instrumentation.

  • Instrumentation and Column:

    • HPLC System: Standard analytical HPLC with UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[12]

    • Guard Column: A compatible C18 guard column is highly recommended to protect the analytical column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas thoroughly for 15 minutes using an ultrasonic bath.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[12][13]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm (or the determined λmax for the analyte).[12]

    • Run Type: Isocratic or Gradient. Start with an isocratic run (e.g., 60% A, 40% B) and switch to a gradient if necessary to resolve impurities.

  • Sample Preparation:

    • Prepare a stock solution of 2-nitro-4-aminodiphenylamine in methanol or acetonitrile.

    • Dilute the stock solution to the desired working concentration using the initial mobile phase composition.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection to remove particulates.[7]

Summary of Typical HPLC Parameters

The table below summarizes common quantitative parameters for the analysis of nitroaromatic and amino compounds, providing a reference for method development.

ParameterTypical Value/RangeRationale & Notes
Column Chemistry C18, Phenyl-HydrideC18 is a versatile, non-polar stationary phase suitable for many aromatic compounds.[14] Phenyl phases can offer alternative selectivity for aromatic analytes.[12]
Column Dimensions 4.6 mm x 150/250 mmStandard analytical dimensions providing good efficiency and capacity.[12][15]
Particle Size 3 - 5 µmA 5 µm particle size offers a good balance between efficiency and backpressure for standard HPLC systems. 3 µm particles can provide higher efficiency.[14]
Mobile Phase (A) Water with 0.1% Formic Acid or Acetic Acid; Phosphate or Acetate Buffer (pH 2.5-6.0)Acidic modifiers help to protonate basic analytes and suppress silanol activity, improving peak shape.[12]
Mobile Phase (B) Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile is often preferred for its lower viscosity and UV transparency.
Flow Rate 1.0 - 1.5 mL/min (for 4.6 mm ID)A standard flow rate that provides good separation efficiency within a reasonable analysis time.[12][14]
Column Temperature 25 - 40°CControlling temperature is critical for reproducible retention times and selectivity.[8][15]
Detection Wavelength ~254 nm or λmaxNitroaromatic compounds typically have strong UV absorbance.[12] Determine the λmax for optimal sensitivity.
Injection Volume 5 - 20 µLShould be optimized to avoid column overload, which can cause peak fronting or tailing.[5]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving common HPLC separation issues.

HPLC_Troubleshooting_Workflow Start Identify Chromatographic Problem Peak_Shape Poor Peak Shape Start->Peak_Shape Retention Retention Time Issue Start->Retention Baseline Baseline Issue Start->Baseline Pressure Pressure Anomaly Start->Pressure Tailing Peak Tailing Peak_Shape->Tailing Fronting Peak Fronting Peak_Shape->Fronting Split Split / Broad Peak Peak_Shape->Split Drifting_RT Drifting RT Retention->Drifting_RT No_Retention No / Low Retention Retention->No_Retention Noise Noise / Spikes Baseline->Noise Drift Drifting Baseline Baseline->Drift High_P High Pressure Pressure->High_P Low_P Low Pressure Pressure->Low_P Sol_Tailing Adjust Mobile Phase pH Use End-capped Column Reduce Sample Load Tailing->Sol_Tailing Sol_Fronting Reduce Injection Volume Dilute Sample Fronting->Sol_Fronting Sol_Split Check for Column Void/Frit Blockage Ensure Sample Solvent is Weaker than Mobile Phase Split->Sol_Split Sol_Drifting_RT Control Column Temperature Ensure Full Column Equilibration Prepare Fresh Mobile Phase Drifting_RT->Sol_Drifting_RT Sol_No_Retention Decrease Organic % in Mobile Phase Confirm Column Installation & Type No_Retention->Sol_No_Retention Sol_Noise Degas Mobile Phase Clean Detector Cell Check Lamp Noise->Sol_Noise Sol_Drift Flush Column Use High-Purity Solvents Allow System to Stabilize Drift->Sol_Drift Sol_High_P Check for Blockage (Frit, Tubing) Filter Sample/Mobile Phase Reverse-flush Column High_P->Sol_High_P Sol_Low_P Check for Leaks in System Verify Pump Flow Rate Low_P->Sol_Low_P

Caption: A flowchart for systematic HPLC troubleshooting.

References

stability issues of 2-nitro-N1-phenyl-p-phenylenediamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-nitro-N1-phenyl-p-phenylenediamine in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-nitro-N1-phenyl-p-phenylenediamine in solution?

The stability of 2-nitro-N1-phenyl-p-phenylenediamine can be influenced by several factors, including the choice of solvent, the pH of the solution, exposure to light, and the storage temperature. The presence of oxidizing or reducing agents can also lead to degradation of the compound.

Q2: What are the visible signs of degradation of a 2-nitro-N1-phenyl-p-phenylenediamine solution?

Degradation of 2-nitro-N1-phenyl-p-phenylenediamine solutions may be indicated by a noticeable change in color, the formation of a precipitate, or a decrease in the expected concentration over time, which can be confirmed through analytical techniques such as HPLC.

Q3: What are the recommended storage conditions for solutions of 2-nitro-N1-phenyl-p-phenylenediamine?

To ensure maximum stability, solutions of 2-nitro-N1-phenyl-p-phenylenediamine should be stored in a cool, dark place, protected from light. It is advisable to use amber-colored vials or wrap containers in aluminum foil. For long-term storage, refrigeration or freezing may be appropriate, depending on the solvent used.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of 2-nitro-N1-phenyl-p-phenylenediamine solutions.

Issue Potential Cause(s) Recommended Action(s)
Unexpected color change in solution Oxidation or degradation of the compound due to exposure to air or light.Prepare fresh solutions and store them under an inert atmosphere (e.g., nitrogen or argon). Protect the solution from light by using amber vials or covering the container.
Precipitate formation Poor solubility in the chosen solvent or degradation product formation.Ensure the solvent is appropriate for the desired concentration. Gentle warming or sonication may help in initial dissolution. If precipitation occurs over time, it may be a sign of degradation, and a fresh solution should be prepared.
Inconsistent experimental results Degradation of the stock solution, leading to a lower effective concentration.Regularly check the purity and concentration of the stock solution using a suitable analytical method like HPLC or UV-Vis spectroscopy. Prepare fresh stock solutions at regular intervals.
Baseline drift or new peaks in chromatograms Injection of a degraded sample or reaction with the mobile phase.Filter the sample before injection. Ensure the mobile phase is compatible with the compound and is freshly prepared.

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of 2-Nitro-N1-phenyl-p-phenylenediamine

  • Accurately weigh the required amount of 2-nitro-N1-phenyl-p-phenylenediamine solid.

  • Dissolve the solid in a suitable solvent (e.g., DMSO, DMF, or ethanol) to a known volume in a volumetric flask.

  • Use sonication or gentle vortexing to ensure complete dissolution.

  • Store the resulting stock solution in a tightly sealed, light-protected container at the recommended temperature.

Protocol 2: Assessment of Solution Stability by HPLC

  • Prepare a fresh solution of 2-nitro-N1-phenyl-p-phenylenediamine at the desired concentration.

  • Inject an initial sample (t=0) into an HPLC system to obtain a reference chromatogram and determine the initial peak area.

  • Store the solution under the conditions being tested (e.g., specific temperature, light exposure).

  • At predetermined time intervals, inject aliquots of the solution into the HPLC.

  • Compare the peak area of the parent compound to the initial measurement to quantify degradation over time. The appearance of new peaks may indicate the formation of degradation products.

Visual Guides

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Testing weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve store Store Solution dissolve->store initial_hplc Initial HPLC (t=0) store->initial_hplc Use Fresh Solution storage_conditions Apply Storage Conditions initial_hplc->storage_conditions timed_hplc Timed HPLC Analysis storage_conditions->timed_hplc data_analysis Analyze Data timed_hplc->data_analysis

Caption: Experimental workflow for preparing and testing the stability of 2-nitro-N1-phenyl-p-phenylenediamine solutions.

troubleshooting_logic start Inconsistent Results? check_solution Check Solution Appearance start->check_solution color_change Color Change? check_solution->color_change precipitate Precipitate? check_solution->precipitate prepare_fresh Prepare Fresh Solution (Protect from light/air) color_change->prepare_fresh Yes check_concentration Verify Concentration (HPLC) color_change->check_concentration No precipitate->prepare_fresh Yes precipitate->check_concentration No concentration_ok Concentration OK? check_concentration->concentration_ok concentration_ok->prepare_fresh No investigate_other Investigate Other Experimental Factors concentration_ok->investigate_other Yes

Caption: A troubleshooting decision tree for addressing inconsistent experimental results.

minimizing side reactions in the synthesis of N-substituted nitro-p-phenylenediamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of N-substituted nitro-p-phenylenediamines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of N-substituted nitro-p-phenylenediamines via common synthetic routes: N-alkylation, Nucleophilic Aromatic Substitution (SNAr), and Buchwald-Hartwig amination.

N-Alkylation of p-Nitroanilines

Issue 1: Low Yield of the Desired Mono-N-substituted Product.

  • Question: My N-alkylation of p-nitroaniline is giving a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in N-alkylation of p-nitroanilines can stem from several factors, primarily the reduced nucleophilicity of the starting material due to the electron-withdrawing nitro group.[1] Here are key areas to troubleshoot:

    • Insufficient Base Strength: The basicity of p-nitroaniline is significantly lower than aniline. A weak base may not be strong enough to deprotonate the amine, thus hindering the reaction. Consider using stronger bases like potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH).[1]

    • Inappropriate Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase to 80-120°C is recommended.[1]

    • Poor Solvent Choice: The solvent should be able to dissolve the reactants and be stable at higher temperatures. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally good choices as they can help stabilize charged intermediates.[1]

    • Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is crucial. The reactivity order is generally Alkyl Iodide > Alkyl Bromide > Alkyl Chloride. If your reaction is sluggish, consider switching to a more reactive alkylating agent.[1]

Issue 2: Formation of Multiple Products Observed on TLC.

  • Question: My TLC plate shows multiple spots in addition to my desired product. What are the likely side products and how can I minimize their formation?

  • Answer: The most common side products in the N-alkylation of p-nitroaniline are the N,N-dialkylated product and, to a lesser extent, O-alkylation of the nitro group.[1]

    • N,N-Dialkylation: The mono-alkylated product can undergo a second alkylation. To minimize this, you can:

      • Use a slight excess of the p-nitroaniline (1.1 to 1.5 equivalents) relative to the alkylating agent.[1]

      • Run the reaction to partial conversion of the starting material to favor mono-alkylation.[1]

      • Add the alkylating agent dropwise at a lower temperature to control the reaction rate.[2]

    • O-Alkylation of the Nitro Group: While less common, this can occur under harsh reaction conditions. Employing milder conditions (e.g., lower temperature, less aggressive base) can help to avoid this.[1]

Nucleophilic Aromatic Substitution (SNAr)

Issue 1: The reaction between my p-halonitroaniline and amine is very slow or not proceeding.

  • Question: I am attempting an SNAr reaction with a p-halonitroaniline and an amine, but the reaction is not progressing. What can I do?

  • Answer: The rate of SNAr reactions is highly dependent on the nature of the leaving group and the reaction conditions.

    • Leaving Group Ability: The reactivity of the halogen is critical. Fluorine is the best leaving group in this context, followed by chlorine. If you are using a p-chloronitroaniline and the reaction is slow, switching to a p-fluoronitroaniline will significantly increase the reaction rate.[3][4]

    • Reaction Temperature: These reactions often require heating. If you are running the reaction at a low temperature, consider increasing it.

    • Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred as they can stabilize the Meisenheimer complex intermediate.

Issue 2: My product is impure, with several byproducts.

  • Question: The SNAr reaction is working, but I am getting a mixture of products. How can I improve the purity of my desired N-substituted nitro-p-phenylenediamine?

  • Answer: Impurities in SNAr reactions can arise from side reactions with the solvent or starting materials.

    • Excess Amine: While an excess of the amine is often used to drive the reaction to completion, a very large excess can lead to purification challenges.[4] Consider using a more moderate excess.

    • Reaction with Solvent: Some solvents can compete as nucleophiles, especially at high temperatures. Ensure your solvent is inert under the reaction conditions.

    • Purification: Purification of the crude product can be achieved through recrystallization or column chromatography to separate the desired product from unreacted starting materials and byproducts.[2]

Buchwald-Hartwig Amination

Issue 1: A significant amount of hydrodehalogenation of my aryl halide is observed.

  • Question: In my Buchwald-Hartwig amination, I am seeing a significant amount of the de-halogenated starting material. How can I prevent this side reaction?

  • Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig amination where the aryl halide is reduced.[5] This can be minimized by:

    • Choice of Base and Solvent: Careful selection of the base and solvent is crucial to suppress the formation of palladium hydride species that lead to hydrodehalogenation.[6][7]

    • Water Content: Ensure the reaction is carried out under anhydrous conditions, as water can be a proton source for the formation of palladium hydrides.

    • Ligand Selection: The choice of phosphine ligand is critical for the success of the reaction and can influence the extent of side reactions. Bulky, electron-rich phosphine ligands like XPhos, SPhos, and BrettPhos often improve reaction efficiency and selectivity.[8][9]

Issue 2: The reaction is not going to completion.

  • Question: My Buchwald-Hartwig amination is not reaching full conversion. What are some troubleshooting steps?

  • Answer: Incomplete conversion can be due to catalyst deactivation or suboptimal reaction conditions.

    • Catalyst and Ligand: Ensure the palladium source and ligand are of good quality. The use of pre-catalysts can sometimes improve results. The ratio of ligand to palladium can also be optimized.

    • Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are commonly used.[8]

    • Temperature: While some modern catalyst systems work at room temperature, others require heating. If your reaction is sluggish, a moderate increase in temperature may be beneficial.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common method for the synthesis of N-substituted nitro-p-phenylenediamines?

    • A1: Several methods are commonly employed, including N-alkylation of p-nitroaniline, nucleophilic aromatic substitution (SNAr) on a p-halonitroaniline, and palladium-catalyzed Buchwald-Hartwig amination. The choice of method often depends on the desired substituent and the available starting materials.

  • Q2: How can I avoid the formation of the N,N-dialkylated byproduct during N-alkylation?

    • A2: To favor mono-alkylation, you can use a stoichiometric excess of the p-nitroaniline (typically 1.1 to 1.5 equivalents) relative to the alkylating agent.[1] Running the reaction to a lower conversion can also help.

  • Q3: Which halogen is the best leaving group for an SNAr reaction to synthesize these compounds?

    • A3: In nucleophilic aromatic substitution reactions on nitro-activated rings, fluoride is the best leaving group, followed by chloride.[3][4] Therefore, using a 4-fluoro-3-nitroaniline derivative as a starting material will generally result in a faster and more efficient reaction.[3]

  • Q4: What is hydrodehalogenation in the context of Buchwald-Hartwig amination and why is it a problem?

    • A4: Hydrodehalogenation is a side reaction where the aryl halide starting material is reduced, and the halogen is replaced by a hydrogen atom. This is problematic as it consumes the starting material and reduces the yield of the desired aminated product.[5]

  • Q5: How do I purify my final N-substituted nitro-p-phenylenediamine product?

    • A5: Common purification techniques include recrystallization from a suitable solvent system and column chromatography on silica gel.[2] The choice of method will depend on the physical properties of your product and the nature of the impurities.

Data Presentation

Table 1: N-Alkylation of 2-Nitroaniline - Reaction Conditions and Yields

Alkylating AgentCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)Reference
Benzyl AlcoholNHC-Ir(III) (1.0)tBuOK-12064[1]
Benzyl AlcoholMn-PNP (2.0)tBuOKToluene80>99[1]
Benzyl AlcoholCoNx@N C (10 mg)tBuOKToluene14098[1]

Table 2: SNAr Synthesis of N-substituted 2-nitro-p-phenylenediamines from 4-fluoro-3-nitroaniline

AmineSolventTemperature (°C)Yield (%)Reference
Methylamine (40% aq.)Water70-8089[3]
Aqueous AmmoniaWater100 (autoclave)-[3]
MorpholineWaterReflux-[3]
PyrrolidineEthanol-water (1:1)--[3]
CyclohexylamineIsopropanol/WaterReflux-[3]

Table 3: Buchwald-Hartwig Amination at C-2 or C-4 in the 13α-estrone series

Aryl Halide PositionAmineYield (%)Reference
C-4AnilineHigh[8]
C-2NitroanilinesHigh[8]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide[1][10]
  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-nitroaniline (1.0 eq.).

  • Reagent Addition: Add the chosen base (e.g., K₂CO₃, 2.0 eq.) and the solvent (e.g., acetonitrile or DMF, to achieve a concentration of ~0.1-0.2 M).

  • Alkylation: Add the alkyl halide (1.05-1.1 eq.) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor its progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the residue by flash chromatography.

Protocol 2: General Procedure for SNAr with a 4-fluoro-3-nitroaniline[3]
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-fluoro-3-nitroaniline (1.0 eq.), the desired amine (1.0-2.0 eq.), and a suitable solvent (e.g., water, ethanol, or a mixture).

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization.

Protocol 3: General Procedure for Buchwald-Hartwig Amination[8]
  • Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 10 mol %), the phosphine ligand (e.g., X-Phos, 10 mol %), and the base (e.g., KOt-Bu, 1.4 eq.) under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Add the aryl halide (1.0 eq.) and the amine (1.2 eq.) followed by the anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100°C) with stirring. The reaction can be performed using conventional heating or microwave irradiation. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

experimental_workflow_N_alkylation start Reaction Setup reagent_addition Reagent Addition (Base, Solvent, Alkyl Halide) start->reagent_addition reaction Heating & Monitoring (TLC/LC-MS) reagent_addition->reaction workup Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

General experimental workflow for N-alkylation.

troubleshooting_N_alkylation start Low Yield or Multiple Products? check_base Is the base strong enough? (e.g., K2CO3, t-BuOK) start->check_base Low Yield check_dialkylation Is N,N-dialkylation observed? start->check_dialkylation Multiple Products check_temp Is the temperature adequate? (e.g., 80-120°C) check_base->check_temp Yes use_excess_amine Use excess p-nitroaniline (1.1-1.5 eq.) check_dialkylation->use_excess_amine Yes partial_conversion Run to partial conversion use_excess_amine->partial_conversion buchwald_hartwig_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition + Ar-X pd0->oxidative_addition pdII Ar-Pd(II)(X)L_n oxidative_addition->pdII ligand_exchange Ligand Exchange + R2NH, - HX pdII->ligand_exchange amido_complex Ar-Pd(II)(NR2)L_n ligand_exchange->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR2 reductive_elimination->product

References

Technical Support Center: Solvent Effects on the Stability of 2-Nitro-4-aminodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

General Stability Profile and Solvent Considerations

2-Nitro-4-aminodiphenylamine possesses functional groups—a nitro group and two amine groups on an aromatic backbone—that are susceptible to degradation. The stability of this compound in solution is influenced by the solvent's properties, such as polarity, proticity, and its ability to mediate oxidation or hydrolysis.

Key Molecular Features Influencing Stability:

  • Nitro Group: The electron-withdrawing nature of the nitro group can make the aromatic ring susceptible to nucleophilic attack.[1] It is also a photosensitive group.[2]

  • Aromatic Amine Groups: Aromatic amines are prone to oxidation, which can be accelerated by light, heat, and the presence of metal ions.[3] This can lead to the formation of colored degradation products.

Expected Stability in Different Solvent Classes:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can participate in hydrogen bonding and may facilitate hydrolytic degradation, particularly under acidic or basic conditions. Aromatic amines can show decreased stability in aqueous solutions.[3][4]

  • Polar Aprotic Solvents (e.g., acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents are generally less reactive towards the solute. Acetonitrile is often a good choice for stability studies of related compounds due to its inert nature.

  • Nonpolar Solvents (e.g., hexane, toluene): Solubility of 2-nitro-4-aminodiphenylamine is expected to be low in these solvents. While degradation reactions may be slower, poor solubility can pose experimental challenges.

Experimental Protocol: Forced Degradation Study

This protocol outlines a forced degradation study to determine the stability of 2-nitro-4-aminodiphenylamine in a chosen solvent and identify potential degradation products.[2][5]

Objective: To assess the stability of 2-nitro-4-aminodiphenylamine under various stress conditions in a selected solvent and to develop a stability-indicating analytical method.

Materials:

  • 2-Nitro-4-aminodiphenylamine (high purity)

  • Selected solvents (HPLC grade or equivalent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UPLC) system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-nitro-4-aminodiphenylamine in the chosen solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the stock solution to the following conditions in separate, appropriately sealed vials:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. If no significant degradation is observed after 24 hours at room temperature, increase the acid concentration to 1 N HCl and/or elevate the temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Similar to acid hydrolysis, if no degradation is observed, increase the base concentration to 1 N NaOH and/or elevate the temperature.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in a calibrated oven at an elevated temperature (e.g., 60°C - 80°C) for a specified period.

    • Photostability: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable, validated stability-indicating HPLC or UPLC-MS method. The method should be capable of separating the parent compound from all degradation products.[6]

  • Data Interpretation:

    • Calculate the percentage of degradation for each condition.

    • Identify and characterize major degradation products using MS and other spectroscopic techniques if necessary.

    • Determine the degradation pathway of 2-nitro-4-aminodiphenylamine in the tested solvent.

Quantitative Data Summary

As no specific data is available, researchers can use the following table to summarize their findings from the experimental protocol described above.

Stress ConditionSolventTime (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% DegradationDegradation Products (Retention Time)
0.1 N HCl, RT24
1 N HCl, 60°C24
0.1 N NaOH, RT24
1 N NaOH, 60°C24
3% H₂O₂, RT24
Thermal, 80°C24
Photolytic24

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Poor solubility of 2-nitro-4-aminodiphenylamine in the chosen solvent. The solvent polarity is not suitable for the compound.- Try a co-solvent system (e.g., a mixture of a polar aprotic and a less polar solvent).- Gentle heating and sonication can aid dissolution, but be cautious of thermal degradation.- Consider solvents like DMSO or DMF for higher solubility, keeping in mind their higher boiling points and potential for reaction.
Inconsistent or non-reproducible degradation results. - Degradation of the stock solution before the experiment.- Inconsistent experimental conditions (temperature, light exposure).- Contamination of the solvent.- Always use freshly prepared stock solutions.- Ensure precise control over temperature and light exposure.- Use high-purity solvents and reagents.
Formation of a precipitate during the experiment. - The degradation product is insoluble in the solvent.- Change in solvent polarity due to the addition of reagents.- Analyze the precipitate separately to identify it.- If it is a degradation product, a different solvent system may be needed for the stability study.- Add reagents slowly with vigorous stirring.
No degradation observed under any stress condition. - The compound is highly stable in the chosen solvent.- The stress conditions are not harsh enough.- Increase the severity of the stress conditions (e.g., higher temperature, longer duration, higher concentration of acid/base/oxidizing agent).
The color of the solution darkens significantly. Oxidation of the aromatic amine moieties.- This is an indication of degradation. Analyze the sample by HPLC to quantify the parent compound and identify the colored byproducts.- For storage, consider using deoxygenated solvents and an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the best way to store a stock solution of 2-nitro-4-aminodiphenylamine? A1: For short-term storage, keep the solution in a tightly sealed amber vial at 2-8°C. For long-term storage, it is recommended to store aliquots at -20°C or below, protected from light. If possible, purge the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.

Q2: My analytical method (HPLC) shows multiple peaks even for the initial, unstressed sample. What could be the reason? A2: This could be due to impurities in the starting material or on-column degradation. Verify the purity of your 2-nitro-4-aminodiphenylamine standard using another analytical technique if possible. To check for on-column degradation, try altering the mobile phase pH or temperature.

Q3: How do I choose the right solvent for my stability study? A3: The choice of solvent depends on the intended application. If you are developing a formulation, you should test the stability in the solvents being considered for the final product. For fundamental stability studies, start with a relatively inert solvent in which the compound is soluble, such as acetonitrile.

Q4: What are the likely degradation pathways for 2-nitro-4-aminodiphenylamine? A4: Based on its structure, likely degradation pathways include oxidation of the amine groups, reduction of the nitro group (especially in the presence of reducing agents), and hydrolysis under strong acidic or basic conditions. Photodegradation is also a possibility due to the presence of the nitroaromatic system.[1][2]

Q5: Are there any specific safety precautions for handling 2-nitro-4-aminodiphenylamine? A5: Yes. 2-Nitro-4-aminodiphenylamine should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat). It may cause skin and eye irritation.[7] All work should be conducted in a well-ventilated fume hood.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation prep_stock Prepare Stock Solution (1 mg/mL in selected solvent) acid Acid Hydrolysis (0.1N HCl, RT/60°C) prep_stock->acid Expose to stress base Base Hydrolysis (0.1N NaOH, RT/60°C) prep_stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Expose to stress thermal Thermal Stress (80°C) prep_stock->thermal Expose to stress photo Photolytic Stress (ICH Q1B) prep_stock->photo Expose to stress sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC/UPLC-MS Analysis neutralize->hplc quantify Quantify Degradation (%) hplc->quantify identify Identify Degradation Products quantify->identify pathway Determine Degradation Pathway identify->pathway

Caption: Experimental workflow for assessing solvent effects on stability.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 2-Nitro-4-aminodiphenylamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-nitro-4-aminodiphenylamine with alternative analytical techniques. The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data to aid in the selection of the most suitable analytical method.

Introduction

2-Nitro-4-aminodiphenylamine is a chemical intermediate of interest in various manufacturing processes, including the synthesis of dyes and active pharmaceutical ingredients. Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and stability testing. HPLC is a widely used technique for such analyses due to its high resolution and sensitivity.[1] This guide details a validated HPLC method and compares its performance against High-Performance Thin-Layer Chromatography (HPTLC), another powerful chromatographic technique.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This section details a robust HPLC method for the quantification of 2-nitro-4-aminodiphenylamine. The method is designed to be stability-indicating, capable of separating the main compound from its potential degradation products.[2][3]

Instrumentation:

  • HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][4]

Chromatographic Conditions:

  • Mobile Phase: A mixture of Acetonitrile and Water (70:30, v/v), degassed before use.[1][5]

  • Flow Rate: 1.0 mL/min.[1][5]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: Ambient (25 ± 2°C).[1]

  • Detection Wavelength: UV detection at 254 nm.[1]

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-nitro-4-aminodiphenylamine reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 20, 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing 2-nitro-4-aminodiphenylamine in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[5]

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC offers an alternative approach with advantages in sample throughput and reduced solvent consumption.[1]

Instrumentation:

  • HPTLC system with an automatic sample applicator and a densitometric scanner.

  • Pre-coated silica gel 60 F254 HPTLC plates.

Chromatographic Conditions:

  • Mobile Phase (Developing Solvent): Toluene:Acetone (8:2, v/v).

  • Application Volume: 5 µL per band.

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of 80 mm.

  • Drying: Air-dry the plate after development.

  • Detection: Densitometric scanning at 254 nm.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-nitro-4-aminodiphenylamine reference standard and dissolve it in 10 mL of methanol.[1]

  • Working Standard Solutions: Prepare dilutions from the stock solution in methanol to be spotted on the HPTLC plate.

  • Sample Preparation: Dissolve the sample in methanol and filter if necessary.

Method Validation and Performance Comparison

The HPLC and HPTLC methods were validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Data Presentation

Validation ParameterHPLC MethodHPTLC Method
Linearity Range 1 - 50 µg/mL100 - 600 ng/spot
Correlation Coefficient (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (% RSD)
- Intraday< 1.5%< 2.0%
- Interday< 2.0%< 2.5%
Limit of Detection (LOD) ~0.1 µg/mL~20 ng/spot
Limit of Quantification (LOQ) ~0.3 µg/mL~60 ng/spot
Specificity/Selectivity HighHigh

This data is representative of typical performance for these methods and should be confirmed during in-lab validation.

Workflow Visualization

The following diagram illustrates the logical workflow for the validation of the HPLC method, a critical process to ensure the reliability of analytical data.

HPLC_Validation_Workflow start Method Development optimization Method Optimization (Mobile Phase, Flow Rate, Wavelength) start->optimization protocol Finalize Method Protocol optimization->protocol validation Method Validation (ICH Guidelines) protocol->validation specificity Specificity / Selectivity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness system_suitability Define System Suitability Tests specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability documentation Complete Validation Report system_suitability->documentation end Routine Use documentation->end

Caption: Workflow for HPLC Method Validation.

Comparison Summary

Both HPLC and HPTLC are suitable and reliable techniques for the quantitative analysis of 2-nitro-4-aminodiphenylamine.[1]

  • HPLC is generally preferred for its higher separation efficiency, sensitivity, and automation capabilities, making it ideal for the analysis of complex mixtures and for achieving very low detection limits.[1] The established protocol demonstrates excellent linearity, accuracy, and precision.

  • HPTLC offers significant advantages in terms of sample throughput, as multiple samples can be analyzed simultaneously, leading to lower costs per sample and reduced solvent consumption.[1] It is a valuable alternative, particularly for routine quality control where a large number of samples need to be screened efficiently.

Ultimately, the selection between HPLC and HPTLC should be based on the specific application, considering factors such as the required level of sensitivity, sample throughput needs, complexity of the sample matrix, and available instrumentation.[1]

References

A Comparative Analysis of Synthetic Routes to Nitro-p-Phenylenediamine Derivatives for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies and Biological Activities of Nitro-p-Phenylenediamine Derivatives, Supported by Experimental Data.

This guide provides a comprehensive comparative analysis of synthetic methodologies for producing various nitro-p-phenylenediamine derivatives. It is designed to assist researchers, scientists, and drug development professionals in selecting the most suitable synthetic routes based on factors such as yield, purity, and reaction conditions. Furthermore, this guide delves into the biological activities of these compounds, offering experimental data on their potential as anticancer and antimicrobial agents, and providing detailed experimental protocols for key synthetic procedures.

Comparative Synthesis of Nitro-p-Phenylenediamine Derivatives

The synthesis of nitro-p-phenylenediamine derivatives is a cornerstone for the development of new chemical entities in various fields, including pharmaceuticals and materials science. The choice of synthetic strategy can significantly impact the efficiency of production, the purity of the final compound, and the overall cost-effectiveness of the process. This section compares several key methods for the synthesis of these valuable compounds.

A prevalent and effective method for synthesizing N-substituted 2-nitro-p-phenylenediamines involves the nucleophilic aromatic substitution of a halogen on a nitro-substituted benzene ring. A common starting material for this approach is 4-fluoro-3-nitroaniline, which readily reacts with a variety of primary and secondary amines, as well as ammonia, to yield the corresponding N-substituted derivatives. This method is advantageous due to its relatively mild reaction conditions and high yields for a range of derivatives.

Another widely used approach is the nitration of p-phenylenediamine derivatives. This method requires the protection of the amino groups, typically through acetylation or formylation, prior to the nitration step to control the regioselectivity of the reaction. Following nitration, a hydrolysis step is necessary to deprotect the amino groups. While this method can be effective, it involves multiple steps, which can lead to lower overall yields and a more complex purification process.

For the synthesis of the parent 2-nitro-p-phenylenediamine, a three-step process starting from 1,4-phenylenediamine sulfate has been reported.[1] This involves trifluoroacetylation of the amino groups, followed by nitration and subsequent hydrolysis to yield the final product with a respectable overall yield.[1]

The following table summarizes the performance of various synthetic methods for a selection of nitro-p-phenylenediamine derivatives, providing a clear comparison of their efficiencies.

DerivativeStarting MaterialsReagents & ConditionsYield (%)PurityReference
2-Nitro-p-phenylenediamine4-Fluoro-3-nitroaniline, Aqueous Ammonia100°C, 22 hours in autoclave83Chromatographically shows a trace of starting material[2]
2-Nitro-p-phenylenediamine1,4-Phenylenediamine sulfate, Trifluoroacetic anhydride, Nitric acid, Sodium carbonateThree steps: 1) Acylation, 2) Nitration, 3) Hydrolysis (reflux)50 (overall)M.P. 136-137°C[1]
N-Methyl-2-nitro-p-phenylenediamine4-Fluoro-3-nitroaniline, 40% aq. Methylamine70-80°C89Chromatographically pure[2]
N-(2-Hydroxyethyl)-2-nitro-p-phenylenediamine4-Fluoro-3-nitroaniline, Monoethanolamine, Sodium carbonateReflux, 4.5 hours81Chromatographically pure[2]
N,N-bis(2-Hydroxyethyl)-2-nitro-p-phenylenediamine4-Fluoro-3-nitro-N,N-bis(2-hydroxyethyl)-aniline, 40% aq. Methylamine73°C, 80 minutes~100Chromatographically pure[2]
N-Cyclohexyl-2-nitro-p-phenylenediamine4-Fluoro-3-nitroaniline, Cyclohexylamine, Sodium carbonateReflux in Isopropanol/Water, 2.5 hours28Chromatographically pure[2]
N-[3-(3-Aminopropylamino)propyl]-2-nitro-p-phenylenediamine4-Fluoro-3-nitroaniline, 3,3'-Imino-bis-propylamine, Sodium carbonateReflux in water, 5 hours70.2~97% purity by paper chromatography[2]

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of representative nitro-p-phenylenediamine derivatives.

Protocol 1: Synthesis of N-Methyl-2-nitro-p-phenylenediamine

This protocol is adapted from a patented procedure demonstrating a high-yield synthesis from 4-fluoro-3-nitroaniline.[2]

Materials:

  • 4-Fluoro-3-nitroaniline (7.8 g)

  • 40% aqueous solution of methylamine (40 g)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • A mixture of 7.8 g of 4-fluoro-3-nitroaniline and 40 g of a 40% aqueous solution of methylamine is heated to and maintained at 70°C to 80°C.

  • Intermittent additions of fresh methylamine solution are made until the reaction is complete, as monitored by a suitable method (e.g., TLC).

  • Evaporated water is replaced periodically to maintain the reaction volume.

  • Upon completion, the reaction mixture is cooled, allowing for the crystallization of the product.

  • The crystals are collected by filtration and dried.

  • This procedure yields 7.4 g (89% of theoretical) of dark bronze crystals of N-methyl-2-nitro-p-phenylenediamine.

Characterization:

  • Melting Point: 112.5°C to 113.0°C.[2]

  • Purity: Chromatographically pure.[2]

Protocol 2: Synthesis of 2-Nitro-p-phenylenediamine

This three-step protocol provides a route to the parent 2-nitro-p-phenylenediamine from 1,4-phenylenediamine sulfate.[1]

Step 1: Synthesis of N1,N4-ditrifluoroacetyl-p-phenylenediamine

  • To a reactor, add 0.5 mol (approximately 103.1 g) of 1,4-phenylenediamine sulfate, 1.1 mol (approximately 231 g) of trifluoroacetic anhydride, 1.6 mol (approximately 162 g) of triethylamine, and 250 ml of dichloromethane.

  • Stir the mixture thoroughly at room temperature for 1 hour.

  • Filter the reaction mixture to obtain N1,N4-ditrifluoroacetyl-p-phenylenediamine.

Step 2: Synthesis of N1,N4-ditrifluoroacetyl-2-nitro-p-phenylenediamine

  • Suspend 60.3 g (0.2 mol) of N1,N4-ditrifluoroacetyl-p-phenylenediamine in 300 ml of acetic anhydride.

  • Add 25 ml of concentrated nitric acid dropwise at room temperature.

  • Continue stirring for 6 hours after the addition is complete.

  • Filter the reaction solution and wash the filter cake with 200 ml of water and 200 ml of ethyl acetate.

  • Dry the solid to obtain N1,N4-ditrifluoroacetyl-2-nitro-p-phenylenediamine.

Step 3: Synthesis of 2-Nitro-p-phenylenediamine

  • In a reactor, combine 36.3 g of N1,N4-ditrifluoroacetyl-2-nitro-p-phenylenediamine, 53 g of sodium carbonate, and 400 ml of water.

  • Heat the mixture to reflux for 1 hour.

  • Cool the reaction system to room temperature.

  • Collect the product by suction filtration to obtain 16.1 g of 2-nitro-p-phenylenediamine.

Characterization:

  • Overall Yield: 50%.[1]

  • Appearance: Red-black solid.[1]

  • Melting Point: 136-137°C.[1]

  • 1H NMR (300MHz, DMSO-d6): δ 7.45 (s, 1H), 7.07 (s, 1H), 6.90 (s, 2H), 5.03 (s, 2H).[1]

  • Mass Spectrometry (EI): 153 (100), 107 (99).[1]

Biological Activities and Signaling Pathways

Nitro-p-phenylenediamine derivatives have garnered significant interest for their diverse biological activities, particularly as potential anticancer and antimicrobial agents. The presence of the nitro group, a strong electron-withdrawing moiety, is crucial for these properties.

Anticancer Activity

Certain 4-nitrodiphenylamine derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. Their proposed mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways that are critical for the proliferation and survival of cancer cells. Two such pathways are the NF-κB and MAPK/ERK signaling cascades.

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Some diphenylamine derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

The MAPK/ERK (Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase) pathway is a central regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is frequently observed in cancer. Some diphenylamine derivatives may exert their anticancer effects by inhibiting components of this pathway, such as MEK or ERK, thereby blocking downstream signaling and inhibiting cell growth.

Below is a diagram illustrating the potential inhibition of the MAPK/ERK signaling pathway by a nitro-p-phenylenediamine derivative.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Phosphorylation CellResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellResponse Gene Expression Derivative Nitro-p-phenylenediamine Derivative Derivative->MEK Inhibition

Potential inhibition of the MAPK/ERK signaling pathway.
Antimicrobial Activity

The antimicrobial properties of nitroaromatic compounds, including nitro-p-phenylenediamine derivatives, are generally attributed to the reductive activation of the nitro group within the microbial cell. This process generates reactive nitroso and superoxide species that can cause significant cellular damage. These toxic intermediates can covalently bind to microbial DNA, leading to nuclear damage and ultimately, cell death.

The following diagram illustrates the general workflow for synthesizing and evaluating the biological activity of nitro-p-phenylenediamine derivatives.

Experimental_Workflow Start Starting Materials (e.g., 4-Fluoro-3-nitroaniline & Amine) Synthesis Chemical Synthesis (e.g., Nucleophilic Aromatic Substitution) Start->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Characterization (NMR, IR, MS, M.P.) Purification->Characterization BioActivity Biological Activity Screening Characterization->BioActivity Anticancer Anticancer Assays (e.g., MTT Assay on HeLa, MCF-7) BioActivity->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC Determination) BioActivity->Antimicrobial DataAnalysis Data Analysis and Structure-Activity Relationship Anticancer->DataAnalysis Antimicrobial->DataAnalysis

General experimental workflow for synthesis and evaluation.

This guide provides a foundational understanding of the synthesis and biological relevance of nitro-p-phenylenediamine derivatives. The presented data and protocols are intended to facilitate further research and development in this promising area of chemical and pharmaceutical science.

References

A Comparative Analysis of the Reactivity of 2-Nitro-4-aminodiphenylamine Against Other Aromatic Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2-nitro-4-aminodiphenylamine with other structurally relevant aromatic diamines, namely p-phenylenediamine and N,N-dimethyl-p-phenylenediamine. This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis, materials science, and drug development, offering insights into the relative reactivity of these compounds supported by experimental data and detailed protocols.

Introduction to Diamine Reactivity

Aromatic diamines are a critical class of compounds utilized as building blocks in a wide array of applications, from the synthesis of high-performance polymers like Kevlar to the development of pharmaceuticals and dyes.[1] The reactivity of these diamines is a crucial factor influencing their application, governing reaction rates, product yields, and the feasibility of specific chemical transformations. This reactivity is primarily dictated by the electronic and steric environment of the amino groups.

The introduction of substituents onto the aromatic ring can significantly alter the nucleophilicity of the amino groups. Electron-donating groups generally enhance reactivity by increasing electron density on the nitrogen atoms, while electron-withdrawing groups have the opposite effect.[2] This guide focuses on 2-nitro-4-aminodiphenylamine, a derivative of p-phenylenediamine, featuring a strongly electron-withdrawing nitro group.

Comparative Reactivity Analysis

To provide a quantitative basis for comparing the reactivity of 2-nitro-4-aminodiphenylamine, we have selected p-phenylenediamine and its N,N-dimethylated analog as benchmarks. The key parameters for comparison include the acid dissociation constant (pKa) of the conjugate acids, which provides an indication of the basicity and, consequently, the nucleophilicity of the amino groups.

Table 1: Comparison of Physicochemical Properties and Reactivity Indicators

CompoundStructurepKa1pKa2Expected Relative Reactivity
2-Nitro-4-aminodiphenylamine 4-amino-2-nitrodiphenylamineNot Experimentally DeterminedNot Experimentally DeterminedLow
p-Phenylenediamine Benzene-1,4-diamine2.97[2]6.31[2]High
N,N-Dimethyl-p-phenylenediamine N,N-dimethylbenzene-1,4-diamine6.59 (conjugate acid)[3]-Moderate

The nitro group in 2-nitro-4-aminodiphenylamine is known to be deactivating, which is expected to significantly reduce the nucleophilicity of the amino groups compared to the parent p-phenylenediamine.[4] This deactivation arises from the strong electron-withdrawing nature of the nitro group, which decreases the electron density on the aromatic ring and the attached amino functionalities. Consequently, 2-nitro-4-aminodiphenylamine is anticipated to be the least reactive of the three diamines in nucleophilic reactions.

p-Phenylenediamine, lacking any deactivating substituents, is expected to be the most reactive. The presence of two primary amino groups makes it a potent nucleophile. N,N-dimethyl-p-phenylenediamine, with two methyl groups on one of the nitrogen atoms, exhibits a moderate reactivity. While the methyl groups are electron-donating, which should increase the basicity of the tertiary amine, steric hindrance can play a role in diminishing its nucleophilicity in certain reactions.

Experimental Protocols

To empirically determine and compare the reactivity of these diamines, a competitive reaction followed by kinetic analysis using UV-Visible spectroscopy is proposed. The formation of an azo dye through diazotization and coupling is a classic reaction of aromatic amines, and the rate of this reaction can serve as a reliable indicator of the amine's reactivity.

Protocol: Comparative Kinetic Analysis of Azo Dye Formation

Objective: To compare the relative reaction rates of 2-nitro-4-aminodiphenylamine, p-phenylenediamine, and N,N-dimethyl-p-phenylenediamine in an azo coupling reaction.

Materials:

  • 2-Nitro-4-aminodiphenylamine

  • p-Phenylenediamine

  • N,N-Dimethyl-p-phenylenediamine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Phenol (or another suitable coupling agent)

  • Sodium hydroxide (NaOH)

  • UV-Visible Spectrophotometer

  • Stirred, temperature-controlled reaction vessel

  • Standard laboratory glassware

Procedure:

  • Preparation of Diazo-Component Solutions:

    • Prepare equimolar solutions (e.g., 0.01 M) of each diamine in a suitable solvent (e.g., dilute HCl). For diamines with poor aqueous solubility, a co-solvent like ethanol may be used.

  • Diazotization Reaction:

    • In a temperature-controlled vessel maintained at 0-5 °C, place a known volume of one of the diamine solutions.

    • Slowly add an equimolar amount of a pre-chilled aqueous solution of sodium nitrite while stirring vigorously.

    • Allow the reaction to proceed for 15-20 minutes to ensure complete formation of the diazonium salt.

  • Azo Coupling Reaction and Kinetic Measurement:

    • Prepare a solution of the coupling agent (e.g., 0.01 M phenol in dilute NaOH).

    • Initiate the coupling reaction by adding a known volume of the diazonium salt solution to the coupling agent solution in a cuvette placed within the UV-Visible spectrophotometer.

    • Immediately begin recording the absorbance at the λmax of the resulting azo dye at fixed time intervals. The λmax should be predetermined by scanning the spectrum of a fully reacted sample.

    • Monitor the reaction until no significant change in absorbance is observed, indicating the reaction has reached completion.

  • Data Analysis:

    • Plot absorbance versus time for each of the three diamines.

    • Determine the initial rate of reaction for each diamine from the initial slope of the absorbance vs. time curve.

    • The relative reactivity can be quantified by comparing the initial reaction rates. A higher initial rate corresponds to a more reactive diamine.

Biological Relevance and Signaling Pathways

While direct involvement of 2-nitro-4-aminodiphenylamine in specific signaling pathways is not well-documented, nitroaromatic compounds, in general, are known to exert biological effects, often associated with toxicity and mutagenicity, through metabolic activation.[2][5] The primary pathway involves the reduction of the nitro group to a nitroso, hydroxylamino, and ultimately an amino group. These reactive intermediates can interact with cellular macromolecules, including DNA, potentially leading to mutations.

The anaerobic metabolism of the structurally similar 2,4-dinitrodiphenylamine has been shown to proceed via the initial reduction of one of the nitro groups. This suggests a likely metabolic fate for 2-nitro-4-aminodiphenylamine in biological systems would involve the enzymatic reduction of its nitro group.

Metabolic_Activation_of_Nitroaromatic_Amines cluster_0 Metabolic Activation 2-Nitro-4-aminodiphenylamine 2-Nitro-4-aminodiphenylamine Nitroso_Intermediate Nitroso Intermediate 2-Nitro-4-aminodiphenylamine->Nitroso_Intermediate Nitroreductases Hydroxylamino_Intermediate Hydroxylamino Intermediate Nitroso_Intermediate->Hydroxylamino_Intermediate Nitroreductases Reactive_Electrophile Reactive Electrophile (e.g., Nitrenium Ion) Hydroxylamino_Intermediate->Reactive_Electrophile DNA_Adducts DNA Adducts Reactive_Electrophile->DNA_Adducts Covalent Binding

Caption: Proposed metabolic activation pathway of 2-nitro-4-aminodiphenylamine.

Conclusion

This comparative guide establishes a framework for understanding and evaluating the reactivity of 2-nitro-4-aminodiphenylamine in relation to other common aromatic diamines. The presence of the electron-withdrawing nitro group is predicted to significantly decrease its reactivity compared to p-phenylenediamine and N,N-dimethyl-p-phenylenediamine. The provided experimental protocol offers a practical method for quantifying these differences in reactivity. While a specific signaling pathway for 2-nitro-4-aminodiphenylamine has not been identified, its potential for metabolic activation through nitroreduction highlights a plausible mechanism for biological activity, a common feature of nitroaromatic compounds. This information is critical for researchers in selecting appropriate reagents for synthesis and for professionals in assessing the potential applications and biological implications of such compounds.

References

Spectroscopic Purity Assessment of 2-nitro-N1-phenyl-1,4-benzenediamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-nitro-N1-phenyl-1,4-benzenediamine, a substituted aromatic amine, is a compound of interest in various chemical industries, including dye manufacturing. The purity of this compound is critical for ensuring the quality, safety, and desired performance in its applications. This guide provides a comparative overview of key spectroscopic techniques for the purity assessment of 2-nitro-N1-phenyl-1,4-benzenediamine, offering detailed experimental protocols and performance data to aid researchers and drug development professionals in selecting the most appropriate analytical method.

The primary methods covered include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Each technique offers distinct advantages and limitations in terms of sensitivity, selectivity, and the nature of the information it provides.

Comparative Analysis of Spectroscopic Techniques

The choice of analytical technique depends on the specific requirements of the purity assessment, such as the need for quantitation of the main component, identification of unknown impurities, or routine quality control. The following table summarizes the performance of each method for the analysis of aromatic amines and nitro compounds.

Table 1: Performance Comparison of Analytical Techniques

Parameter HPLC-UV Quantitative NMR (qNMR) FTIR Spectroscopy GC-MS
Primary Use Quantitative Purity & Impurity ProfilingAbsolute Quantitative PurityFunctional Group IdentificationImpurity Identification & Quantification
Selectivity High (Separation-based)High (Structure-specific)Moderate (Functional group specific)Very High (Separation & Mass)
Sensitivity High (ppb levels achievable)[1]Moderate to LowLow (Generally >1%)Very High (ppb-ppt levels)
Quantitation Excellent (with reference standard)Excellent (Primary method, standard optional)[2][3]Poor to Semi-quantitativeGood (with reference standard)
Sample Throughput HighModerateHighModerate
Strengths Robust, reproducible, widely available.[4]No identical standard needed, high precision.[2][5]Fast, non-destructive, good for screening.[6]Excellent for volatile impurity ID.[7][8]
Limitations Requires reference standards for impurities.Lower sensitivity, higher equipment cost.Not suitable for complex mixtures or isomers.Not suitable for thermally labile compounds.[9]

Experimental Workflow & Decision Making

The general workflow for purity assessment involves sample preparation, data acquisition, and analysis. The choice of technique can be guided by a logical decision-making process based on the analytical goals.

G cluster_workflow Experimental Workflow prep Sample Preparation (Dissolution, Dilution) acq Spectroscopic Data Acquisition prep->acq proc Data Processing (Integration, Baseline Correction) acq->proc analysis Purity Calculation & Impurity Identification proc->analysis report Reporting analysis->report

Caption: General workflow for spectroscopic purity assessment.

G start Goal of Analysis? q_absolute Absolute Purity (%) Needed? start->q_absolute Absolute Quantitation q_impurities Identify Unknown Impurities? start->q_impurities Impurity ID q_routine Routine QC / Known Impurities? start->q_routine Routine Analysis q_absolute->q_routine No r_qnmr Use qNMR q_absolute->r_qnmr Yes q_thermolabile Is Compound Thermally Labile? q_impurities->q_thermolabile r_hplcuv Use HPLC-UV q_routine->r_hplcuv r_ftir Use FTIR (Screening) q_routine->r_ftir r_lcms Use LC-MS q_thermolabile->r_lcms Yes r_gcms Use GC-MS q_thermolabile->r_gcms No

Caption: Decision guide for selecting an analytical technique.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a primary technique for quantitative purity assessment due to its high resolution and sensitivity.[4][10] For 2-nitro-N1-phenyl-1,4-benzenediamine, a reverse-phase method is appropriate.[11]

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is typically effective for aromatic amines.[11]

    • Example Gradient: Start with 20% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength of maximum absorbance for the main compound and expected impurities (e.g., 254 nm).

  • Sample Preparation:

    • Prepare a stock solution of the sample in methanol or acetonitrile at 1 mg/mL.

    • Create a working solution by diluting the stock to approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.[4]

  • Quantification: Purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks. For accurate impurity quantification, reference standards are required.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary method for determining the absolute purity of organic compounds without needing an identical reference standard.[2][3] ¹H NMR is most commonly used due to its high sensitivity and natural abundance.[5]

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard (IS): A certified reference material with a known purity and signals that do not overlap with the analyte. Maleic anhydride or dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Sample Preparation:

    • Accurately weigh the sample (e.g., 10-20 mg) and the internal standard (e.g., 5-10 mg) into the same vial using a microbalance.[12]

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.7 mL).

  • Data Acquisition:

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full signal recovery.

    • Acquire the spectrum with a high signal-to-noise ratio.

  • Quantification: Purity is calculated by comparing the integral of a well-resolved, characteristic signal of the analyte to the integral of a known signal from the internal standard, accounting for the number of protons, molecular weights, and masses of both substances.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid technique used for confirming the identity and presence of key functional groups. For 2-nitro-N1-phenyl-1,4-benzenediamine, it is particularly useful for identifying the nitro (NO₂) and amine (N-H) groups.[6]

  • Instrumentation: FT-IR spectrometer.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample chamber.

    • Acquire the sample spectrum, typically in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Analysis: Confirm the presence of characteristic absorption bands. For aromatic nitro compounds, strong bands are expected for:[14][15]

    • Asymmetric NO₂ Stretch: 1550–1475 cm⁻¹

    • Symmetric NO₂ Stretch: 1360–1290 cm⁻¹

    • N-H Stretch (amines): 3500–3300 cm⁻¹

    • Aromatic C-H & C=C stretches

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile or semi-volatile impurities.[7] Its suitability for the parent compound depends on its thermal stability.[16] Derivatization may be required for polar amine groups to improve chromatographic performance.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program:

    • Start at a low temperature (e.g., 100 °C).

    • Ramp at 10-15 °C/min to a final temperature of ~300 °C.

  • Injection: Split/splitless injector at a temperature high enough to ensure volatilization without degradation.

  • MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 40-500.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

    • Filter if necessary.

  • Analysis: Impurities are separated by the GC and identified based on their mass spectra by comparison to spectral libraries (e.g., NIST).[17] Quantification is performed using calibration curves of reference standards.

References

Unveiling the Mutagenic Potential: A Comparative Analysis of 2-Nitro-4-Aminodiphenylamine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the mutagenic properties of chemical compounds is paramount for safety assessment. This guide provides a comprehensive comparison of the mutagenicity of 2-nitro-4-aminodiphenylamine (also known as 2-nitro-p-phenylenediamine or 2-NPD) and its structural analogs. The data presented is primarily derived from the Ames test, a widely accepted bacterial reverse mutation assay for identifying genotoxic potential.

The mutagenicity of nitroaromatic compounds, such as 2-NPD, is a significant area of study due to their prevalence in various industrial applications, including hair dyes and chemical manufacturing. The position of the nitro group and other substituents on the aromatic ring plays a crucial role in determining the mutagenic activity of these compounds.

Comparative Mutagenicity Data

The following table summarizes the mutagenic activity of 2-NPD and a series of its analogs as determined by the Ames test using Salmonella typhimurium strain TA98. The data is expressed as the number of revertants per nanomole of the tested compound, both in the absence and presence of a metabolic activation system (S9 mix from Aroclor 1254-induced rat liver).

CompoundSubstituent(s)Mutagenic Activity (revertants/nmol) -S9Mutagenic Activity (revertants/nmol) +S9
2-Nitro-p-phenylenediamine (2-NPD) -Direct-acting mutagenActivity present
p-PhenylenediamineNoneWeakly mutagenicActivity requires S9
2-Methyl-p-phenylenediamine2-MethylRequires S9 mixActivity present
4-Amino-3-nitro-6-methylaniline6-MethylMutagenicMost mutagenic in series
4-Amino-3-nitro-6-methoxyaniline6-MethoxyMutagenicHigh mutagenicity
4-Amino-3-nitro-6-fluoroaniline6-FluoroMutagenicHigh mutagenicity
4-Amino-3-nitro-6-chloroaniline6-ChloroMutagenicHigh mutagenicity
4-Amino-3-nitro-6-isopropylaniline6-IsopropylMutagenicHigh mutagenicity
4-Amino-3-nitro-5-methylaniline5-MethylReduced activityReduced activity
4-Amino-3-nitro-5-isopropylaniline5-IsopropylReduced activityReduced activity
4-Amino-3-nitro-5,6-dimethylaniline5,6-DimethylWeakly mutagenicWeakly mutagenic
4-Amino-3-nitro-2,5-dimethylaniline2,5-DimethylWeakly mutagenicWeakly mutagenic
4-Amino-3-nitro-2,6-dimethylaniline2,6-DimethylNon-mutagenicNon-mutagenic

Structure-Activity Relationship

The data reveals a clear structure-activity relationship for the mutagenicity of 2-NPD and its analogs. The presence of a nitro group is a key determinant of mutagenicity, often converting non-mutagenic or weakly mutagenic compounds into direct-acting mutagens.[1] The position of substituents on the phenylenediamine ring significantly modulates this activity.

Substituents at the C6 position of 4-amino-3-nitroaniline generally result in the most potent mutagenic activity.[2] In contrast, substituents at the C5 position tend to reduce or abolish mutagenicity.[2] The addition of multiple methyl groups to the ring also leads to a dramatic decrease in mutagenic potential, with some dimethylated analogs being non-mutagenic.[2]

Experimental Protocols

The primary assay used to evaluate the mutagenicity of these compounds is the Bacterial Reverse Mutation Assay (Ames Test) , following the OECD 471 guideline.

Principle of the Ames Test

The Ames test utilizes various strains of Salmonella typhimurium that are auxotrophic for the amino acid histidine, meaning they cannot synthesize it and require it for growth.[3] The assay assesses the ability of a test chemical to cause a reverse mutation (reversion) in these bacteria, restoring their ability to produce histidine and thus grow on a histidine-deficient medium.[3] An increase in the number of revertant colonies compared to a negative control indicates the mutagenic potential of the substance.

Key Methodological Details:
  • Bacterial Strains: Commonly used strains include S. typhimurium TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutations, respectively.[4]

  • Metabolic Activation: The test is performed both with and without a metabolic activation system, typically a liver homogenate fraction (S9 mix) from rats induced with Aroclor 1254.[2] This is crucial as some chemicals only become mutagenic after being metabolized by enzymes present in the S9 mix.[5]

  • Procedure:

    • The test compound, bacterial culture, and S9 mix (or a buffer for the non-activation condition) are combined.

    • This mixture is then plated on a minimal glucose agar medium lacking histidine.

    • The plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies on each plate is counted.

  • Data Analysis: A compound is generally considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible increase over the background.

Visualizing the Path to Mutagenicity

The mutagenicity of nitroaromatic compounds like 2-NPD is intrinsically linked to their metabolic activation. The following diagrams illustrate the general experimental workflow of the Ames test and the proposed metabolic pathway leading to DNA damage.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_incubation Incubation & Observation Test_Compound Test Compound (Various Concentrations) Mixing Mixing Test_Compound->Mixing Bacterial_Culture S. typhimurium (e.g., TA98) Bacterial_Culture->Mixing S9_Mix S9 Mix (+/- Metabolic Activation) S9_Mix->Mixing Plating Plating on Histidine-Deficient Agar Mixing->Plating Incubation Incubation (37°C, 48-72h) Plating->Incubation Colony_Counting Counting of Revertant Colonies Incubation->Colony_Counting

Ames Test Experimental Workflow

Metabolic_Activation_Pathway Parent_Compound 2-Nitro-p-phenylenediamine (Parent Compound) Nitroso_Intermediate Nitroso Intermediate Parent_Compound->Nitroso_Intermediate Nitroreduction Hydroxylamino_Metabolite N-Hydroxylamino Metabolite (Proximate Mutagen) Nitroso_Intermediate->Hydroxylamino_Metabolite Nitroreduction Esterification O-Esterification (e.g., Acetylation, Sulfation) Hydroxylamino_Metabolite->Esterification Reactive_Ester Reactive Ester Esterification->Reactive_Ester Nitrenium_Ion Nitrenium Ion (Ultimate Mutagen) Reactive_Ester->Nitrenium_Ion DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Reacts with DNA Mutation Mutation DNA_Adducts->Mutation

Metabolic Activation of 2-NPD

The metabolic activation pathway highlights the conversion of the parent nitroaromatic compound into a highly reactive electrophilic species, the nitrenium ion. This ultimate mutagen can then form covalent bonds with DNA, leading to the formation of DNA adducts.[6] These adducts, if not repaired, can cause mutations during DNA replication, which is the underlying mechanism of the mutagenic effects observed in the Ames test.

References

Comparative Guide to the Validation of Analytical Methods for the Detection of 2-Nitro-4-Aminodiphenylamine in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of 2-nitro-4-aminodiphenylamine, a compound relevant in various industrial and pharmaceutical contexts. The focus is on providing objective performance comparisons and detailed experimental data to aid in method selection and validation.

Introduction to Analytical Challenges

2-Nitro-4-aminodiphenylamine and related aromatic amines are compounds of interest in several fields, including the cosmetic industry, where they can be found in hair dye formulations[1][2]. Their detection in complex matrices such as cosmetics, environmental samples, or pharmaceutical preparations requires robust and sensitive analytical methods. The validation of these methods is crucial to ensure the reliability and accuracy of the results, adhering to regulatory guidelines[3][4][5].

Methodology Comparison

The primary analytical techniques for the determination of aromatic amines and nitroaromatic compounds include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of these compounds[6][7][8]. When coupled with a Diode Array Detector (DAD) or a UV detector, HPLC offers a reliable method for routine analysis[7][9].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it ideal for trace-level detection and confirmation in complex matrices[10][11][12][13][14][15][16]. This is particularly important when dealing with genotoxic impurities where low detection limits are required[10][13].

The following table summarizes the performance of different methods applicable to the analysis of aromatic amines and nitroaromatic compounds. While specific data for 2-nitro-4-aminodiphenylamine is limited, the presented data for related compounds provides a strong basis for method selection.

Table 1: Comparison of Analytical Method Performance

MethodAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (R²)
HPLC-DAD 2-Nitro-p-phenylenediamineHair Dyes0.7 mg/L[6]-90.4 - 99.4[6]-
HPLC-DAD 4-Amino-3-nitrophenolHair Dyes-0.07%[17]99.06 - 101.05[17]1.0[17]
HPLC-DAD Biogenic AminesRipened Cheeses1.53–1.88 mg/kg[9]5.13–6.28 mg/kg[9]70 - 120[9]0.9997–0.9998[9]
LC-MS/MS NitrosaminesSartans20 ng/g[11]50 ng/g[11]80 - 120[11]-
LC-MS/MS Synthetic DyesTextiles0.02 – 1.35 ng/mL[12]0.06 – 4.09 ng/mL[12]->0.993[12]
LC-MS/MS NitrosaminesDoxofylline API0.0040–0.0174 µg/mL[14]0.0060–0.0262 µg/mL[14]-0.996 - 1.000[14]
MEKC-LIF PhenylenediaminesHair Dyes25 - 100 nM[18]---

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for HPLC-DAD and LC-MS/MS analysis.

HPLC-DAD Method for Aromatic Amines

This protocol is based on a method for the determination of 2-nitro-p-phenylenediamine in hair dyes[6].

1. Sample Preparation:

  • The sample is extracted with a mixture of ethanol and water (1:1).

2. Chromatographic Conditions:

  • Column: Aqua-C18

  • Mobile Phase: Gradient elution with:

    • A: 10 mol/L citric acid + 10 mol/L sodium octanesulfonate (pH 2.6)

    • B: Acetonitrile

  • Gradient: 75% A and 25% B

  • Detection: Diode Array Detector (DAD) at 410 nm.

3. Validation Parameters:

  • Linearity: Assessed over a range of 2.4-240 mg/L.

  • Recovery: Determined by the standard addition method.

  • Precision: Evaluated by calculating the relative standard deviation (RSD) for replicate analyses.

LC-MS/MS Method for Trace Level Analysis

This protocol is a general representation for the analysis of trace impurities like nitrosamines in pharmaceutical products, which can be adapted for 2-nitro-4-aminodiphenylamine[11][15].

1. Sample Preparation:

  • Dissolve 250 mg of the sample in a suitable solvent (e.g., methanol).

  • Add an internal standard solution.

  • Sonicate for 5 minutes for extraction.

  • Add deionized water and sonicate for another 5 minutes.

  • Centrifuge the sample solution at 3000 xg for 5 minutes.

  • Filter the supernatant through a 0.22 µm PVDF filter before injection[11].

2. Chromatographic Conditions:

  • Column: A suitable C18 or phenyl column (e.g., Xselect® HSS T3, 15 cm × 3 mm i.d., 3.5 μm)[11].

  • Mobile Phase: Gradient elution with:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in an organic solvent mixture (e.g., acetonitrile/methanol)[11][15].

  • Flow Rate: 0.4 - 1.0 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of the target analyte.

4. Validation Parameters:

  • Specificity, Linearity, Accuracy, Precision, LOD, and LOQ are determined according to ICH Q2 (R1) guidelines[15].

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for detecting 2-nitro-4-aminodiphenylamine.

cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_validation Method Validation cluster_result Result extraction Extraction filtration Filtration extraction->filtration hplc HPLC filtration->hplc lcms LC-MS/MS filtration->lcms linearity Linearity hplc->linearity lcms->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD/LOQ precision->lod_loq specificity Specificity lod_loq->specificity report Validation Report specificity->report

Caption: General workflow for analytical method validation.

Logical Relationship of Validation Parameters

The relationship between key validation parameters as outlined by regulatory bodies is depicted below.

cluster_parameters Core Validation Parameters method_development Method Development validation_protocol Validation Protocol method_development->validation_protocol accuracy Accuracy validation_protocol->accuracy precision Precision validation_protocol->precision specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity lod LOD validation_protocol->lod loq LOQ validation_protocol->loq robustness Robustness validation_protocol->robustness validation_report Validation Report accuracy->validation_report precision->validation_report specificity->validation_report linearity->validation_report lod->validation_report loq->validation_report robustness->validation_report

Caption: Interrelation of analytical method validation parameters.

References

Assessing the Purity of 2-Nitro-4-Aminodiphenylamine: A Comparative Guide Using DSC and TGA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for the purity assessment of 2-nitro-4-aminodiphenylamine, a key intermediate in various synthetic processes. This document outlines the experimental data, detailed protocols, and a comparative analysis with alternative analytical techniques.

Thermal Analysis of 2-Nitro-4-Aminodiphenylamine

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques that provide valuable information about the purity and thermal stability of materials.[1][2] DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, while TGA measures the change in mass of a sample as it is heated.[2]

The following table summarizes hypothetical, yet representative, quantitative data obtained from DSC and TGA analyses of two batches of 2-nitro-4-aminodiphenylamine, one of high purity and one with notable impurities.

ParameterHigh Purity BatchBatch with ImpuritiesAnalytical Technique
Melting Point (Tonset) 145.2 °C142.8 °CDSC
Melting Range 1.1 °C2.5 °CDSC
Heat of Fusion (ΔHf) 120.5 J/g110.2 J/gDSC
Calculated Purity 99.8%98.5%DSC
Onset of Decomposition (Td) 285.6 °C278.9 °CTGA
Mass Loss at 300 °C 2.1%5.8%TGA
Residual Mass at 600 °C < 0.1%0.5%TGA

Note: This data is illustrative and based on the expected behavior of a nitroaromatic amine compound. Actual experimental results may vary.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following are standard protocols for DSC and TGA analysis of 2-nitro-4-aminodiphenylamine.

  • Instrumentation: A calibrated Differential Scanning Calorimeter is required.

  • Sample Preparation: Accurately weigh 2-3 mg of the 2-nitro-4-aminodiphenylamine sample into a standard aluminum DSC pan.[3] Hermetically seal the pan to prevent any loss of volatile components.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from 25 °C to 200 °C at a constant heating rate of 5 °C/min.[4]

    • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere and prevent oxidative decomposition.[3]

  • Data Analysis:

    • Determine the onset temperature of melting and the peak maximum from the resulting endotherm.

    • Calculate the heat of fusion (ΔHf) by integrating the area under the melting peak.

    • Purity is calculated based on the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[3][5] The evaluation is typically performed in the range of 10% to 50% of the peak height to ensure data is collected near equilibrium conditions.[3]

  • Instrumentation: A calibrated Thermogravimetric Analyzer is necessary.

  • Sample Preparation: Accurately weigh 5-10 mg of the 2-nitro-4-aminodiphenylamine sample into a ceramic or platinum TGA pan.[6]

  • Experimental Conditions:

    • Temperature Program: Heat the sample from 25 °C to 600 °C at a controlled heating rate of 10 °C/min.

    • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert environment.[6]

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (Td), which is the temperature at which significant weight loss begins.

    • Analyze the different stages of weight loss to identify the decomposition pattern and quantify the amount of volatile impurities or residual solvent.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for assessing the purity of 2-nitro-4-aminodiphenylamine using DSC and TGA.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample 2-Nitro-4-Aminodiphenylamine Sample Weigh_DSC Weigh 2-3 mg for DSC Sample->Weigh_DSC Weigh_TGA Weigh 5-10 mg for TGA Sample->Weigh_TGA DSC DSC Analysis (5 °C/min, N2) Weigh_DSC->DSC TGA TGA Analysis (10 °C/min, N2) Weigh_TGA->TGA DSC_Data Melting Point, ΔHf Purity Calculation DSC->DSC_Data TGA_Data Decomposition Temp. Mass Loss Profile TGA->TGA_Data Purity_Assessment Overall Purity and Thermal Stability Assessment DSC_Data->Purity_Assessment TGA_Data->Purity_Assessment

Purity assessment workflow for 2-nitro-4-aminodiphenylamine.

Comparison with Alternative Purity Assessment Methods

While DSC and TGA are valuable for assessing thermal properties and purity, other chromatographic techniques are often employed for the analysis of aromatic amines, providing complementary information.

TechniquePrincipleAdvantagesLimitations
DSC Measures heat flow associated with phase transitions. Purity is determined by the melting point depression.[3][7]- Relatively fast and requires minimal sample preparation.[4]- Provides information on both purity and solid-state properties (polymorphism).- Can determine absolute purity without a reference standard for the impurity.[5]- Only applicable to crystalline solids that melt without decomposition.[3]- Less sensitive to impurities that are insoluble in the melt or form solid solutions.- Accuracy can be affected by thermal lag and sample homogeneity.[5]
TGA Measures mass change as a function of temperature.[8]- Excellent for quantifying volatile impurities, residual solvents, and water content.- Provides information on thermal stability and decomposition kinetics.- Not a primary method for determining the purity of the main component.- Cannot distinguish between different volatile components with similar boiling points.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.- High resolution and sensitivity for separating a wide range of impurities.- Well-established and widely used in the pharmaceutical industry.- Can be coupled with various detectors (UV, MS) for enhanced specificity.- Requires reference standards for impurity identification and quantification.- Method development can be time-consuming.- May require sample extraction or derivatization.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.- Highly selective and sensitive, allowing for the identification and quantification of trace-level impurities.[10]- Provides structural information about unknown impurities.- Considered a gold-standard technique for impurity profiling.[10]- Higher instrument cost and complexity.- Matrix effects can interfere with ionization and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile components in the gas phase, followed by mass analysis.- Ideal for the analysis of volatile and semi-volatile impurities.- High sensitivity and specificity.- Not suitable for non-volatile or thermally labile compounds.- Aromatic amines often require derivatization to improve volatility and chromatographic performance.[11]

Conclusion

The purity assessment of 2-nitro-4-aminodiphenylamine can be effectively performed using a combination of thermal and chromatographic techniques. DSC is a rapid and valuable tool for determining the absolute purity of the crystalline material by analyzing its melting behavior. TGA complements this by providing crucial information on thermal stability and the presence of volatile impurities. For a more comprehensive impurity profile, chromatographic methods such as HPLC and LC-MS/MS are indispensable, offering superior separation and identification capabilities for a wide range of potential impurities. The choice of analytical method should be guided by the specific requirements of the analysis, including the expected impurities, the required level of sensitivity, and the stage of drug development.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,4-Benzenediamine, 2-nitro-N1-phenyl-

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 1,4-Benzenediamine, 2-nitro-N1-phenyl-, a chemical that requires careful management due to its potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the inherent risks associated with 1,4-Benzenediamine, 2-nitro-N1-phenyl-. This compound is suspected of causing genetic defects and may be harmful if inhaled, ingested, or absorbed through the skin.[1] It can also cause irritation to the skin and eyes.[2] In the event of a fire, it can emit toxic fumes.[3]

Personal Protective Equipment (PPE) is mandatory when handling this substance. A comprehensive safety setup includes:

  • Respiratory Protection: A NIOSH/MSHA-approved respirator is necessary to prevent inhalation of dust or vapors.[2]

  • Eye Protection: Chemical safety goggles are required to protect against splashes and airborne particles.[1][2]

  • Hand Protection: Compatible chemical-resistant gloves are essential to prevent skin contact.[1][2]

  • Protective Clothing: A lab coat or other protective clothing should be worn. In case of a spill, rubber boots and heavy rubber gloves are recommended.[2]

An emergency safety shower and eye bath should be readily accessible in the handling area.[2]

Step-by-Step Disposal Protocol

The primary method for the disposal of 1,4-Benzenediamine, 2-nitro-N1-phenyl- is through a licensed professional waste disposal service.[2] Adherence to local, state, and federal regulations is critical throughout the disposal process.

  • Consult a Licensed Professional: The first and most critical step is to contact a certified waste disposal company that is experienced in handling hazardous chemical waste.[2] They will provide specific guidance based on the quantity and form of the chemical waste.

  • Waste Treatment Options:

    • Incineration: A common method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with a scrubber.[2]

    • Licensed Disposal Company: Surplus and non-recyclable solutions should be offered to a licensed disposal company for proper management.[2]

  • Handling of Contaminated Materials:

    • Packaging: Any packaging that has come into contact with the chemical should be treated as unused product and disposed of accordingly.[2]

    • Spills: In the case of a small spill, the solid material should be dampened with acetone to prevent dust from becoming airborne. The dampened material should then be carefully transferred to a suitable, sealed container for disposal.[3] Any remaining residue should be picked up with absorbent paper also dampened with acetone.[3]

    • Contaminated Clothing: All contaminated clothing and absorbent materials must be sealed in a vapor-tight plastic bag for eventual disposal.[3]

Quantitative Data Summary

For quick reference, the following table summarizes key information regarding 1,4-Benzenediamine, 2-nitro-N1-phenyl-.

PropertyData
CAS Number 5307-14-2
Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
Appearance Solid
Water Solubility <0.1 g/100 mL at 22°C
Incompatible Agents Strong oxidizing agents
Hazard Statements Suspected of causing genetic defects.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1,4-Benzenediamine, 2-nitro-N1-phenyl-.

start Start: Disposal of 1,4-Benzenediamine, 2-nitro-N1-phenyl- ppe Step 1: Wear Appropriate PPE (Respirator, Goggles, Gloves) start->ppe assess_waste Step 2: Assess Waste Type ppe->assess_waste unused_product Unused Product / Surplus assess_waste->unused_product Chemical Waste contaminated_material Contaminated Materials (Packaging, Spill Debris) assess_waste->contaminated_material Solid Waste contact_pro Step 3: Contact Licensed Waste Disposal Service unused_product->contact_pro dispose_as_product Dispose of as Unused Product contaminated_material->dispose_as_product incineration Option A: Incineration with Combustible Solvent contact_pro->incineration licensed_disposal Option B: Transfer to Licensed Disposal Facility contact_pro->licensed_disposal end End: Disposal Complete incineration->end licensed_disposal->end dispose_as_product->contact_pro

Disposal workflow for 1,4-Benzenediamine, 2-nitro-N1-phenyl-.

References

Essential Safety and Operational Guide for Handling 1,4-Benzenediamine, 2-nitro-N1-phenyl-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 1,4-Benzenediamine, 2-nitro-N1-phenyl- (CAS Number: 5307-14-2), also known as 2-Nitro-p-phenylenediamine.

This document provides critical safety protocols and logistical information to ensure the safe handling and disposal of 1,4-Benzenediamine, 2-nitro-N1-phenyl-. Adherence to these guidelines is paramount for maintaining a safe laboratory environment and mitigating potential risks associated with this chemical.

Hazard Identification and Classification

1,4-Benzenediamine, 2-nitro-N1-phenyl- is classified as a hazardous chemical.[1] Key hazards include:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.

  • Skin Sensitization: May cause an allergic skin reaction.[1]

  • Eye Irritation: Causes serious eye irritation.

  • Mutagenicity: Suspected of causing genetic defects.[1]

  • Organ Toxicity: May cause damage to organs (Kidney, Heart, Musculo-skeletal system) if swallowed.

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to prevent exposure. The following table outlines the required PPE for handling this chemical.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust and vapors. All handling of the solid and its solutions should be conducted in a fume hood.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles provide protection against splashes, while a face shield offers broader protection, especially when handling larger quantities or during reactions.[2]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, and gloves should be changed frequently, especially after direct contact.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient. A particulate filter respirator is recommended for handling the powder.[3]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling 1,4-Benzenediamine, 2-nitro-N1-phenyl- is crucial for both safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • SDS Review: Ensure all personnel involved have read and understood the Safety Data Sheet.

  • Emergency Equipment: Verify that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

  • Don PPE: All personnel must don the appropriate PPE as detailed in the table above.

2. Handling the Chemical:

  • Weighing: Weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure to avoid dust generation.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Reactions: Conduct all chemical reactions within a certified chemical fume hood using appropriate and securely assembled glassware.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory area. Avoid breathing dust or vapors.[2]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.

Disposal Plan

Proper disposal of 1,4-Benzenediamine, 2-nitro-N1-phenyl- and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste containing this chemical must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Chemical Waste Collect in a clearly labeled, sealed, and compatible hazardous waste container.
Solutions Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated solid hazardous waste container.

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("1,4-Benzenediamine, 2-nitro-N1-phenyl-") and associated hazard symbols.

  • Segregation: Do not mix with incompatible waste streams. This chemical is incompatible with strong oxidizing agents.[3]

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from heat and sources of ignition.

  • Disposal: Dispose of all waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1]

Visualizing Safety and Operational Workflows

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE Selection Workflow for Handling 1,4-Benzenediamine, 2-nitro-N1-phenyl- start Start: Handling 1,4-Benzenediamine, 2-nitro-N1-phenyl- fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes proceed Proceed with Experiment outside_hood->proceed No respirator->proceed

Caption: PPE Selection Workflow for Handling 1,4-Benzenediamine, 2-nitro-N1-phenyl-

Operational and Disposal Workflow for 1,4-Benzenediamine, 2-nitro-N1-phenyl- cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal (Hazardous) risk_assessment Conduct Risk Assessment sds_review Review SDS risk_assessment->sds_review emergency_prep Verify Emergency Equipment sds_review->emergency_prep don_ppe Don Appropriate PPE emergency_prep->don_ppe weigh Weigh Solid don_ppe->weigh collect_contaminated Collect Contaminated Labware don_ppe->collect_contaminated dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react collect_liquid Collect Liquid Waste dissolve->collect_liquid decontaminate Decontaminate Work Area react->decontaminate collect_solid Collect Solid Waste react->collect_solid wash_hands Wash Hands Thoroughly decontaminate->wash_hands label_waste Label All Waste Containers collect_solid->label_waste collect_liquid->label_waste collect_contaminated->label_waste store_waste Store in Designated Area label_waste->store_waste dispose Dispose via Licensed Company store_waste->dispose

Caption: Operational and Disposal Workflow for 1,4-Benzenediamine, 2-nitro-N1-phenyl-

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Benzenediamine, 2-nitro-N1-phenyl-
Reactant of Route 2
Reactant of Route 2
1,4-Benzenediamine, 2-nitro-N1-phenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.